Product packaging for Oenin(Cat. No.:CAS No. 18470-06-9)

Oenin

Cat. No.: B1199431
CAS No.: 18470-06-9
M. Wt: 493.4 g/mol
InChI Key: PXUQTDZNOHRWLI-OXUVVOBNSA-O
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Description

Malvidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of malvidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a metabolite. It is a beta-D-glucoside, an anthocyanin cation and an aromatic ether. It is functionally related to a malvidin. It is a conjugate acid of a malvidin 3-O-beta-D-glucoside betaine.
Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available.
Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25O12+ B1199431 Oenin CAS No. 18470-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQTDZNOHRWLI-OXUVVOBNSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332124
Record name Malvidin-3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-06-9, 7228-78-6
Record name Malvidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18470-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin-3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malvidin 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Oenin Stability at Varying pH Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of oenin, also known as malvidin-3-glucoside, across a range of pH values. This compound, a primary anthocyanin in red grapes and wine, is of significant interest for its vibrant color and potential health benefits. However, its inherent instability, particularly in response to pH fluctuations, presents a considerable challenge in its application in pharmaceuticals, nutraceuticals, and food products. This document provides a comprehensive overview of this compound's stability, including quantitative degradation kinetics, detailed experimental protocols for its analysis, and a visual representation of its chemical transformations.

The Influence of pH on this compound Structure and Color

The stability and color of this compound are intrinsically linked to its molecular structure, which undergoes significant changes in response to the pH of its environment. These transformations are reversible and involve a dynamic equilibrium between several chemical forms, each with a distinct color profile.

  • Highly Acidic Conditions (pH < 2): In strongly acidic solutions, this compound predominantly exists as the red flavylium cation . This form is characterized by a fully unsaturated heterocyclic C-ring, which is responsible for its intense red hue.[1][2] The flavylium cation is relatively stable in this pH range.

  • Acidic to Neutral Conditions (pH 2-6): As the pH increases, the flavylium cation undergoes hydration and proton loss, leading to the formation of other species. The primary forms in this range are the blue quinoidal base and the colorless carbinol pseudobase . The quinoidal base is formed through the deprotonation of the flavylium cation, while the carbinol pseudobase results from the nucleophilic attack of a water molecule. These two forms exist in equilibrium with the flavylium cation and a colorless chalcone form, which arises from the opening of the C-ring of the carbinol pseudobase.[3] The presence of these various forms leads to a fading of the red color and a shift towards purple and blue shades, followed by a loss of color as the colorless forms become more prevalent.

  • Alkaline Conditions (pH > 7): In alkaline solutions, the degradation of this compound accelerates. The quinoidal base can be further deprotonated to form anionic quinoidal bases.[1] The chalcone form also becomes more prominent and can undergo irreversible degradation into smaller phenolic compounds.[4][5] This leads to a rapid loss of color and the formation of brownish degradation products.

Quantitative Analysis of this compound Stability

The stability of this compound at different pH values can be quantified by determining its degradation rate constant (k) and half-life (t½). The degradation of anthocyanins, including this compound, typically follows first-order kinetics. The following tables summarize the degradation kinetics of this compound at various pH values as reported in the scientific literature.

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
1.025-> 8 hours (99% remaining)[6]
2.025-Stable[6]
3.037-10.5 times faster degradation than at 2°C[6]
4.025-Stability decreases rapidly compared to pH 2.0[6]
5.125--[1]
7.025-Stability significantly lower than at acidic pH[6]
7.03715.4 times faster degradation than at 2°C[6]
8.125--[1]
>9.525Rate proportional to [OH⁻]-[2]

Note: The degradation kinetics are highly dependent on temperature and the specific buffer system used. The data presented here are for illustrative purposes and are derived from various studies. For precise applications, it is recommended to determine the degradation kinetics under the specific experimental conditions of interest.

Experimental Protocols for Stability Analysis

Accurate assessment of this compound stability requires robust and well-defined experimental protocols. The following sections detail the methodologies for the pH-differential method and High-Performance Liquid Chromatography (HPLC) analysis, two common techniques for evaluating anthocyanin stability.

pH-Differential Method for Total Monomeric Anthocyanin Content

This spectrophotometric method is based on the structural transformation of anthocyanins with a change in pH, resulting in a colored form at pH 1.0 and a colorless form at pH 4.5. The difference in absorbance at these two pH values is proportional to the concentration of monomeric anthocyanins.

Reagents and Equipment:

  • pH 1.0 buffer (0.025 M potassium chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.[7][8]

  • pH 4.5 buffer (0.4 M sodium acetate): Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.[7][8]

  • UV-Vis Spectrophotometer

  • 1 cm pathlength cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound-containing sample.

  • Dilution: Create two dilutions of the stock solution. For the first dilution, use the pH 1.0 buffer. For the second dilution, use the pH 4.5 buffer. The dilution factor should be the same for both and should be chosen to yield an absorbance reading at 520 nm within the linear range of the spectrophotometer (typically 0.2-1.4 AU) for the pH 1.0 solution.[8]

  • Absorbance Measurement: Allow the solutions to equilibrate for at least 15-20 minutes.[9] Measure the absorbance of both solutions at the wavelength of maximum absorption for this compound (around 520 nm) and at 700 nm (to correct for haze). Use distilled water as a blank.

  • Calculation: The concentration of total monomeric anthocyanins, expressed as this compound equivalents, is calculated using the following formula:

    Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

    Where:

    • A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • MW (Molecular Weight of this compound) = 493.4 g/mol

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient of this compound) = 28,000 L·mol⁻¹·cm⁻¹

    • l (Pathlength) = 1 cm

    • 1000 = Factor for conversion from g to mg

High-Performance Liquid Chromatography (HPLC) for this compound Degradation Analysis

HPLC is a powerful technique for separating and quantifying this compound and its degradation products over time, providing detailed information on its stability.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., Synergi 4u Fusion-RP 80A, 150 × 4.6 mm, 4 μm).[10]

Mobile Phase and Gradient:

A common mobile phase for anthocyanin analysis consists of two solvents:

  • Solvent A: 10% formic acid in water.[10]

  • Solvent B: 100% methanol.[10]

A typical gradient elution program is as follows:

Time (min) % Solvent A % Solvent B
0-20 91-65 9-35
20-30 65 35
30-40 65-50 35-50

| 40-55 | 50-10 | 50-90 |

Procedure:

  • Sample Preparation: Prepare solutions of this compound in buffers of the desired pH values.

  • Incubation: Incubate the solutions at a constant temperature. At specific time intervals, withdraw aliquots for analysis. To stop the degradation reaction, the samples can be immediately frozen or acidified.

  • Filtration: Before injection, filter the samples through a 0.22 μm syringe filter to remove any particulate matter.[10]

  • Injection and Analysis: Inject a known volume of the filtered sample (e.g., 10 μL) into the HPLC system.[10] Monitor the elution of this compound and its degradation products at 520 nm (for this compound) and other relevant wavelengths (e.g., 280 nm for some degradation products).

  • Quantification: The concentration of this compound at each time point can be determined by comparing the peak area to a standard curve prepared with a known concentration of this compound standard. The degradation rate constant (k) and half-life (t½) can then be calculated by plotting the natural logarithm of the this compound concentration versus time.

This compound Transformation and Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reversible transformations and irreversible degradation pathways of this compound at different pH values.

Reversible Equilibrium of this compound at Different pH Values

G Flavylium Flavylium Cation (Red) pH < 2 Quinoidal Quinoidal Base (Blue/Violet) pH 2-6 Flavylium->Quinoidal +OH⁻ / -H⁺ Carbinol Carbinol Pseudobase (Colorless) pH 2-6 Flavylium->Carbinol +H₂O Quinoidal->Flavylium +H⁺ / -OH⁻ Carbinol->Flavylium -H₂O Chalcone Chalcone (Colorless/Yellow) pH > 4 Carbinol->Chalcone Ring Opening Chalcone->Carbinol Ring Closure

Caption: Reversible chemical structures of this compound in response to pH changes.

Irreversible Degradation Pathway of this compound at Acidic pH

Under acidic conditions, particularly with heat, the C-ring of the this compound molecule can undergo hydrolysis, leading to the formation of the aglycone, malvidin, and glucose. Further degradation can lead to the cleavage of the C-ring.

G This compound This compound (Malvidin-3-glucoside) Malvidin Malvidin (Aglycone) This compound->Malvidin Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Degradation1 Phloroglucinaldehyde Malvidin->Degradation1 C-ring Cleavage Degradation2 Syringic Acid Malvidin->Degradation2 C-ring Cleavage

Caption: Simplified irreversible degradation pathway of this compound under acidic conditions.

Irreversible Degradation Pathway of this compound at Alkaline pH

In alkaline environments, the chalcone form of this compound is susceptible to cleavage, leading to the formation of various phenolic acids and aldehydes.

G Chalcone Chalcone (from this compound) Degradation1 Syringic Acid Chalcone->Degradation1 Cleavage Degradation2 Phloroglucinaldehyde Chalcone->Degradation2 Cleavage Degradation3 Other Phenolic Acids Chalcone->Degradation3 Further Degradation

Caption: Simplified irreversible degradation pathway of this compound under alkaline conditions.

Conclusion

The stability of this compound is profoundly influenced by pH, with its vibrant red color being most stable in highly acidic environments. As the pH increases towards neutral and alkaline conditions, a series of reversible structural changes lead to color loss, followed by irreversible degradation into smaller, colorless compounds. Understanding the kinetics and pathways of these transformations is crucial for the effective utilization of this compound in various applications. The experimental protocols provided in this guide offer a framework for researchers and industry professionals to accurately assess the stability of this compound and to develop strategies to mitigate its degradation, thereby harnessing its full potential as a natural colorant and bioactive compound.

References

Oenin as a Natural Colorant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oenin, the 3-O-glucoside of malvidin, is a prominent anthocyanin responsible for the rich red and purple hues observed in nature, most notably in grape skins and red wine.[1] Beyond its role as a natural colorant, this compound exhibits significant antioxidant and potential therapeutic properties, making it a subject of increasing interest in the food, pharmaceutical, and cosmetic industries. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, stability, antioxidant activity, and the methodologies for its extraction, purification, and analysis. Furthermore, it explores the molecular pathways modulated by this compound, offering insights for drug development professionals.

Chemical and Physical Properties

This compound is a member of the anthocyanin family of flavonoids. Its chemical structure consists of the malvidin aglycone (an O-methylated anthocyanidin) glycosidically linked to a glucose molecule at the 3-hydroxyl position.[1][2] This glycosylation enhances its water solubility and stability compared to the aglycone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-(β-D-Glucopyranosyloxy)-4′,5,7-trihydroxy-3′,5′-dimethoxyflavylium[1]
Molecular Formula C₂₃H₂₅O₁₂⁺[1]
Molar Mass 493.43 g/mol [1]
Appearance Dark brown powder (chloride form)[1]
CAS Number 7228-78-6[1]
UV-Vis λmax 280, 354, 547 nm[2]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 0.5 mg/ml)[2]

Role as a Natural Colorant and Stability

The vibrant color of this compound is highly dependent on the pH of its environment. In acidic conditions (pH < 3), it exists predominantly in the red flavylium cation form. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase, the violet quinoidal base, and finally the yellow chalcone.[3] This pH sensitivity is a critical consideration for its application as a food colorant.

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and the presence of co-pigments.[3][4]

Table 2: Factors Affecting this compound Color Stability

FactorEffect on StabilityKey Findings and References
pH More stable at low pH (<3).[4] Color fades at higher pH due to structural transformations.At higher pH, color stabilization can occur through self-aggregation of the flavylium cation and copigmentation.[1][5]
Temperature Increased temperature accelerates degradation.[3]Thermal degradation can lead to the formation of colorless or brown compounds.[6]
Light Exposure to light can cause fading.Light can promote the degradation of the anthocyanin molecule.[3]
Co-pigmentation Interaction with other phenolic compounds (co-pigments) can enhance color and stability.Procyanidins, particularly those with a higher degree of polymerization, improve the color stability of this compound.[7][8][9] Condensation of this compound and procyanidin C2 can form new, more stable red pigments.[1][7]
Oxygen The presence of oxygen can lead to oxidative degradation.This compound alone is not readily oxidized by grape polyphenol oxidase (PPO), but its degradation is facilitated in the presence of caftaric acid.[1]

Antioxidant Activity

This compound exhibits significant antioxidant activity, primarily through scavenging free radicals and other reactive oxygen species.[10][11] This activity is attributed to the electron-donating hydroxyl groups on its aromatic rings.

Table 3: Antioxidant Activity of this compound

AssayFindingReference
ABTS• Decolorization Assay This compound showed lower antioxidant activity than its aglycone, malvidin.[10]
DPPH• Scavenging Assay 3-O-glucosides of some anthocyanins were more effective than their corresponding anthocyanidins.[10]
Cu²⁺-mediated LDL Peroxidation The order of efficiency in extending the lag time was: cyanidin > delphinidin > cyanidin-3-glucoside > malvidin > malvidin-3-glucoside (this compound).[10]
Ferric Reducing Antioxidant Power (FRAP) Peptides released by Oenococcus oeni in the presence of wine proteins and polypeptides increased the FRAP capacity.[12]

It is important to note that the antioxidant activity of anthocyanins can be influenced by their chemical structure, with glycosylation sometimes decreasing the activity compared to the aglycone.[10]

Experimental Protocols

Extraction and Purification of this compound

The extraction of this compound from natural sources, such as grape skins, is a critical first step for its use as a colorant or for research purposes.

Protocol 1: General Solvent Extraction of Anthocyanins

  • Sample Preparation: Homogenize the plant material (e.g., grape skins) to increase the surface area for extraction.[13]

  • Solvent Selection: Use a polar solvent, typically methanol or ethanol, containing a small amount of acid (e.g., 0.1% HCl or formic acid).[14][15] The acid helps to maintain the stable flavylium cation form of the anthocyanin.

  • Extraction: Macerate or sonicate the sample in the acidified solvent. The extraction is commonly performed under cold conditions to minimize degradation.[14]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under vacuum at a low temperature to remove the solvent.[15]

  • Purification: Further purification can be achieved using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).[15]

Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Grape Skins Homogenization Homogenization Start->Homogenization Extraction Acidified Solvent Extraction (Methanol/Ethanol) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Vacuum Concentration Filtration->Concentration Purification Purification (SPE/HPLC) Concentration->Purification End Purified this compound Purification->End

Caption: Workflow for the extraction and purification of this compound from grape skins.

Quantification of this compound

Accurate quantification of this compound is essential for quality control and research.

Protocol 2: Quantification by pH Differential Method

This spectrophotometric method is simple and rapid for determining total anthocyanin content.[16]

  • Sample Preparation: Prepare two dilutions of the this compound extract, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5).

  • Spectrophotometric Measurement: Measure the absorbance of both dilutions at the wavelength of maximum absorption (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze).

  • Calculation: The total anthocyanin concentration (as this compound equivalents) is calculated using the following formula:

    Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

    Where:

    • A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5

    • MW = Molecular weight of this compound (493.43 g/mol )

    • DF = Dilution factor

    • ε = Molar extinction coefficient of this compound

    • l = Pathlength of the cuvette (cm)

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate and specific quantification of individual anthocyanins, including this compound.[16][17]

  • Sample Preparation: Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of two solvents is commonly employed, such as (A) acidified water (e.g., with formic acid) and (B) an organic solvent like methanol or acetonitrile.

    • Detector: A diode array detector (DAD) or a UV-Vis detector set at the λvis-max of this compound (around 520 nm).

  • Quantification: Create a calibration curve using a certified this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Modulation of Signaling Pathways

Recent research has indicated that this compound can modulate various cellular signaling pathways, suggesting its potential for therapeutic applications.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies.

Mechanism of NF-κB Inhibition by this compound

Caption: this compound inhibits the NF-κB pathway by preventing IκB-α degradation and p65 nuclear translocation.

This compound chloride has been shown to block inflammatory responses induced by TNF-α by reducing IκB-α degradation and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[18] This leads to a decrease in the expression of pro-inflammatory molecules such as MCP-1, ICAM-1, and IL-6.[18]

Other Potential Pathways

This compound has also been reported to have neuroprotective effects by reducing amyloid β-induced cytotoxicity and diminishing reactive oxygen species production in neuronal cells.[2] Additionally, it stimulates autophagy in human osteosarcoma cells.[2] The precise signaling pathways involved in these effects are areas of ongoing research.

Bioavailability and Metabolism

The bioavailability of anthocyanins, including this compound, is generally low.[19][20] After ingestion, they can be absorbed in both the stomach and intestines.[20] this compound can be absorbed intact but also undergoes extensive first-pass metabolism, with phenolic acid metabolites being found in higher concentrations in the bloodstream than the parent compound.[20] The gut microbiota also plays a significant role in the metabolism of anthocyanins, breaking them down into simpler phenolic compounds that may also contribute to their health benefits.[20]

Safety and Toxicology

Natural colorants like this compound are generally considered safe for consumption. However, as with any compound intended for use in food or pharmaceuticals, a thorough safety assessment is necessary. This includes general toxicology studies to evaluate potential adverse effects after single or repeated exposure, as well as more specific studies on reproductive and developmental toxicity and carcinogenicity, depending on the intended application and regulatory requirements.[21][22][23]

Conclusion

This compound is a versatile natural colorant with promising health benefits. Its application in the food industry is well-established, though challenges related to its stability remain. The growing body of evidence for its antioxidant and anti-inflammatory properties, mediated through the modulation of signaling pathways like NF-κB, opens up new avenues for its use in the development of functional foods and pharmaceuticals. Further research is needed to fully elucidate its mechanisms of action, improve its bioavailability, and comprehensively establish its safety profile for novel applications.

References

Oenin: A Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the rich red and purple hues of many fruits, notably grapes, and is a significant phenolic component of red wine.[1][2] As a member of the flavonoid family, this compound has garnered considerable scientific interest for its potent antioxidant properties.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[5] this compound exhibits a multi-faceted approach to mitigating oxidative stress, positioning it as a compound of interest for therapeutic and nutraceutical development.[6]

This technical guide provides an in-depth examination of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Core Antioxidant Mechanisms

This compound combats oxidative stress through a combination of direct and indirect mechanisms. It can directly neutralize harmful free radicals and chelate pro-oxidant metal ions. Indirectly, and perhaps more significantly, it modulates endogenous antioxidant defense systems by influencing key cellular signaling pathways.

Direct Free Radical Scavenging

This compound is an effective scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] This capacity is attributed to its chemical structure, which features multiple hydroxyl groups on its phenolic rings. These groups can donate a hydrogen atom to an unstable radical, thereby neutralizing it and terminating the damaging chain reactions of oxidation. This direct antioxidant action helps protect vital biomolecules like DNA, proteins, and lipids from oxidative damage.[4]

Metal Ion Chelation

Certain transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions. This compound can chelate these metal ions, forming stable complexes that prevent them from participating in these pro-oxidant reactions. This mechanism is a crucial aspect of its protective effects against metal-induced oxidative damage, such as in the inhibition of Cu²⁺-mediated low-density lipoprotein (LDL) peroxidation.[4]

Modulation of Endogenous Antioxidant Systems

This compound enhances the cell's intrinsic antioxidant defenses by upregulating the expression and activity of various protective enzymes and proteins. This is primarily achieved through the modulation of critical signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription.[9][11] This leads to the increased synthesis of a suite of Phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[9][12]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones.[13]

  • Glutathione S-Transferases (GSTs): Enzymes involved in the detoxification of xenobiotics and the reduction of organic hydroperoxides.[13]

  • Glutathione Peroxidase (GPx) and Glutathione Reductase (GR): Key enzymes in the glutathione redox cycle that detoxify hydrogen peroxide and lipid hydroperoxides.[13][14]

By activating the Nrf2/ARE pathway, this compound fortifies the cell's long-term defense capabilities against oxidative insults.[12][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Protection Cellular Protection Nrf2 Nrf2 Keap1->Nrf2 binding Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ub Nucleus Nucleus ARE ARE Transcription Gene Transcription ARE->Transcription Maf sMaf Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs, etc.) Transcription->Enzymes translates to Enzymes->Protection Nrf2_n->ARE binds Nrf2_n->Maf dimerization

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases—including ERK, JNK, and p38—that are central to transducing extracellular signals into cellular responses, including responses to oxidative stress.[15][16] Flavonoids like this compound can modulate these pathways.[[“]][18] The activation of certain MAPKs can be an upstream event leading to Nrf2 activation.[[“]] For instance, the phosphorylation of Nrf2 by kinases such as ERK and JNK can be essential for its nuclear translocation and transcriptional activity.[19] By influencing MAPK signaling, this compound can therefore indirectly promote the Nrf2-mediated antioxidant response. Conversely, chronic activation of stress-related kinases like JNK and p38 can promote apoptosis.[15] this compound may exert protective effects by selectively modulating these pathways, promoting pro-survival signals while inhibiting pro-apoptotic ones under conditions of oxidative stress.[10][20]

MAPK_Pathway This compound This compound MAPK_Kinases MAPK Kinases (ERK, JNK, p38) This compound->MAPK_Kinases modulates Stress Oxidative Stress Stress->MAPK_Kinases activates Nrf2 Nrf2 Activation MAPK_Kinases->Nrf2 activates Apoptosis Apoptosis MAPK_Kinases->Apoptosis can lead to CellSurvival Cell Survival & Antioxidant Response MAPK_Kinases->CellSurvival can lead to Nrf2->CellSurvival promotes

Caption: Interplay between this compound, MAPK signaling, and cellular fate.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a substance required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates greater antioxidant potency.[21]

AssayCompoundIC₅₀ (µg/mL)Reference AntioxidantsIC₅₀ (µg/mL)Source
DPPH This compound16.72BHT28.55[22][23]
α-tocopherol24.33[3]
Trolox18.52[3]
ABTS This compoundEffectiveBHT> 5 µg/mL[3]
(Higher activity than BHT, Trolox, α-tocopherol at 5 µg/mL)Trolox> 5 µg/mL[3]
α-tocopherol> 5 µg/mL[3]

Note: Direct IC₅₀ values for this compound in the ABTS assay were not specified in the provided sources, but its activity was reported to be superior to the reference antioxidants at the tested concentration.[3]

Detailed Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. The following sections detail the methodologies for key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[24][25]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[25] The solution should be freshly prepared and protected from light.[26]

  • Sample Preparation:

    • Dissolve this compound and reference antioxidants (e.g., ascorbic acid, Trolox) in the same solvent to create a series of dilutions at various concentrations.[25]

  • Reaction Setup:

    • In a 96-well microplate or cuvettes, add a defined volume of the DPPH working solution (e.g., 100 µL).[27]

    • Add an equal volume of the this compound sample or standard dilutions to the corresponding wells.[27]

    • Prepare a control containing the solvent instead of the antioxidant sample.[24]

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23][25]

  • Measurement:

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer or microplate reader.[24][26]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[24]

    • Plot the % inhibition against the sample concentration to determine the IC₅₀ value.[28]

DPPH_Workflow A 1. Prepare Reagents (DPPH Solution, this compound Dilutions) B 2. Reaction Setup (Mix DPPH + this compound/Control in Plate) A->B C 3. Incubation (Dark, Room Temp, ~30 min) B->C D 4. Measurement (Read Absorbance at ~517 nm) C->D E 5. Data Analysis (Calculate % Inhibition & IC50) D->E

Caption: Standard experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the radical, causing decolorization, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[29]

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.[30]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[29][30]

    • Before use, dilute the ABTS•+ solution with a solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[30]

  • Sample Preparation:

    • Prepare serial dilutions of this compound and reference standards (e.g., Trolox) in the appropriate solvent.

  • Reaction Setup:

    • In a 96-well microplate, add a small volume of the sample or standard (e.g., 10 µL).[29]

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 195 µL) to each well.[29]

  • Incubation:

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[27][29]

  • Measurement:

    • Measure the absorbance at ~734 nm.[30]

  • Calculation:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[27]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing more biologically relevant data by accounting for cell uptake, distribution, and metabolism.[31]

Protocol:

  • Cell Culture:

    • Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until they reach confluence.[32]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with a buffer (e.g., DPBS).[33]

    • Incubate the cells with a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.[31][32]

    • Concurrently, treat the cells with various concentrations of this compound or a standard like Quercetin for a period (e.g., 1 hour).[33]

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.[32]

    • Add a free radical initiator, such as AAPH or ABAP, to all wells. This will oxidize the intracellular DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[31][34]

  • Measurement:

    • Immediately begin reading the fluorescence intensity using a microplate reader (excitation ~480-485 nm, emission ~530-538 nm) at 37°C.[32][33] Readings are taken kinetically over a period (e.g., 60 minutes).[32]

  • Calculation:

    • The antioxidant activity is determined by the ability of this compound to suppress the formation of DCF compared to control cells (treated only with the radical initiator). The results can be expressed as quercetin equivalents.[31]

Conclusion

This compound employs a sophisticated and multi-pronged strategy to combat oxidative stress. Its antioxidant mechanisms extend beyond simple free radical scavenging to include the chelation of pro-oxidant metals and, crucially, the upregulation of the cell's own powerful enzymatic defense systems via modulation of the Nrf2/ARE and MAPK signaling pathways. The quantitative data underscores its high potency, often comparable or superior to well-known reference antioxidants. The detailed protocols provided herein offer a standardized framework for the continued investigation of this compound and related compounds. For drug development professionals and researchers, this compound represents a promising natural compound for the development of novel strategies aimed at preventing and treating a wide range of pathologies rooted in oxidative stress.

References

An In-Depth Technical Guide to the Interaction of Oenin with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oenin, a malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the coloration of many fruits and wines. Beyond its role as a natural colorant, this compound's chemical structure, particularly the presence of hydroxyl groups on its B-ring, facilitates chelation with various metal ions. This interaction significantly influences its stability, color, and biological activity, opening avenues for its application in drug development, food science, and analytical chemistry. This technical guide provides a comprehensive overview of the core principles governing this compound's interaction with metal ions, including detailed experimental protocols for characterization, quantitative data on binding affinities and stoichiometry for analogous anthocyanins, and visualizations of the underlying chemical processes.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are widely recognized for their vibrant colors and antioxidant properties. This compound, as a key member of this family, possesses a molecular architecture that enables it to form stable complexes with a variety of metal ions. The formation of these this compound-metal complexes can lead to significant alterations in the physicochemical properties of the anthocyanin, including bathochromic (deepening of color) and hyperchromic (intensification of color) shifts in its absorption spectrum. These changes are of great interest for the development of natural colorants with enhanced stability and for the design of novel therapeutic agents. Understanding the stoichiometry, binding affinity, and thermodynamics of these interactions is crucial for harnessing the full potential of this compound in various scientific and industrial applications. This guide serves as a technical resource for researchers and professionals seeking to explore and utilize the metal-chelating properties of this compound.

This compound-Metal Ion Interaction: The Chemical Basis

The ability of this compound to chelate metal ions is primarily attributed to the presence of ortho-dihydroxyl groups on the B-ring of its aglycone, malvidin. These adjacent hydroxyl groups can donate lone pairs of electrons to a metal cation, forming a stable five-membered ring structure. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge and ionic radius), the pH of the medium, and the presence of other complexing agents.

The general equilibrium for the formation of a 1:1 this compound-metal complex can be represented as:

This compound + Metal Ion ⇌ [this compound-Metal Ion]

The strength of this interaction is quantified by the binding constant (K_a_).

Quantitative Analysis of this compound-Metal Ion Interactions

Precise quantitative data on the interaction of this compound with a wide range of metal ions is limited in the scientific literature. However, studies on structurally similar anthocyanins, such as cyanidin-3-glucoside (C3G), provide valuable insights into the expected binding affinities and thermodynamic parameters.

Table 1: Binding Affinity and Thermodynamic Parameters of Cyanidin-3-Glucoside (C3G) with Fe(III) at Various pH Values [1][2]

pHBinding Affinity (K_a_) (M⁻¹)Gibbs Free Energy (ΔG) (kJ/mol)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)
3.09.7167 × 10⁴-28.49-15.2344.49
5.01.0837 × 10⁴-23.02-18.5615.00
6.51.4284 × 10⁴-23.70-22.813.00
7.05.4550 × 10⁴-27.03-10.1156.78
7.43.0269 × 10⁴-25.57-9.8752.68

Data obtained for Cyanidin-3-Glucoside, a structurally similar anthocyanin, as a proxy for this compound.[1][2]

Table 2: Stoichiometry and Stability Constants of Anthocyanin-Metal Complexes (Analogues)

Anthocyanin AnalogueMetal IonStoichiometry (Anthocyanin:Metal)Stability Constant (K) RangeReference
CyaninAl(III)1:15.5 × 10⁶ - 1.3 × 10⁹ M⁻¹[3]

Experimental Protocols for Characterizing this compound-Metal Ion Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and metal ions. Below are detailed methodologies for key experiments.

Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)

This method is used to determine the binding stoichiometry of the this compound-metal complex.[4][5][6]

Principle: Equimolar solutions of this compound and the metal ion are mixed in varying molar ratios while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a wavelength where it exhibits maximum absorption and the reactants have minimal absorbance. A plot of absorbance versus the mole fraction of one of the components will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][5][6]

Experimental Workflow:

Job_Plot_Workflow A Prepare equimolar stock solutions of this compound and Metal Ion in a suitable buffer B Prepare a series of solutions with varying mole fractions of this compound and Metal Ion (total concentration constant) A->B C Measure the absorbance of each solution at the λmax of the complex B->C D Plot Absorbance vs. Mole Fraction of this compound C->D E Determine the mole fraction at maximum absorbance to find the stoichiometry D->E UV_Vis_Titration_Workflow A Prepare a solution of this compound with a known concentration B Record the initial UV-Vis spectrum of the this compound solution A->B C Incrementally add small aliquots of a concentrated metal ion solution B->C D Record the UV-Vis spectrum after each addition and equilibration C->D E Plot the change in absorbance at a specific wavelength against the metal ion concentration D->E F Fit the data to a binding isotherm to calculate the binding constant (Ka) E->F Fluorescence_Quenching_Workflow A Prepare a solution of this compound with a known concentration B Measure the initial fluorescence emission spectrum of this compound A->B C Add increasing concentrations of the metal ion (quencher) B->C D Measure the fluorescence emission spectrum after each addition C->D E Plot F0/F vs. [Quencher] (Stern-Volmer Plot) D->E F Determine the quenching constant (Ksv) and infer the binding constant E->F ITC_Workflow A Prepare degassed solutions of this compound (in cell) and Metal Ion (in syringe) in the same buffer B Equilibrate the instrument at the desired temperature A->B C Perform a series of injections of the metal ion solution into the this compound solution B->C D Measure the heat change associated with each injection C->D E Integrate the heat pulses and plot against the molar ratio of Metal Ion/Oenin D->E F Fit the binding isotherm to a suitable model to obtain Ka, n, and ΔH E->F Oenin_Chelation cluster_this compound This compound (Malvidin-3-glucoside) cluster_Complex This compound-Metal Complex This compound [this compound Molecule with B-ring dihydroxyl group] Complex [Chelated this compound-Metal Structure] This compound->Complex Chelation Metal Metal Ion (e.g., Fe³⁺) Metal->Complex

References

Introduction to Oenin and its Thermal Degradability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Degradation Products of Oenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of this compound (malvidin-3-O-glucoside), a prominent anthocyanin. The document details the degradation pathways, identifies the primary degradation products, and presents relevant experimental methodologies for their analysis. Furthermore, it explores the biological signaling pathways affected by these degradation products, offering insights for researchers in drug development and related fields.

This compound, or malvidin-3-O-glucoside, is a key anthocyanin responsible for the red and purple hues of many fruits, notably grapes, and is a significant component of red wine. As a natural colorant and a molecule with potential health benefits, its stability during thermal processing is of considerable interest. Thermal treatment, a common practice in food processing and preparation, can induce the degradation of this compound, leading to changes in color, nutritional value, and the formation of new compounds with distinct biological activities.

The thermal degradation of anthocyanins, including this compound, generally follows first-order kinetics. The stability is influenced by factors such as temperature, pH, and the presence of other compounds. The degradation process involves the opening of the pyran ring of the flavylium cation, leading to the formation of a chalcone intermediate. This intermediate is unstable and subsequently cleaves to yield phenolic acid and aldehyde derivatives.

Thermal Degradation Pathway of this compound

The primary thermal degradation of this compound involves the cleavage of the C-ring, resulting in the formation of two main products derived from the original A- and B-rings of the malvidin aglycone.

  • Syringic Acid: Originating from the B-ring of the malvidin structure.

  • Phloroglucinaldehyde: Originating from the A-ring.

The general pathway can be visualized as follows:

Oenin_Degradation This compound This compound (Malvidin-3-glucoside) Chalcone Chalcone Intermediate This compound->Chalcone Heat Chalcone->Degradation_Products Syringic_Acid Syringic Acid Degradation_Products->Syringic_Acid Phloroglucinaldehyde Phloroglucinaldehyde Degradation_Products->Phloroglucinaldehyde

Thermal degradation pathway of this compound.

Quantitative Analysis of Thermal Degradation Products

Temperature (°C)Time (hours)This compound (µM)Syringic Acid (µM)Phloroglucinaldehyde (µM)
80 185.27.47.1
272.113.813.5
451.923.923.5
826.936.335.9
100 165.717.016.7
243.228.227.8
418.640.540.0
83.548.047.5
120 135.432.131.7
212.543.543.0
41.649.048.5
8<0.149.849.3

Experimental Protocols

Sample Preparation for Thermal Degradation Studies

A stock solution of this compound (e.g., 1 mM) is prepared in an appropriate acidic buffer (e.g., citrate-phosphate buffer, pH 3.5). Aliquots of this solution are then subjected to thermal treatment in sealed, airtight vials at various temperatures (e.g., 80, 100, 120 °C) for different time intervals. After the specified time, the vials are immediately cooled in an ice bath to quench the reaction. Samples are then stored at -20°C until analysis.

Quantification of this compound and its Degradation Products by HPLC-DAD-MS

The quantification of this compound and its degradation products, syringic acid and phloroglucinaldehyde, is typically performed using High-Performance Liquid Chromatography coupled with a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode-Array Detector (DAD).

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B; followed by a re-equilibration period.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Detection:

  • DAD: Monitoring at 520 nm for this compound, and at wavelengths suitable for syringic acid (around 270 nm) and phloroglucinaldehyde (around 290 nm).

  • MS: ESI in positive ion mode for this compound and negative ion mode for syringic acid and phloroglucinaldehyde. Full scan mode is used for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification.

Quantification: Calibration curves are generated using external standards of this compound, syringic acid, and phloroglucinaldehyde of known concentrations.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC_Analysis HPLC-DAD-MS Analysis Thermal_Treatment Thermal Treatment of this compound Solution Cooling Rapid Cooling Thermal_Treatment->Cooling Storage Storage at -20°C Cooling->Storage Injection Sample Injection Storage->Injection Separation C18 Reversed-Phase Chromatography Injection->Separation Detection DAD and MS Detection Separation->Detection Quantification Quantification using Calibration Curves Detection->Quantification

Experimental workflow for the analysis of this compound's thermal degradation products.

Biological Signaling Pathways Modulated by Degradation Products

The thermal degradation products of this compound, particularly syringic acid, have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Syringic Acid

Syringic acid is known to exert anti-inflammatory, antioxidant, and anti-cancer effects through its interaction with multiple signaling cascades.

  • NF-κB Pathway: Syringic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[1]

  • Keap1/NRF2 Pathway: Syringic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the dissociation of Nrf2 from its inhibitor Keap1, syringic acid allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes.[1]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. In some cancer cells, syringic acid has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[2]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli. Syringic acid has been observed to modulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer properties.

Syringic_Acid_Pathways cluster_SyringicAcid Syringic Acid cluster_Inflammation Inflammation cluster_OxidativeStress Oxidative Stress cluster_Apoptosis Apoptosis SA Syringic Acid IKK IKK SA->IKK inhibits Keap1 Keap1 SA->Keap1 inhibits PI3K PI3K SA->PI3K inhibits NFkB NF-κB Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes activates IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE activates Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes expresses Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes

Signaling pathways modulated by syringic acid.
Phloroglucinaldehyde

The biological activities of phloroglucinaldehyde are less extensively studied compared to syringic acid. However, as a phenolic aldehyde, it is expected to possess antioxidant properties. It can likely scavenge free radicals and may contribute to the overall antioxidant capacity of thermally treated this compound-containing products. Further research is needed to elucidate its specific effects on cellular signaling pathways.

Conclusion

The thermal degradation of this compound results in the formation of syringic acid and phloroglucinaldehyde. Understanding the kinetics of this degradation and the biological activities of the resulting products is crucial for the food industry and for researchers investigating the health effects of dietary polyphenols. The methodologies outlined in this guide provide a framework for the quantitative analysis of these compounds. Furthermore, the elucidation of the signaling pathways affected by this compound's degradation products opens new avenues for research into their potential therapeutic applications. This guide serves as a valuable resource for professionals in the fields of food science, nutrition, and drug development.

References

An In-depth Technical Guide to the Solubility of Oenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the rich red and purple hues observed in many plants, most notably in the skins of purple grapes and in red wine. As a member of the flavonoid family, this compound has garnered significant interest from the scientific community for its potential therapeutic properties. These include neuroprotective, anti-inflammatory, and antioxidant effects. For researchers in drug discovery and development, a thorough understanding of this compound's physicochemical properties, particularly its solubility in various solvent systems, is paramount for formulation, delivery, and in vitro/in vivo testing.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailing factors that influence its solubility, and outlining a standard experimental protocol for its determination.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the solvent. As a glycosylated flavonoid, it possesses both polar (due to hydroxyl and glycosidic groups) and less polar (due to the aromatic backbone) characteristics, allowing for solubility in a range of solvents. Quantitative data, where available, is crucial for experimental design.

Below is a summary of reported solubility values for this compound in several common laboratory solvents.

SolventChemical Formula/TypeReported Solubility
Dimethylformamide (DMF)C₃H₇NO~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO~20 mg/mL[1]
EthanolC₂H₅OH~2 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2Aqueous Buffer~0.5 mg/mL[1]
WaterH₂OSparingly Soluble[2]
MethanolCH₃OHSoluble[3]
Alcohol (General)R-OHSparingly Soluble[2]

Note: The terms "Soluble" and "Sparingly Soluble" are qualitative descriptors from chemical catalogs and indicate a general lack of precise quantitative data in those specific solvents in the available literature.

Factors Influencing this compound Solubility and Stability

The solubility and stability of anthocyanins like this compound are not static properties but are influenced by a variety of environmental factors. Understanding these factors is critical for handling, extracting, and formulating this compound effectively.

  • pH: The pH of the solution is one of the most critical factors. Anthocyanins exist in different chemical forms depending on the pH. In highly acidic conditions (pH < 3), this compound is predominantly in its most stable and colored form, the red flavylium cation, which is generally more soluble in aqueous media.[4][5] As the pH increases, it can convert to colorless or less stable forms, which can affect solubility and may lead to precipitation.[6][7]

  • Solvent Polarity: Polar solvents are generally more effective for dissolving anthocyanins.[8] Aqueous mixtures with organic solvents like ethanol or methanol are commonly used for extraction, leveraging the compound's mixed polarity.[9] The ratio of the organic solvent to water can be optimized to maximize solubility.[8]

  • Temperature: Temperature can have a complex effect. While increased temperature generally increases the solubility of solids, it can also accelerate the degradation of heat-sensitive molecules like this compound.[4][8] High temperatures can lead to a loss of the glycosyl moiety or opening of the pyran ring, altering the molecule's structure and solubility.

  • Presence of Co-pigments: In nature, the color and stability of anthocyanins are often enhanced by a phenomenon known as co-pigmentation. This involves non-covalent interactions with other molecules, such as other flavonoids, polyphenols, or organic acids. These interactions can shield the this compound molecule from degradation and can also influence its solubility in a complex matrix.

  • Light and Oxygen: Exposure to light and oxygen can lead to the degradation of this compound, affecting its concentration in a solution and potentially its solubility characteristics over time.[4][8]

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and standard approach for determining the thermodynamic equilibrium solubility of a compound.[6][10] This method ensures that the solution is fully saturated, providing a reliable measure of a compound's intrinsic solubility in a given solvent system at a specific temperature.

Methodology: Shake-Flask Equilibrium Method
  • Preparation:

    • Add an excess amount of solid this compound chloride to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, PBS). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath.

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.[7][8] The temperature should be strictly controlled (e.g., 25 °C or 37 °C).

  • Sample Separation:

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

    • Separate the saturated solution from the remaining solid. This is typically achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.22 µm).[10]

  • Concentration Analysis:

    • Quantify the concentration of dissolved this compound in the filtrate or supernatant. UV-Vis spectrophotometry is a common and straightforward method for chromophores like this compound.[4][11]

    • UV-Vis Spectrophotometry Steps:

      • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at this compound's maximum absorption wavelength (λmax), which is approximately 520-540 nm in acidic solutions.

      • Dilute the saturated sample solution if necessary to ensure its absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for any dilution factors.

The following diagram illustrates the workflow for this experimental protocol.

G Fig 1. Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis (UV-Vis) prep1 Add excess this compound to solvent in vial equil1 Seal vial prep1->equil1 equil2 Agitate at constant T (e.g., 24-48h) equil1->equil2 sep1 Centrifuge or Filter (0.22 µm) equil2->sep1 sep2 Collect clear saturated supernatant sep1->sep2 an2 Dilute sample if needed sep2->an2 an1 Prepare calibration curve an3 Measure absorbance at λmax an1->an3 an2->an3 an4 Calculate concentration an3->an4

Fig 1. Workflow for Shake-Flask Solubility Determination

Relevance in Drug Development: Mechanism of Action

The biological activity of this compound is a key driver for its consideration in drug development. For instance, this compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases. This compound chloride has been shown to block inflammatory responses induced by TNF-α, reduce the degradation of the inhibitory protein IκB-α, and prevent the translocation of the p65 subunit to the nucleus.

The diagram below provides a simplified representation of the TNF-α induced NF-κB signaling pathway and the potential point of intervention for this compound.

G Fig 2. Simplified NF-κB Signaling Pathway and this compound Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-α NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB-α NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates IkB_NFkB->NFkB Releases IkB_p P-IκB-α (Degradation) IkB_NFkB:f0->IkB_p Genes Inflammatory Genes DNA->Genes Promotes Transcription TNF TNF-α TNF->TNFR Binds This compound This compound This compound->IKK Inhibits?

References

An In-depth Technical Guide to the Chemical Synthesis of Oenin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of oenin chloride, also known as malvidin-3-O-glucoside chloride. This compound chloride is a prominent anthocyanin found in red grapes and wine, recognized for its potent antioxidant and anti-inflammatory properties. This document outlines a feasible synthetic pathway, detailing the necessary precursors, experimental protocols, and the biological significance of this compound chloride, particularly its role in the NF-κB signaling pathway.

Synthetic Strategy: Robinson Annulation Approach

The total synthesis of this compound chloride can be achieved through a convergent approach culminating in a Robinson annulation reaction. This strategy involves the acid-catalyzed condensation of two key precursors: a glycosylated phloroglucinaldehyde derivative (A-ring precursor) and a functionalized acetophenone derived from syringic acid (B-ring precursor). The subsequent cyclization and dehydration form the characteristic flavylium core of the anthocyanin.

Synthesis of Precursors

1.1.1. Precursor A: 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde)

2,4,6-Trihydroxybenzaldehyde serves as the foundational molecule for the A-ring of this compound. It can be synthesized from phloroglucinol via the Gattermann or Vilsmeier-Haack reaction.

1.1.2. Precursor B: ω-Hydroxy-3,5-dimethoxy-4-hydroxyacetophenone

This acetophenone derivative, which will form the B-ring and part of the C-ring, can be prepared from syringic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by a reaction to introduce the acetyl group, and subsequent modification to yield the desired ω-hydroxyacetophenone.

1.1.3. Glycosylation of the A-Ring Precursor

To introduce the glucose moiety at the 3-position, the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde must be selectively protected before glycosylation. The free hydroxyl group is then reacted with acetobromoglucose in the presence of a suitable catalyst to form the glycosidic bond. Subsequent deprotection of the other hydroxyl groups yields the glycosylated A-ring precursor.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of flavonoids and related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 2,4,6-Trihydroxybenzaldehyde

A detailed protocol for the synthesis of 2,4,6-trihydroxybenzaldehyde can be adapted from standard organic synthesis literature. One common method is the Gattermann reaction, which involves the formylation of phloroglucinol using hydrogen cyanide and a Lewis acid catalyst. Due to the toxicity of hydrogen cyanide, alternative formylating agents are often used.

Glycosylation of 2,4,6-Trihydroxybenzaldehyde with Acetobromoglucose

This procedure requires the protection of two of the three hydroxyl groups of 2,4,6-trihydroxybenzaldehyde, typically as benzyl ethers, leaving the 4-hydroxyl group free for glycosylation.

  • Protection: React 2,4,6-trihydroxybenzaldehyde with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF.

  • Glycosylation: The protected phloroglucinaldehyde is then reacted with acetobromoglucose in the presence of a catalyst such as silver oxide or a Lewis acid in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Deprotection: The benzyl protecting groups are removed by catalytic hydrogenation (e.g., using Pd/C) to yield the glycosylated A-ring precursor.

Synthesis of ω-Hydroxy-3,5-dimethoxy-4-hydroxyacetophenone
  • Acetylation of Syringic Acid: Syringic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. This is followed by a Friedel-Crafts acylation or a related reaction to introduce the acetyl group.

  • Hydroxylation: The methyl group of the acetophenone is then functionalized to a hydroxyl group.

Condensation and Cyclization to form this compound Chloride

This is the key step where the A- and B-ring precursors are combined.

  • Condensation: The glycosylated and protected phloroglucinaldehyde derivative is reacted with ω-hydroxy-3,5-dimethoxy-4-hydroxyacetophenone under acidic conditions (e.g., using HCl gas in a suitable solvent like ethyl acetate). This initiates an aldol-type condensation.

  • Cyclization and Dehydration: The reaction mixture is heated to promote intramolecular cyclization and subsequent dehydration to form the flavylium ion.

  • Purification: The crude this compound chloride is purified by chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.

Quantitative Data

ParameterExpected ValueMethod of Analysis
Purity ≥90%High-Performance Liquid Chromatography (HPLC)
Yield Variable (process dependent)Gravimetric analysis after purification
Identity Confirmed by spectral dataNMR, Mass Spectrometry

Visualization of Synthetic and Biological Pathways

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the proposed chemical synthesis of this compound chloride.

G cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Final Assembly Phloroglucinol Phloroglucinol 2,4,6-Trihydroxybenzaldehyde 2,4,6-Trihydroxybenzaldehyde Phloroglucinol->2,4,6-Trihydroxybenzaldehyde Formylation Protected\nPhloroglucinaldehyde Protected Phloroglucinaldehyde 2,4,6-Trihydroxybenzaldehyde->Protected\nPhloroglucinaldehyde Protection Glycosylated\nA-Ring Precursor Glycosylated A-Ring Precursor Protected\nPhloroglucinaldehyde->Glycosylated\nA-Ring Precursor Glycosylation with Acetobromoglucose Deprotected Glycosylated\nA-Ring Precursor Deprotected Glycosylated A-Ring Precursor Glycosylated\nA-Ring Precursor->Deprotected Glycosylated\nA-Ring Precursor Deprotection Condensation Condensation Deprotected Glycosylated\nA-Ring Precursor->Condensation Syringic Acid Syringic Acid Activated Syringic\nAcid Derivative Activated Syringic Acid Derivative Syringic Acid->Activated Syringic\nAcid Derivative Activation ω-Hydroxy-3,5-dimethoxy\n-4-hydroxyacetophenone ω-Hydroxy-3,5-dimethoxy -4-hydroxyacetophenone Activated Syringic\nAcid Derivative->ω-Hydroxy-3,5-dimethoxy\n-4-hydroxyacetophenone Acetylation & Hydroxylation ω-Hydroxy-3,5-dimethoxy\n-4-hydroxyacetophenone->Condensation Cyclization/\nDehydration Cyclization/ Dehydration Condensation->Cyclization/\nDehydration Acid Catalyst This compound Chloride This compound Chloride Cyclization/\nDehydration->this compound Chloride

Caption: Proposed synthetic workflow for this compound chloride.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound chloride has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to occur through the prevention of IκBα degradation, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. The likely mechanism involves the inhibition of the IκB kinase (IKK) complex.

G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα-p65 Complex IκBα-p65 Complex IKK Complex->IκBα-p65 Complex Phosphorylates IκBα IκBα IκBα IκBα->IκBα-p65 Complex p65 p65 p65->IκBα-p65 Complex Nuclear Translocation Nuclear Translocation p65->Nuclear Translocation Phosphorylated IκBα Phosphorylated IκBα IκBα-p65 Complex->Phosphorylated IκBα Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Ubiquitination & Degradation->p65 Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces This compound Chloride This compound Chloride This compound Chloride->IKK Complex Inhibits

Caption: Inhibition of the NF-κB pathway by this compound chloride.

Conclusion

The chemical synthesis of this compound chloride, while complex, is achievable through a well-designed synthetic strategy such as the Robinson annulation. This guide provides a foundational framework for its synthesis, highlighting the key precursors and reaction steps. Further research and optimization are necessary to establish a high-yielding and scalable process. The biological significance of this compound chloride, particularly its anti-inflammatory properties via inhibition of the NF-κB pathway, underscores its potential as a lead compound for drug development. This guide serves as a valuable resource for researchers and scientists working in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Oenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the red and purple hues in many plants, including grapes and red wine.[1] Its antioxidant properties have garnered significant attention in pharmaceutical and nutraceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify this compound in various samples with high precision and sensitivity.[2][3] This document provides a detailed protocol for the analysis of this compound using HPLC, including instrument conditions, sample preparation, and quantitative data.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC method for this compound analysis.[4]

Table 1: HPLC Method Validation Parameters for this compound Analysis [4]

ParameterValue
Linearity Range0.5 - 10 mg/L
Coefficient of Determination (r²)0.99996
Limit of Detection (LOD)0.09 mg/L
Repeatability (RSD, n=6)< 3%
Between-Day Repeatability (RSD, n=6)< 3%
Recovery> 95%

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound in liquid samples.

1. Materials and Reagents

  • This compound chloride (Malvidin-3-glucoside chloride) standard[4]

  • Acetonitrile (HPLC grade)[4]

  • Formic acid (analytical grade)[4]

  • Acetic acid (analytical grade)[4]

  • Water (Milli-Q or equivalent)[4]

  • Membrane filters (0.45 µm) for sample and solvent filtration[5]

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[2][4]

  • Analytical column (e.g., C18 reversed-phase column).[6]

  • Autosampler or manual injector.[5]

  • Data acquisition and processing software.

3. Preparation of Mobile Phases

  • Mobile Phase A: Prepare a solution of water, formic acid, and acetic acid in the ratio of 1000:8:9 (v/v/v). The pH of this mobile phase should be approximately 2.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Degas both mobile phases prior to use.

4. Standard Solution Preparation

  • Prepare a stock solution of this compound chloride in a suitable solvent (e.g., methanol or Mobile Phase A).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 0.5, 1, 2.5, 5, and 10 mg/L).[4]

5. Sample Preparation

  • For clear liquid samples such as wine, direct injection may be possible.[4][5]

  • For samples containing particulates, filter through a 0.45 µm membrane filter before injection.[5]

6. HPLC Operating Conditions [4]

  • Column: C18 reversed-phase column

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 28°C

  • Detection Wavelength: 520 nm

  • Gradient Elution Program:

    • 0-10 min: Linear gradient from 10% to 45% Mobile Phase B

    • After 10 min: 100% Mobile Phase B for 5 minutes to wash the column

    • Return to initial conditions and equilibrate before the next injection.

7. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase_A Mobile Phase A (Water:Formic Acid:Acetic Acid) HPLC_System HPLC System (C18 Column, 28°C) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (Acetonitrile) Mobile_Phase_B->HPLC_System Standard_Prep Standard Preparation (0.5-10 mg/L) Injection Injection (20 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Filtration if needed) Sample_Prep->Injection Gradient_Elution Gradient Elution (1.5 mL/min) HPLC_System->Gradient_Elution Injection->HPLC_System Detection UV-Vis Detection (520 nm) Gradient_Elution->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration_Curve Calibration Curve Construction Chromatogram->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Stability Considerations

The stability of this compound can be influenced by various factors, including the presence of other compounds. For instance, procyanidins can affect the color stability of this compound solutions.[7] It has been observed that in the presence of trimeric procyanidin C2, the red color of this compound appears more stable; however, HPLC analysis shows a decrease in the peaks of both this compound and procyanidin C2, suggesting the formation of new pigments.[1][7] Therefore, proper sample handling and storage are crucial to ensure accurate quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. Adherence to the specified protocol, including proper sample preparation and instrument operation, is essential for obtaining accurate and consistent results. This method is well-suited for quality control and research applications in the pharmaceutical, food, and beverage industries.

References

Application Notes and Protocols for Oenin Identification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin found in various pigmented plants, notably in the skins of red grapes, and is a significant contributor to the color of red wine. Beyond its role as a natural colorant, this compound has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate identification and quantification of this compound are crucial for research in food science, nutrition, and drug development. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive analysis of this compound.

Principle of the Method

This method utilizes the separation power of liquid chromatography (LC) to isolate this compound from a sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). The identification is based on the specific precursor-to-product ion transition of this compound, ensuring high confidence in the results. Quantification is achieved by comparing the analyte's response to a standard calibration curve.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples such as wine or fruit juice.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the extraction solution: a mixture of methanol and phosphoric acid (95:5, v/v).[1]

  • To 1 mL of the liquid sample in a 15 mL centrifuge tube, add 5 mL of the extraction solution.

  • Vortex the mixture vigorously for 1 minute.

  • For solid samples like grape skins, a solid-liquid extraction would be performed, followed by centrifugation to collect the supernatant.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • For optimal extraction from solid matrices, up to three consecutive extraction rounds may be necessary.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 2.7 µm)
Mobile Phase A Water with 1% formic acid
Mobile Phase B Acetonitrile with 1% formic acid
Gradient Elution 20% to 100% B over 70 minutes
Flow Rate 0.4 mL/min
Column Temperature 25°C

| Injection Volume | 5-20 µL |

Note: Acetonitrile is often selected as the organic solvent as it can provide increased elution strength and narrower peaks compared to methanol.[1]

Tandem Mass Spectrometry (MS/MS) Parameters

Instrumentation:

  • A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 493.1
Product Ion (Q3) m/z 331.1
Collision Energy A normalized collision energy of 35 has been reported as effective.[2] Optimization may be required depending on the instrument.
Capillary Voltage ~3.0-4.5 kV
Source Temperature Dependent on instrument, typically 100-150°C

| Gas Flow (Nebulizer, Heater) | Instrument dependent, optimize for best signal |

Data Presentation

The quantitative performance of the LC-MS/MS method for this compound analysis is summarized below. These values are indicative and may vary based on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for this compound Quantification
ParameterTypical ValueReference
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 0.09 mg/L[3]
Limit of Quantification (LOQ) 0.27 mg/L (calculated as 3x LOD)[3]
Precision (RSD%) < 3%[3]
Recovery (%) > 95%[3]

Mandatory Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Wine, Grape Extract) Extraction Liquid-Liquid Extraction (Methanol/Phosphoric Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC/UHPLC System (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 493.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 331.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin (Anthocyanidin) Leucocyanidin->Cyanidin ANS/LDOX Malvidin Malvidin (Anthocyanidin) Cyanidin->Malvidin Hydroxylation & Methylation This compound This compound (Malvidin-3-O-glucoside) Malvidin->this compound UFGT (Glycosylation)

Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.

References

Application Note: Quantification of Oenin in Wine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a principal anthocyanin found in the skins of purple grapes and is a major contributor to the color of red wine.[1] As the predominant anthocyanin in many Vitis vinifera species, its concentration is a key indicator of wine quality, influencing color stability, and sensory attributes like astringency.[2] Furthermore, anthocyanins are recognized for their antioxidant properties, making their quantification relevant for studies on the health benefits of wine. This application note provides detailed protocols for the quantification of this compound in wine samples using High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) and a spectrophotometric pH differential method.

Quantitative Data Presentation

The concentration of this compound in red wine can vary significantly depending on the grape variety, geographical origin, viticultural practices, and winemaking techniques. The following table summarizes typical concentrations of this compound found in several common red wine varieties.

Wine VarietyCountry of OriginThis compound (malvidin-3-O-glucoside) Concentration (mg/L)Reference(s)
Cabernet SauvignonFrance97.0[3]
Cabernet SauvignonSouth Africa97.5[3]
Cabernet SauvignonChile17.2 - 34.2[4]
Cabernet SauvignonUSA (California)0 - 90.2[3]
MerlotFrance91.0[3]
MerlotUSA (California)32.9[3]
Syrah (Shiraz)France120.0[3]
Syrah (Shiraz)South Africa107.4[3]
Petite SirahUSA (California)5.0 - 68.5[3]
PinotageSouth Africa101.9[3]

Note: Concentrations were converted from mg/100 ml to mg/L for consistency.

Experimental Protocols

Two primary methods for the quantification of this compound are presented: a high-specificity chromatographic method (HPLC/UPLC) and a rapid spectrophotometric method for total monomeric anthocyanins, which is often correlated with this compound content.

Method 1: Quantification of this compound by HPLC/UPLC

This method allows for the precise separation and quantification of this compound from other phenolic compounds in wine.

3.1.1. Reagents and Materials

  • This compound chloride (malvidin-3-O-glucoside chloride) standard (≥90% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Methanol (analytical grade)

  • Hydrochloric acid (HCl)

  • 0.45 µm membrane filters for sample and solvent filtration

3.1.2. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh and dissolve this compound chloride in acidified methanol (0.5% v/v HCl) to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mg/L).[2]

  • Store all standard solutions at 4°C in the dark. The acidified methanol stock solution is stable for up to ten days.[2]

3.1.3. Sample Preparation

  • For clear wine samples, no pre-treatment is necessary. Directly inject the sample into the HPLC system.[2]

  • For cloudy or turbid wine samples, filter through a 0.45 µm membrane filter before injection. Discard the initial portion of the filtrate.

3.1.4. Chromatographic Conditions

  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm, 1.0 mm × 100 mm).

  • Mobile Phase A: Water/Formic acid/Acetonitrile (87:10:3, v/v/v).

  • Mobile Phase B: Water/Formic acid/Acetonitrile (40:10:50, v/v/v).

  • Gradient Elution:

    • 0-15 min: 10-25% B

    • 15-30 min: 25-40% B

    • 30-35 min: 40-100% B

    • 35-40 min: 100% B (hold)

    • 40-45 min: 100-10% B (return to initial conditions)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10-200 µL, depending on the color intensity of the wine.

  • Detection Wavelength: 518 nm or 520 nm.

3.1.5. Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the wine samples by comparing their peak areas to the calibration curve.

Method 2: Quantification of Total Monomeric Anthocyanins by pH Differential Spectrophotometry

This method provides a rapid estimation of the total monomeric anthocyanin content, where this compound is often the major component. The method is based on the structural change of the anthocyanin chromophore with a change in pH, leading to a colored form at pH 1.0 and a colorless form at pH 4.5.

3.2.1. Reagents and Materials

  • Potassium chloride (KCl)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Distilled water

  • Visible spectrophotometer

  • 1 cm pathlength cuvettes

  • Volumetric flasks

3.2.2. Preparation of Buffers

  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with HCl. Transfer to a 1 L volumetric flask and dilute to volume with distilled water.

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate in approximately 980 mL of distilled water. Adjust the pH to 4.5 (±0.05) with HCl. Transfer to a 1 L volumetric flask and dilute to volume with distilled water.

3.2.3. Sample Preparation and Measurement

  • Determine the appropriate dilution factor by diluting the wine sample with the pH 1.0 buffer until the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Prepare two dilutions of the wine sample with the determined dilution factor: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at 520 nm and 700 nm (for haze correction) against a blank of distilled water.

3.2.4. Calculation

The concentration of monomeric anthocyanins, expressed as this compound (malvidin-3-glucoside) equivalents, is calculated as follows:

Absorbance (A) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L)

Where:

  • MW (Molecular Weight): 528.84 g/mol for this compound (malvidin-3-glucoside chloride)

  • DF: Dilution factor

  • ε (Molar Extinction Coefficient): 28,000 L·mol⁻¹·cm⁻¹ for this compound

  • L (Pathlength): 1 cm

  • 1000: Factor for conversion from g to mg

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in wine samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Analysis start Start wine_sample Wine Sample start->wine_sample oenin_standard This compound Standard start->oenin_standard filter_sample Filter Sample (if cloudy) (0.45 µm filter) wine_sample->filter_sample inject_sample Inject Prepared Sample filter_sample->inject_sample stock_solution Prepare Stock Solution (in acidified methanol) oenin_standard->stock_solution working_standards Prepare Working Standards (serial dilution) stock_solution->working_standards inject_standards Inject Working Standards working_standards->inject_standards hplc_system HPLC/UPLC System (C18 Column, DAD/UV-Vis Detector) run_gradient Run Gradient Elution inject_sample->run_gradient inject_standards->run_gradient detect_peaks Detect Peaks at 520 nm run_gradient->detect_peaks calibration_curve Generate Calibration Curve detect_peaks->calibration_curve quantify_this compound Quantify this compound in Sample detect_peaks->quantify_this compound calibration_curve->quantify_this compound end End quantify_this compound->end

Caption: HPLC/UPLC workflow for this compound quantification.

Spectro_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Calculation start Start wine_sample Wine Sample start->wine_sample dilute_ph1 Dilute with pH 1.0 Buffer wine_sample->dilute_ph1 dilute_ph45 Dilute with pH 4.5 Buffer wine_sample->dilute_ph45 measure_abs_ph1 Measure Absorbance at 520 nm and 700 nm (pH 1.0) dilute_ph1->measure_abs_ph1 measure_abs_ph45 Measure Absorbance at 520 nm and 700 nm (pH 4.5) dilute_ph45->measure_abs_ph45 spectrophotometer Spectrophotometer spectrophotometer->measure_abs_ph1 spectrophotometer->measure_abs_ph45 calculate_A Calculate Total Absorbance (A) measure_abs_ph1->calculate_A measure_abs_ph45->calculate_A calculate_conc Calculate Concentration (mg/L) calculate_A->calculate_conc end End calculate_conc->end

Caption: Spectrophotometric workflow for total anthocyanins.

References

Application Note: Oenin as a Standard for Anthocyanin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors in fruits, vegetables, and flowers.[1][2] Their analysis is crucial in the food and beverage industry for quality control and in pharmaceutical research due to their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin, particularly abundant in the skins of purple grapes and in red wine.[4][6] Its stability and commercial availability as a purified standard make it an excellent choice for the identification and quantification of anthocyanins in various matrices.[3][7]

This document provides detailed protocols for using this compound chloride, the common salt form, as an analytical standard for quantifying anthocyanins via High-Performance Liquid Chromatography (HPLC) and the pH differential spectrophotometric method.

Physicochemical Properties of this compound Chloride

This compound chloride is the standard form used for analytical purposes. Its key properties are summarized below.

PropertyValueReference
Systematic Name 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium, monochloride[8]
Common Names This compound chloride, Malvidin-3-O-glucoside chloride, Enin[4][6]
CAS Number 7228-78-6[9]
Molecular Formula C₂₃H₂₅ClO₁₂[6][9]
Molecular Weight 528.89 g/mol [6][9]
Appearance Red-black or dark brown powder[4][6]
Purity Typically ≥90-98% (HPLC)[4][9]
Solubility Sparingly soluble in water and alcohol. Soluble in methanol, DMF, and DMSO.[4][8]
Storage Store at -20°C for long-term stability.[4]
Stability Stable for ≥ 4 years when stored properly. Solution stability is enhanced in acidified solvents.[8][10]

Experimental Protocols

Accurate preparation of standard solutions is critical for quantitative analysis. Due to the nature of anthocyanins, use acidified solvents to maintain the stable flavylium cation form and prevent degradation.

Materials:

  • This compound chloride (analytical standard grade)

  • Methanol (HPLC grade)

  • Formic acid or Hydrochloric acid (HCl)

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound chloride powder.

    • Dissolve the powder in a small amount of methanol.

    • Transfer quantitatively to a 10 mL volumetric flask.

    • Bring to volume with methanol containing 0.1% HCl (v/v).

    • Mix thoroughly until fully dissolved.

  • Working Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the acidified methanol solvent.

  • Storage:

    • Store all solutions in amber vials at -20°C to protect from light and heat.[4] Under these conditions, stock solutions are generally stable for several months.[10]

HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector is the standard method for separating and quantifying individual anthocyanins.[1][11]

Workflow for Anthocyanin Quantification

G Experimental Workflow for Anthocyanin Quantification cluster_prep Preparation cluster_process Processing & Analysis cluster_data Data Handling Sample Sample Collection (e.g., Berries, Wine) Extraction Anthocyanin Extraction (Acidified Solvent) Sample->Extraction Standard This compound Standard Preparation Calibration Calibration Curve (from this compound Standards) Standard->Calibration Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC PeakID Peak Identification (vs. This compound RT) HPLC->PeakID Quant Quantification PeakID->Quant Calibration->Quant

Caption: General workflow for quantifying anthocyanins using an this compound standard.

Typical HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 5% formic acid
Mobile Phase B Acetonitrile with 5% formic acid
Gradient 5-30% B over 30 min, then a wash and re-equilibration step
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 35°C
Detection Wavelength 520 nm (for anthocyanins)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared working standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve. Results are typically expressed as mg of this compound per gram or liter of the original sample.

This spectrophotometric method is a rapid and cost-effective way to determine the total monomeric anthocyanin content.[12][13] It relies on the structural transformation of the anthocyanin flavylium cation (colored) to the hemiketal form (colorless) with a change in pH.

Materials:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two dilutions of the sample extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for 15-30 minutes.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max), typically around 520 nm, and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) using the following equation:

    • A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

  • Calculate the total monomeric anthocyanin concentration, expressed as this compound equivalents:

    • Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

    • Where:

      • MW (Molecular Weight) = 528.89 g/mol for this compound chloride[6]

      • DF = Dilution factor

      • ε (Molar extinction coefficient) for this compound = ~28,000 L·cm⁻¹·mol⁻¹ (Note: this value can vary slightly; use the value from your standard's certificate of analysis if available).

      • L = Pathlength in cm (typically 1 cm)

Application in Drug Development: this compound's Anti-Inflammatory Pathway

This compound is not just a standard for analysis but is also studied for its biological activities. For drug development professionals, understanding its mechanism of action is key. This compound has been shown to inhibit the NF-κB inflammatory pathway.[5]

Simplified NF-κB Signaling Pathway

G Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Activation TNFR->IKK IkBa_p Phosphorylation of IκB-α IKK->IkBa_p IkBa_d Degradation of IκB-α IkBa_p->IkBa_d NFkB_R NF-κB Release & Nuclear Translocation IkBa_d->NFkB_R IkBa_NFkB IκB-α / NF-κB (Inactive Complex) Inflam Pro-inflammatory Gene Expression (e.g., IL-6, ICAM-1) NFkB_R->Inflam This compound This compound This compound->IkBa_d Inhibits IkBa_NFkB->IkBa_p

Caption: this compound blocks inflammation by preventing the degradation of IκB-α.[5]

This inhibitory action on a key inflammatory pathway highlights the potential of anthocyanins like this compound as therapeutic agents, making their accurate quantification essential for research and development.[5]

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Oenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin found in various pigmented plants, including grapes and red wine. Anthocyanins are a class of flavonoids recognized for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These properties make this compound a compound of great interest for researchers in the fields of nutrition, pharmacology, and drug development, particularly for its potential therapeutic applications in conditions associated with oxidative stress. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Data Presentation: Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been quantified using various methodologies. The following table summarizes key quantitative data from in vitro antioxidant assays.

AssayCompoundResultUnitReference
DPPHThis compound (Malvidin-3-O-glucoside)7.48µM (EC50)[1]
DPPHMalvidin-3-glucoside2.14 ± 0.07mM Trolox/g phenol[1]
FRAPMalvidin-3-glucoside3.77 ± 0.13mM Trolox/g phenol[1]
ABTSThis compound (Malvidin-3-O-glucoside)Lower than Malvidin-[1]

Note: A specific IC50 value for this compound in the ABTS assay was not explicitly found in the reviewed literature; however, it has been reported that this compound exhibits lower antioxidant activity than its aglycone, malvidin, in this assay.[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Materials and Reagents:

  • This compound (Malvidin-3-O-glucoside)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

  • Adjustable micropipettes

Protocol:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • For the blank, add methanol instead of the sample.

    • To each well, add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound or control.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH_sol->Add_DPPH Oenin_sol Prepare this compound Dilutions (e.g., 1-100 µg/mL) Plate_setup Pipette this compound, Control, and Blank into 96-well Plate Oenin_sol->Plate_setup Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Plate_setup Plate_setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Scavenging Activity Measure_abs->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.

Materials and Reagents:

  • This compound (Malvidin-3-O-glucoside)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

  • Adjustable micropipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or ethanol).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of each this compound dilution to separate wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • For the blank, add the solvent used for dilution instead of the sample.

    • To each well, add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the this compound or control.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value can be determined from the graph.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (ABTS + K2S2O8, 12-16h) ABTS_working Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm ABTS_stock->ABTS_working Add_ABTS Add ABTS•+ Working Solution to all wells ABTS_working->Add_ABTS Oenin_sol Prepare this compound Dilutions Plate_setup Pipette this compound, Control, and Blank into 96-well Plate Oenin_sol->Plate_setup Control_sol Prepare Positive Control (e.g., Trolox) Control_sol->Plate_setup Plate_setup->Add_ABTS Incubate Incubate (e.g., 6 min, RT) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate Calculate % Scavenging Activity Measure_abs->Calculate IC50 Determine IC50 Value Calculate->IC50

ABTS Assay Experimental Workflow

References

Application Notes and Protocols: Oenin as a Natural Food Colorant in Acidic Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Oenin (malvidin-3-O-glucoside) is a prominent anthocyanin responsible for the red, purple, and blue hues observed in many fruits, flowers, and vegetables, most notably in the skins of red grapes.[1] As a natural colorant, this compound presents a desirable alternative to synthetic dyes for the food and beverage industry. Its stability is notably higher in acidic conditions, making it a prime candidate for coloring acidic beverages such as fruit juices, carbonated drinks, and sports drinks.[2] This document provides detailed application notes, experimental protocols, and stability data for the effective use of this compound in such applications.

2.0 Chemical Properties and Color Characteristics

This compound's color is intrinsically linked to the pH of its environment. In acidic solutions (typically pH < 3), it predominantly exists as the red-colored flavylium cation. As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudo-base and the pale yellow chalcone, leading to color loss.[1][3] This pH-dependent equilibrium is a critical consideration for beverage formulation.

Diagram 1: pH-Dependent Equilibrium of this compound

oenin_ph_equilibrium Flavylium Flavylium Cation (Red) AH+ Quinoidal_Base Quinoidal Base (Violet) A Flavylium->Quinoidal_Base +H+ Carbinol Carbinol Pseudo-base (Colorless) B Flavylium->Carbinol +H2O Quinoidal_Base->Flavylium -H+ Carbinol->Flavylium -H2O Chalcone Chalcone (Pale Yellow) C Carbinol->Chalcone Ring Opening Chalcone->Carbinol Ring Closure

Caption: pH-dependent structural transformations of this compound.

3.0 Data Presentation: this compound Stability in Acidic Conditions

The stability of this compound is influenced by factors such as pH, temperature, light exposure, and the presence of other compounds like ascorbic acid or sulfur dioxide.[1] The degradation of this compound typically follows first-order kinetics.[4][5] The following tables summarize quantitative data on the stability of this compound and related anthocyanins under various conditions.

Table 1: Thermal Degradation Kinetics of Malvidin-3-glucoside (this compound) in a pH 3.5 Buffer Solution

Temperature (°C)TreatmentRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
98 ± 2Water BathNot explicitly stated, but slower than microwaveNot explicitly stated, but longer than microwave
100Microwave (700W)Not explicitly stated, but faster than water bathNot explicitly stated, but shorter than water bath

Data derived from a study on microwave treatment, with conventional heating for comparison. The study indicates a faster degradation under microwave conditions.[5][6]

Table 2: Thermal Degradation of Anthocyanins in Blood Orange Juice (as a proxy for general anthocyanin stability)

°BrixTemperature (°C)Half-life (t₁/₂) (hours)
11.2706.3
11.2901.5
45703.4
45900.7
69702.0
69900.4

This data on blood orange juice anthocyanins illustrates the significant impact of temperature and soluble solids on stability.[4] A similar trend is expected for this compound.

Table 3: Effect of pH on the Color of this compound Solutions

pHPredominant SpeciesObserved Color
< 1Flavylium CationIntense Red
1.0 - 3.5Flavylium CationRed
4.0 - 5.0Carbinol Pseudo-base, ChalconeColorless to Pale Yellow
> 6.0Quinoidal Base and further degradationViolet, turning to colorless/brown

This table illustrates the general color changes of this compound with pH.[1][3]

4.0 Experimental Protocols

4.1 Protocol for Evaluating this compound Stability in a Model Acidic Beverage

This protocol outlines a method to assess the thermal and storage stability of this compound in a simulated acidic beverage.

Diagram 2: Experimental Workflow for this compound Stability Testing

stability_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_solution Prepare model beverage solution (e.g., citrate buffer at pH 3.5) add_this compound Add this compound to a final concentration (e.g., 50 mg/L) prep_solution->add_this compound initial_measurement Measure initial color (Lab*) and this compound concentration (HPLC) add_this compound->initial_measurement thermal Thermal Treatment (e.g., 80°C for 2 min) initial_measurement->thermal storage Storage (e.g., 25°C in the dark) initial_measurement->storage periodic_measurement Periodic measurement of color and this compound concentration thermal->periodic_measurement storage->periodic_measurement data_analysis Calculate degradation kinetics (k, t₁/₂) and color change (ΔE*) periodic_measurement->data_analysis

Caption: Workflow for assessing the stability of this compound in beverages.

4.1.1 Materials and Equipment

  • This compound (malvidin-3-glucoside) standard

  • Citric acid and sodium citrate (or other appropriate buffer components)

  • Deionized water

  • pH meter

  • Spectrophotometer or colorimeter for CIELAB measurements

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Water bath or incubator

  • Volumetric flasks and pipettes

4.1.2 Procedure

  • Preparation of Model Beverage Solution: Prepare a citrate buffer solution at the desired pH (e.g., pH 3.5) to mimic the acidity of a target beverage.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the model beverage solution to achieve a stock concentration (e.g., 50 mg/L).

  • Initial Measurements (t=0):

    • Measure the initial color of the solution using a spectrophotometer or colorimeter to obtain L, a, and b* values.

    • Determine the initial this compound concentration using HPLC-DAD. A typical mobile phase could be a gradient of formic acid in water and formic acid in acetonitrile.[7]

  • Stability Testing:

    • Thermal Stability: Aliquot the this compound solution into sealed, amber vials and subject them to a specific temperature for a defined period (e.g., 80°C for 2 minutes to simulate pasteurization).[8] Cool the samples rapidly in an ice bath.

    • Storage Stability: Store aliquots of the this compound solution in sealed, amber vials at a constant temperature (e.g., 25°C) and protect from light.

  • Periodic Measurements: At predetermined time intervals, withdraw samples and measure the color (L, a, b*) and this compound concentration (HPLC-DAD).

  • Data Analysis:

    • Calculate the color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

    • Plot the natural logarithm of the this compound concentration versus time. The slope of the linear regression will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

5.0 this compound Degradation Pathway

Under thermal stress in an acidic aqueous environment, this compound can degrade into several smaller molecules. The primary degradation pathway involves the cleavage of the pyran ring, leading to the formation of syringic acid (from the B-ring) and 2,4,6-trihydroxybenzaldehyde (from the A-ring).[1][6]

Diagram 3: Simplified Thermal Degradation Pathway of this compound in Acidic Solution

degradation_pathway This compound This compound (Malvidin-3-glucoside) C-ring cleavage syringic_acid Syringic Acid From B-ring This compound:f0->syringic_acid:f0 Thermal Degradation + Acid phloroglucinaldehyde 2,4,6-Trihydroxybenzaldehyde From A-ring This compound:f0->phloroglucinaldehyde:f0 Thermal Degradation + Acid

Caption: Key degradation products of this compound under acidic thermal stress.

6.0 Recommendations for Application

  • Optimal pH Range: For maintaining a vibrant red color, it is recommended to formulate beverages with a pH between 2.5 and 3.5.

  • Minimizing Thermal Stress: High-temperature, short-time (HTST) pasteurization is preferable to prolonged heating to minimize this compound degradation.

  • Light Protection: this compound is sensitive to light. The use of opaque or UV-protective packaging is crucial for maintaining color stability during storage.

  • Co-pigmentation: The presence of other phenolic compounds, such as catechins and procyanidins, can enhance the color stability of this compound through co-pigmentation.[9][10] This should be considered during formulation.

  • Concentration: The optimal concentration of this compound will depend on the desired color intensity and the beverage matrix. Preliminary studies are recommended to determine the ideal dosage for a specific application.

This compound is a viable natural colorant for acidic beverages, offering appealing red to purple shades. Its stability is highly dependent on pH and temperature. By carefully controlling these parameters during formulation and processing, and by protecting the final product from light, a stable and attractive color can be achieved. The provided protocols offer a framework for evaluating and optimizing the use of this compound in specific beverage applications.

References

Application Notes and Protocols for Testing Oenin's Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oenin, an anthocyanin found in grapes and red wine, is a subject of growing interest for its potential health benefits, including its antioxidant properties. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, and oxidative stress is a key contributor to this process. This document provides a detailed protocol for researchers, scientists, and drug development professionals to investigate the neuroprotective activity of this compound. The protocols outlined below cover in vitro assays to assess this compound's efficacy in protecting neuronal cells from various insults.

1. In Vitro Neuroprotective Activity of this compound

A common approach to screen for neuroprotective compounds is to use cultured neuronal cells and induce toxicity that mimics the pathological conditions of neurodegenerative diseases.[1] The human neuroblastoma cell line SH-SY5Y is a widely used model for this purpose.[1]

1.1. Experimental Workflow

The overall workflow for the in vitro assessment of this compound's neuroprotective effects involves cell culture, induction of neurotoxicity, treatment with this compound, and subsequent analysis of cell viability, oxidative stress, apoptosis, and inflammatory responses.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Culture SH-SY5Y Neuronal Cells B Seed cells in 96-well or 6-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Induce Neurotoxicity (e.g., H2O2, Amyloid-β) C->D E Cell Viability Assays (MTT, LDH) D->E F Oxidative Stress Assays (ROS, SOD, GPx) D->F G Apoptosis Assays (Annexin V, Caspase-3) D->G H Anti-inflammatory Assays (NO, TNF-α, IL-6) D->H G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., H2O2) ROS->Nrf2 Promotes dissociation Neuroprotection Neuroprotection ROS->Neuroprotection Induces damage ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 Inhibits HO1 HO-1 ARE->HO1 Induces transcription AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) ARE->AntioxidantEnzymes Induces transcription HO1->Neuroprotection AntioxidantEnzymes->Neuroprotection

References

Oenin: A Versatile Probe for Elucidating Protein-Anthocyanin Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the red and blue hues in many fruits and vegetables, notably grapes and red wine. Beyond its role as a natural colorant, this compound is gaining significant attention as a molecular probe for investigating the intricate interactions between proteins and anthocyanins. These interactions are pivotal in diverse fields, from food science, where they influence the color, stability, and sensory properties of products, to pharmacology and drug development, where they can impact the bioavailability and therapeutic efficacy of bioactive compounds. Understanding the binding mechanisms, affinity, and structural consequences of these interactions is crucial for harnessing the full potential of anthocyanins in various applications.

This document provides detailed application notes and experimental protocols for utilizing this compound as a probe to study protein-anthocyanin interactions. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to characterize these molecular partnerships.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following tables summarize key quantitative data from studies on the interaction of this compound with various proteins. These parameters provide insights into the strength, stoichiometry, and thermodynamic driving forces of the binding events.

ProteinMethodBinding Constant (K)Stoichiometry (n)Reference
β-LactoglobulinFluorescence Quenching0.67 x 10³ M⁻¹ (at 297 K)Not Reported[1][2]
Toll-like receptor 4 (TLR4)Fluorescence QuenchingNot ReportedNot Reported[3]
ProteinMethodΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Driving ForcesReference
β-LactoglobulinNot Specified> 0 (endothermic)> 0< 0 (spontaneous)Hydrophobic interactions[2]
Toll-like receptor 4 (TLR4)Fluorescence Spectroscopy-69.1 ± 10.8-105.0 ± 12.3< 0 (spontaneous)Hydrogen bonding, van der Waals forces[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-protein interactions.

Fluorescence Quenching Spectroscopy

Objective: To determine the binding constant (K) and quenching mechanism between this compound and a target protein.

Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding to a ligand like this compound. The extent of quenching provides information about the binding affinity and mechanism (static or dynamic).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer. Ensure the buffer does not interfere with the fluorescence measurements.

  • Instrumentation:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to 280 nm or 295 nm to selectively excite tyrosine and tryptophan or only tryptophan residues, respectively.

    • Record the emission spectra in the range of 300-450 nm.

  • Titration:

    • To a fixed concentration of the protein solution in a cuvette, add successive aliquots of the this compound stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the following equation: log[(F₀ - F) / F] = logKa + nlog[Q]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate changes in the secondary structure of a protein upon binding to this compound.

Principle: CD spectroscopy is a sensitive technique for monitoring the secondary structure (α-helix, β-sheet, random coil) of proteins. Changes in the CD spectrum upon ligand binding indicate conformational alterations.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Prepare samples containing the protein alone and the protein incubated with varying concentrations of this compound.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Measurement:

    • Record the CD spectra in the far-UV region (e.g., 190-260 nm).

    • Record a baseline spectrum of the buffer and subtract it from the sample spectra.

  • Data Analysis:

    • Analyze the CD spectra to estimate the percentage of different secondary structural elements using deconvolution software.

    • Compare the secondary structure content of the free protein with that of the this compound-protein complex. A study on the interaction of malvidin-3-O-glucoside with β-lactoglobulin showed a decrease in α-helix content and an increase in β-sheet content upon binding.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain information about changes in the protein's secondary structure and the functional groups involved in the this compound-protein interaction.

Principle: FTIR spectroscopy measures the vibrations of chemical bonds within a molecule. The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands in the protein's infrared spectrum are particularly sensitive to changes in the secondary structure.

Protocol:

  • Sample Preparation:

    • Prepare concentrated solutions of the protein and this compound in a D₂O-based buffer to minimize water interference in the amide I region.

    • Prepare samples of the protein alone and the protein-oenin complex.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an appropriate sample cell (e.g., attenuated total reflectance - ATR).

  • Measurement:

    • Record the FTIR spectra of the samples.

    • Record a spectrum of the buffer for background subtraction.

  • Data Analysis:

    • Analyze the amide I and amide II bands of the protein.

    • Use deconvolution and curve-fitting techniques to resolve overlapping bands and quantify the contributions of different secondary structures.

    • Shifts in the positions of these bands can indicate changes in the protein's conformation upon binding to this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the this compound-protein interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Principle: ITC measures the heat released or absorbed during a binding event. By titrating a solution of this compound into a solution of the protein, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and this compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions before use.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Titration:

    • Fill the sample cell with the protein solution and the injection syringe with the this compound solution.

    • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

    • The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTlnKa ΔG = ΔH - TΔS

Molecular Docking

Objective: To predict the binding mode and identify the key amino acid residues involved in the this compound-protein interaction at a molecular level.

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor protein.

Protocol:

  • Software and Structure Preparation:

    • Use molecular docking software such as AutoDock, Glide, or GOLD.

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Run the docking simulation to generate a series of possible binding poses of this compound.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the protein's amino acid residues. Molecular docking studies on the interaction of malvidin-3-O-glucoside with TLR4/MD-2 have predicted specific amino acid residues involved in the binding.[3]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Interpretation Protein Target Protein Solution FQ Fluorescence Quenching Protein->FQ CD Circular Dichroism Protein->CD FTIR FTIR Spectroscopy Protein->FTIR ITC Isothermal Titration Calorimetry Protein->ITC MD Molecular Docking Protein->MD This compound This compound (Probe) Solution This compound->FQ This compound->CD This compound->FTIR This compound->ITC This compound->MD Binding Binding Affinity (Kd, Ka) Stoichiometry (n) FQ->Binding Structure Conformational Changes (Secondary Structure) CD->Structure FTIR->Structure ITC->Binding Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermo MD->Binding Mechanism Interaction Mechanism (Binding Site, Forces) MD->Mechanism

Caption: Workflow for studying this compound-protein interactions.

Interaction_Forces cluster_forces Driving Forces of Interaction This compound This compound Hydrophobic Hydrophobic Interactions This compound->Hydrophobic Hbond Hydrogen Bonding This compound->Hbond VdW van der Waals Forces This compound->VdW Electrostatic Electrostatic Interactions This compound->Electrostatic Protein Protein Protein->Hydrophobic Protein->Hbond Protein->VdW Protein->Electrostatic

Caption: Forces driving this compound-protein interactions.

Signaling_Pathway_Implication This compound This compound Complex This compound-Protein Complex This compound->Complex Protein Target Protein (e.g., Enzyme, Receptor) Protein->Complex Conformation Conformational Change Complex->Conformation Activity Modulation of Protein Activity Conformation->Activity Pathway Downstream Signaling Pathway Activity->Pathway Response Biological Response Pathway->Response

References

Oenin's Crucial Role in the Intricacies of Wine Aging Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of oenin (malvidin-3-O-glucoside), the most abundant anthocyanin in red wine, in the chemical transformations that occur during wine aging. Understanding the reaction kinetics and degradation pathways of this compound is fundamental to predicting and controlling the color, stability, and sensory properties of aged red wines. The following protocols and data are intended to guide researchers in studying these complex processes.

Introduction to this compound and Wine Aging

Wine aging is a complex process involving a multitude of chemical reactions that alter its aroma, flavor, and appearance.[1] Phenolic compounds, including anthocyanins and tannins, are central to these transformations.[2] this compound, a member of the anthocyanin family, is the primary pigment responsible for the vibrant red and purple hues of young red wines.[3] During aging, the concentration of monomeric this compound decreases, leading to a shift in color from ruby-purple to a more brick-red or orange hue.[4] This evolution is driven by several key chemical phenomena, including copigmentation, polymerization, and degradation.

Copigmentation: In young wines, the color intensity of this compound is significantly enhanced through a phenomenon known as copigmentation. This involves the formation of non-covalent complexes between this compound and other non-colored organic molecules, known as cofactors or copigments, such as flavanols (e.g., catechin), phenolic acids, and other flavonoids.[5] This interaction protects the this compound molecule from hydration and subsequent color loss.

Polymerization: Over time, this compound can react with other phenolic compounds, particularly tannins, to form more stable polymeric pigments.[1] These reactions, often mediated by acetaldehyde, contribute to the stabilization of wine color and a reduction in astringency.[6]

Degradation: this compound is susceptible to degradation through various pathways, including hydrolysis and oxidation, leading to the formation of smaller, colorless or brownish compounds.[7] The rate of degradation is influenced by factors such as pH, temperature, and oxygen exposure.[8]

Data Presentation: Quantitative Changes During Wine Aging

The following tables summarize quantitative data on the evolution of this compound and related compounds during red wine aging, compiled from various studies.

Table 1: Concentration of Malvidin-3-O-glucoside (this compound) During Red Wine Aging

Wine TypeAging Time (months)This compound Concentration (mg/L)Reference
Red Wine (general)0400 - 700[9]
Red Wine (general)12300 - 500[9]
Red Wine (general)24Concentrations reduced by >50%[10]
Blaufränkisch (Bottle, Cork)3~70[11]
Blaufränkisch (Bottle, Cork)6~49[11]
Blaufränkisch (Bottle, Cork)15~20[11]
Blaufränkisch (Bottle, Plastic)3~70[11]
Blaufränkisch (Bottle, Plastic)6~56[11]
Blaufränkisch (Bottle, Plastic)15~20[11]
Cuvée (Barrel + Bottle)30Higher levels than bottle-only[11]

Table 2: Evolution of Color Parameters in Red Wine During Aging

ParameterYoung Red WineAged Red WineReference
Absorbance at 520 nm (Red) HighDecreases[12]
Absorbance at 420 nm (Yellow) LowIncreases[12]
Hue (A420/A520) LowIncreases[12]
Color Intensity (A420 + A520) HighGenerally Decreases[4]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the determination of this compound (malvidin-3-O-glucoside) concentration in red wine samples.

Materials and Reagents:

  • Red wine sample

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water/Formic acid (90:10, v/v)

    • Mobile Phase B: Acetonitrile/Water/Formic acid (50:40:10, v/v/v)

    • Gradient Elution: A typical gradient would start with a low percentage of solvent B, increasing linearly to separate the anthocyanins.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection: Monitor at 520 nm for anthocyanins.

  • Quantification:

    • Prepare a calibration curve using a certified standard of malvidin-3-O-glucoside.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of Wine Color by UV-Vis Spectrophotometry

This protocol describes the measurement of key color parameters in wine.

Materials and Reagents:

  • Red wine sample

  • Distilled water

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Centrifuge the wine sample to remove any suspended solids.

    • If the absorbance is too high, dilute the sample with distilled water. Record the dilution factor.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at 420 nm (yellow), 520 nm (red), and 620 nm (violet).

    • Use distilled water as a blank.

    • Measure the absorbance of the wine sample at the three specified wavelengths.

  • Calculation of Color Parameters:

    • Color Intensity (CI): CI = A420 + A520 + A620

    • Hue (H): H = A420 / A520

Visualizations: Pathways and Workflows

This compound Degradation Pathway

The following diagram illustrates a simplified degradation pathway of this compound during wine aging, which involves hydrolysis and subsequent oxidation.

Oenin_Degradation This compound This compound (Malvidin-3-O-glucoside) Malvidin Malvidin (Aglycone) This compound->Malvidin Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Chalcone Chalcone (Colorless) Malvidin->Chalcone Oxidation BrownPolymers Brown Polymers Malvidin->BrownPolymers Direct Polymerization SyringicAcid Syringic Acid Chalcone->SyringicAcid Fission Phloroglucinaldehyde Phloroglucinaldehyde Chalcone->Phloroglucinaldehyde Fission Chalcone->BrownPolymers Polymerization Wine_Aging_Workflow cluster_sampling Sample Collection cluster_analysis Chemical Analysis cluster_data Data Interpretation Start Start: Wine Aging Experiment Timepoints Time Points (e.g., 0, 6, 12, 24 months) Start->Timepoints UVVis UV-Vis Spectrophotometry (Color Analysis) Timepoints->UVVis HPLC HPLC-DAD/MS (this compound & Phenolic Profile) Timepoints->HPLC TanninAssay Tannin Analysis (e.g., Precipitation Assay) Timepoints->TanninAssay GCMS GC-MS (Aroma Compounds) Timepoints->GCMS DataProcessing Data Processing & Statistical Analysis UVVis->DataProcessing HPLC->DataProcessing TanninAssay->DataProcessing GCMS->DataProcessing Conclusion Conclusion: Understanding Aging Chemistry DataProcessing->Conclusion Oenin_Interactions This compound Monomeric this compound (Purple-Red) CopigmentedComplex Copigmented Complex (Enhanced Color) This compound->CopigmentedComplex Copigmentation PolymericPigments Polymeric Pigments (Stable Brick-Red) This compound->PolymericPigments Direct Condensation Acetaldehyde Acetaldehyde This compound->Acetaldehyde Cofactors Cofactors (e.g., Catechin, Phenolic Acids) Cofactors->CopigmentedComplex Tannins Tannins Tannins->PolymericPigments Tannins->Acetaldehyde Acetaldehyde->PolymericPigments Mediated Polymerization

References

Application Notes and Protocols for the Synthesis of Oenin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin found in red grapes and wine, recognized for its significant antioxidant and potential therapeutic properties.[1] The modification of its chemical structure provides a valuable avenue for investigating structure-activity relationships (SAR), aiming to enhance its biological efficacy, including antioxidant, anti-inflammatory, and anticancer activities. These application notes provide detailed protocols for the synthesis of this compound and its derivatives, methods for evaluating their biological activities, and an analysis of their impact on key cellular signaling pathways.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives can be approached through a combination of established organic chemistry reactions. The core structure is typically assembled via an acid-catalyzed aldol condensation, known as the Robinson annulation, to form the flavylium backbone.[2] Subsequent glycosylation is often achieved using the Koenigs-Knorr reaction to introduce the sugar moiety.[3]

General Synthetic Workflow

The overall synthetic strategy involves the preparation of two key fragments: a substituted phloroglucinol derivative (A-ring precursor) and a substituted acetophenone (B-ring precursor). These are then condensed and cyclized to form the anthocyanidin core, which is subsequently glycosylated.

G cluster_synthesis General Synthetic Workflow for this compound Derivatives Start Starting Materials (Substituted Phenols) A_ring A-Ring Precursor (e.g., Phloroglucinol aldehyde) Start->A_ring B_ring B-Ring Precursor (Substituted Acetophenone) Start->B_ring Condensation Robinson Annulation (Acid-catalyzed Aldol Condensation) A_ring->Condensation B_ring->Condensation Anthocyanidin Malvidin (Aglycone) Core Formation Condensation->Anthocyanidin Glycosylation Koenigs-Knorr Glycosylation Anthocyanidin->Glycosylation Oenin_Derivative This compound Derivative (e.g., Malvidin-3-O-glucoside) Glycosylation->Oenin_Derivative Purification Purification (HPLC) Oenin_Derivative->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Malvidin Chloride (this compound Aglycone)

This protocol is a generalized procedure based on the Robinson annulation for the synthesis of the malvidin aglycone.

Materials:

  • Syringaldehyde

  • 2,4,6-Trihydroxyacetophenone

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Sodium acetate

Procedure:

  • Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and syringaldehyde (1.2 equivalents) in a minimal amount of glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Saturate the solution with dry hydrogen chloride (HCl) gas for 2-3 hours while maintaining the temperature below 10 °C.

  • Seal the reaction vessel and store it at 4 °C for 24-48 hours, during which a crystalline precipitate of the flavylium salt should form.

  • Collect the crude product by filtration and wash it with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Recrystallize the crude malvidin chloride from a mixture of methanol and concentrated HCl to obtain the purified product.

  • Dry the purified crystals under vacuum.

Protocol 2: Glycosylation of Malvidin to form this compound (Koenigs-Knorr Method)

This protocol describes the glycosylation of the synthesized malvidin chloride to yield this compound.

Materials:

  • Malvidin chloride

  • Acetobromo-α-D-glucose

  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O)

  • Anhydrous quinoline or pyridine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Molecular sieves (4 Å)

  • Methanolic HCl

Procedure:

  • Suspend malvidin chloride (1 equivalent) and acetobromo-α-D-glucose (1.5 equivalents) in anhydrous DCM containing freshly activated molecular sieves.

  • Add silver carbonate (2 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter it to remove the silver salts and molecular sieves.

  • Wash the solid residue with DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Deprotect the acetyl groups from the sugar moiety by dissolving the residue in anhydrous methanol and adding a catalytic amount of sodium methoxide or by treating with methanolic HCl.

  • Neutralize the reaction mixture and purify the crude this compound by preparative high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence activity include the substitution pattern on the B-ring, the nature of the glycosylation, and acylation of the sugar moiety.

Antioxidant Activity

The antioxidant capacity of this compound derivatives can be assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay are commonly employed.

Table 1: Antioxidant Activity of Malvidin and its Glycosides

CompoundDPPH Radical Scavenging IC₅₀ (µM)ORAC Value (µmol TE/µmol)Reference(s)
Malvidin (aglycone)~12.5Not Reported[4]
Malvidin-3-O-glucoside (this compound)~74.8Not Reported[4]
Malvidin-3,5-O-diglucoside~90.4Not Reported[4]

Note: Lower IC₅₀ values indicate higher antioxidant activity.

The data suggests that glycosylation can influence the antioxidant activity of the malvidin scaffold.[4]

Anticancer Activity

The antiproliferative effects of this compound derivatives can be evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Anticancer Activity of this compound Derivatives (Illustrative)

CompoundCell LineIC₅₀ (µM)Reference(s)
This compound (Malvidin-3-O-glucoside)Breast (MCF-7)> 100[5]
This compound (Malvidin-3-O-glucoside)Colon (HCT116)> 100[5]
MalvidinColon (HCT116)~50[5]
Malvidin-3-O-galactosideBreast (MCF-7)> 100[5]

Note: Lower IC₅₀ values indicate higher anticancer activity. Data is illustrative and may vary based on experimental conditions.

The available data indicates that the aglycone, malvidin, may possess greater antiproliferative activity than its glycosylated forms.[5]

Signaling Pathway Analysis

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Malvidin-3-O-glucoside has been demonstrated to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation.[6][7] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.

G cluster_nfkb Inhibition of NF-κB Signaling by this compound cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IκBα NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators: IL-6, COX-2, iNOS) This compound This compound (Malvidin-3-O-glucoside) This compound->IKK Inhibits NFkB_active_nuc NF-κB DNA DNA NFkB_active_nuc->DNA Binds to DNA->Transcription

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

Malvidin and its derivatives have also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK.[8][9] These pathways are involved in cellular stress responses, inflammation, and apoptosis.

G cluster_mapk Inhibition of MAPK Signaling by this compound Derivatives Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Inflammation Inflammation Apoptosis p38->Inflammation JNK->Inflammation Oenin_Derivatives This compound Derivatives Oenin_Derivatives->p38 Inhibits Phosphorylation Oenin_Derivatives->JNK Inhibits Phosphorylation

Caption: this compound derivatives inhibit the phosphorylation of p38 and JNK.

Conclusion

The synthesis of this compound derivatives provides a powerful platform for conducting structure-activity relationship studies. By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers can identify key molecular features responsible for their therapeutic effects. The protocols and data presented herein serve as a valuable resource for scientists in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of anthocyanin-based compounds as novel therapeutic agents.

References

Troubleshooting & Optimization

How to prevent Oenin degradation during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent oenin degradation during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that can lead to sample degradation.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell lysis.- Ensure thorough homogenization of the plant material. For grape skins, grinding to a fine powder is recommended. - Consider enzyme-assisted extraction (EAE) with pectinase or cellulase to break down cell walls.
Inappropriate solvent selection.- Use a polar solvent system. Acidified aqueous ethanol (e.g., 50-70% ethanol with 0.1-2% lactic or hydrochloric acid) is often effective.[1][2] - For greener alternatives, Natural Deep Eutectic Solvents (NaDES) have shown promising results.[2]
Insufficient extraction time or temperature.- Optimize extraction time and temperature. While higher temperatures can increase extraction efficiency, they also accelerate degradation. For conventional solvent extraction, temperatures around 50-60°C are often a good starting point.[3]
Extract Discoloration (Browning) Oxidation of this compound.- Minimize exposure to oxygen during extraction. Purge extraction vessels with nitrogen or argon.[4][5] - Work in a low-light environment or use amber-colored glassware to prevent photo-oxidation.[4][6]
Enzymatic degradation.- If using fresh plant material, consider blanching or flash-freezing the sample immediately after harvesting to deactivate polyphenol oxidases.
High pH of the extraction solvent.- Maintain an acidic pH (typically below 3) throughout the extraction process to stabilize the flavylium cation form of this compound.[1][7][8]
Precipitation in the Extract Saturation of the solvent.- Increase the solvent-to-solid ratio.
Presence of interfering compounds.- Consider a pre-extraction step with a non-polar solvent to remove lipids and other interfering substances.
Inconsistent Results Variability in starting material.- Use plant material from the same batch and at a similar ripeness stage.
Fluctuations in extraction parameters.- Precisely control temperature, time, pH, and solvent composition for each extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of this compound degradation are exposure to high pH, elevated temperatures, oxygen, and light. These factors can lead to the transformation of the stable red flavylium cation into colorless or brown degradation products. Maintaining an acidic environment and minimizing exposure to heat, light, and air are crucial for preserving this compound integrity.[1][4][5][6][7][8]

Q2: Which solvent system is best for extracting this compound with minimal degradation?

A2: Acidified polar solvents are generally the most effective. A mixture of ethanol and water (e.g., 50% ethanol) acidified with a small amount of acid (like lactic acid or HCl) is a common and efficient choice.[1][2] This is because the alcohol helps to solubilize the this compound, while the acidic conditions maintain its stability. For researchers seeking environmentally friendly options, Natural Deep Eutectic Solvents (NaDES) have also demonstrated high extraction yields.[2]

Q3: Can I use ascorbic acid (Vitamin C) to prevent this compound degradation?

A3: While often used as an antioxidant, ascorbic acid can, under certain conditions, accelerate the degradation of anthocyanins like this compound, especially in the presence of oxygen. Therefore, its use as a stabilizer during this compound extraction is not generally recommended without careful optimization and validation for your specific application.

Q4: At what temperature should I conduct the extraction to minimize degradation?

A4: The optimal temperature is a balance between extraction efficiency and this compound stability. Studies have shown that for techniques like ultrasound-assisted extraction (UAE), temperatures up to 75°C can be used without significant degradation.[9] For pressurized liquid extraction (PLE), this compound can be stable up to 100°C.[9] For conventional solvent extraction, a temperature range of 40-60°C is often a good compromise.[3] It is crucial to determine the optimal temperature for your specific method and sample matrix.

Q5: How does light affect this compound stability during extraction?

A5: Exposure to light, particularly UV light, can induce photodegradation of this compound.[4][6] It is highly recommended to perform extractions in a dark or low-light environment and to store extracts in amber-colored vials or wrapped in aluminum foil to protect them from light.

Quantitative Data on this compound Extraction

The following table summarizes data from a comparative study on different green extraction methods for this compound from "Sangiovese" grape pomace.

Extraction Solvent Optimized this compound Yield (mg/g DW)
Acidified 50% Ethanol42.7
Acidified Water13.7
NaDES Mixture32.3

Data adapted from a study on green method comparison for anthocyanin recovery.[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound from Grape Skins

Objective: To extract this compound from grape skins using an acidified ethanol solvent system with minimal degradation.

Materials:

  • Dried grape skins, ground to a fine powder

  • Solvent: 50% (v/v) ethanol in water, acidified with 1% (v/v) lactic acid

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • Weigh 10 g of powdered grape skin and place it in a 250 mL amber-colored Erlenmeyer flask.

  • Add 100 mL of the acidified ethanol solvent to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm.

  • Conduct the extraction for 4 hours at 50°C in a temperature-controlled shaker.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

  • Decant the supernatant (the this compound-rich extract) into a clean amber-colored flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the concentrated extract at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To rapidly extract this compound using ultrasound to enhance efficiency while controlling temperature to minimize degradation.

Materials:

  • Fresh grape skins, flash-frozen in liquid nitrogen and ground to a powder

  • Solvent: 70% (v/v) ethanol in water, acidified with 0.5% (v/v) citric acid

  • Ultrasonic bath or probe sonicator with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Amber-colored vials

Procedure:

  • Place 5 g of the frozen grape skin powder into a 100 mL amber-colored beaker.

  • Add 50 mL of the acidified ethanol solvent.

  • Place the beaker in an ultrasonic bath with the temperature set to 40°C.

  • Apply ultrasound at a frequency of 40 kHz for 30 minutes. Ensure the temperature of the extraction mixture does not exceed 45°C.

  • After sonication, filter the mixture under vacuum to separate the extract from the solid residue.

  • Collect the filtrate and centrifuge at 5000 rpm for 10 minutes to remove any fine particles.

  • Transfer the clear supernatant to amber-colored vials and store at -20°C until analysis.

Visualizations

Factors Influencing this compound Degradation and Prevention Strategies

Oenin_Degradation_Prevention cluster_degradation Degradation Factors cluster_prevention Prevention Strategies High_pH High pH (>4) This compound This compound (Stable Flavylium Cation) High_pH->this compound promotes High_Temp High Temperature High_Temp->this compound promotes Oxygen Oxygen Oxygen->this compound promotes Light Light (UV) Light->this compound promotes Enzymes Enzymes (PPO) Enzymes->this compound promotes Acidification Acidification (pH < 3) Acidification->this compound stabilizes Temp_Control Temperature Control Temp_Control->this compound stabilizes Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->this compound stabilizes Light_Protection Light Protection Light_Protection->this compound stabilizes Enzyme_Inactivation Enzyme Inactivation Enzyme_Inactivation->this compound stabilizes Degraded_this compound Degraded Products (Colorless/Brown) This compound->Degraded_this compound Degradation

Caption: Factors promoting this compound degradation and corresponding prevention strategies.

Experimental Workflow for this compound Extraction with Minimal Degradation

Oenin_Extraction_Workflow start Start: Sample Preparation extraction Extraction (Controlled Temp, Light, Atmosphere) start->extraction Homogenized Sample separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation Crude Extract concentration Solvent Removal (Low Temperature) separation->concentration Clarified Extract storage Storage (-20°C, Dark) concentration->storage end End: Stable this compound Extract storage->end

Caption: A generalized workflow for this compound extraction emphasizing stability.

References

Optimizing solvent systems for Oenin extraction from grape skins.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the extraction of oenin from grape skins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from grape skins important? A1: this compound, or malvidin-3-O-glucoside, is the most abundant anthocyanin found in the skins of red grapes (Vitis vinifera) and is primarily responsible for the color of red wine.[1][2] Anthocyanins are water-soluble pigments belonging to the flavonoid group.[3] Beyond their role as natural colorants, they are valued for their potential health benefits, including antioxidant and anti-inflammatory properties, making them of great interest for nutraceutical and pharmaceutical applications.[3][4]

Q2: Which solvent system is most effective for this compound extraction? A2: The choice of solvent is critical for efficient extraction.[5] Aqueous mixtures of polar organic solvents like ethanol, methanol, or acetone are commonly used.[3][6] Ethanol is often preferred due to its lower toxicity. Studies have shown that 50-70% aqueous ethanol is highly effective.[3][7] Acetone-water mixtures (50-70% v/v) can also be very effective, sometimes extracting more total condensed tannins than ethanol.[8] For environmentally friendly "green" extractions, Natural Deep Eutectic Solvents (NaDES) are emerging as a promising alternative.[4][9]

Q3: Why is acidification of the solvent necessary? A3: Acidification is crucial for both the efficiency of the extraction and the stability of the this compound. Anthocyanins exist in different chemical forms depending on the pH. The desired red-colored flavylium cation form is stable only at a low pH (typically below 3).[1][10] Acidifying the solvent (e.g., with small amounts of hydrochloric, formic, acetic, or lactic acid) helps to denature cell membranes and maintain the flavylium cation structure, thus improving solubilization and preventing degradation.[3][6] Optimal extraction is often achieved at a pH of 2.0.[11][12]

Q4: How does temperature affect this compound extraction? A4: Temperature influences extraction by affecting solvent viscosity, analyte solubility, and mass transfer rates.[13] Generally, increasing the temperature enhances extraction efficiency up to an optimal point. For conventional solvent extractions, this range is often 60-80°C.[14] However, excessively high temperatures can lead to the thermal degradation of this compound.[15][16] The stability of anthocyanins varies with the extraction technique; for instance, under pressurized liquid extraction (PLE), this compound can be stable up to 100°C, while in ultrasound-assisted extraction (UAE), stability is maintained up to 75°C.[17]

Q5: What is the impact of the solid-to-liquid ratio on extraction yield? A5: The solid-to-liquid ratio is a significant factor, with a higher volume of solvent generally leading to a better extraction yield until an equilibrium is reached.[9][18] Optimal ratios typically range from 1:10 to 1:50 (g/mL).[12][19] For example, an optimal condition for phenolic compound extraction was found using a liquid-to-solid ratio of approximately 16:1 (mL/g).[7]

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Possible Cause 1: Suboptimal Solvent System.

    • Solution: Ensure your solvent has the correct polarity and composition. Aqueous ethanol (50-70%) or methanol are effective choices.[3] Verify that the solvent is acidified to a pH between 2.0 and 3.0 to maximize this compound stability and solubility.[1][12]

  • Possible Cause 2: Incorrect Extraction Temperature.

    • Solution: The extraction temperature may be too low for efficient diffusion or too high, causing thermal degradation.[13][15] For conventional methods, try optimizing within the 50-60°C range.[12] If using advanced methods like UAE or PLE, refer to literature for their specific optimal temperature ranges.[17]

  • Possible Cause 3: Inefficient Solid-Liquid Contact.

    • Solution: Ensure the grape skin material is finely ground to increase the surface area for extraction.[9] Check that the solid-to-liquid ratio is adequate; a low solvent volume can lead to saturation and incomplete extraction.[18] Continuous agitation or stirring during the process is essential to improve mass transfer.[20]

  • Possible Cause 4: Insufficient Extraction Time.

    • Solution: The extraction may not have reached equilibrium. While methods like UAE can be rapid (e.g., 20-30 minutes), conventional maceration may require several hours to days for maximum yield.[7][21]

Issue 2: this compound Degradation (Color Loss in Extract)

  • Possible Cause 1: High pH.

    • Solution: this compound is highly unstable at neutral or alkaline pH, converting to colorless or brownish forms.[1][10] Always work with acidified solvents (pH < 3.0) and store the final extract at a low pH and low temperature.[3]

  • Possible Cause 2: Exposure to Oxygen and Light.

    • Solution: this compound is susceptible to oxidative degradation, which can be accelerated by light.[11] To minimize this, purge extraction vessels with nitrogen or another inert gas and conduct experiments in the dark or in amber-colored glassware.[20]

  • Possible Cause 3: High Temperature.

    • Solution: As mentioned, excessive heat degrades this compound.[15] Use the lowest effective temperature for your chosen extraction method. After extraction, cool the extract quickly and store it at low temperatures (e.g., 4°C for short-term, -20°C for long-term).[17]

  • Possible Cause 4: Enzymatic Activity.

    • Solution: Polyphenol oxidase and other enzymes present in the grape skins can degrade this compound. Pre-treatment steps like blanching or using enzymatic inhibitors can mitigate this, although this is less common in solvent-based lab protocols.

Data on Extraction Parameters

Table 1: Comparison of Common Solvent Systems for this compound Extraction

Solvent SystemConcentration RangeAdvantagesDisadvantagesCitations
Aqueous Ethanol 50 - 70% (v/v)Effective, low toxicity, good balance of polarity.May overestimate extractable tannins compared to wine.
Aqueous Methanol 50 - 70% (v/v)Highly effective, slightly more polar than ethanol.Toxic, requires careful handling and disposal.
Aqueous Acetone 50 - 70% (v/v)Very effective, can extract longer tannin polymers.Can interfere with some assays, requires removal before analysis.
Acidified Water N/A (with acid)"Green" solvent, inexpensive, non-toxic.Lower efficiency than organic solvent mixtures.
NaDES Various"Green" solvent, non-toxic, high biocompatibility.Can be viscous, optimization of composition is required.

Table 2: Optimized Parameters for Different this compound Extraction Methods

ParameterConventional MacerationUltrasound-Assisted (UAE)Pressurized Liquid (PLE)
Temperature 40 - 60°C50 - 75°C80 - 120°C
Time 12 - 72 hours5 - 30 minutes10 - 20 minutes
Pressure AtmosphericAtmospheric1000 - 2000 psi
Key Advantage Simple, low-cost setupRapid, high efficiencyVery rapid, low solvent use
Citations [12][20][21][7][12][17]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

  • Sample Preparation: Obtain grape skins, either fresh or from pomace. Freeze-dry the skins and then grind them into a fine, homogenous powder using a laboratory mill or mortar and pestle.

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 60% ethanol in deionized water (v/v), acidified to pH 2.0 with 1M HCl. 3[12]. Extraction:

    • Weigh 5 g of the dried grape skin powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the acidified ethanol solvent (a 1:20 solid-to-liquid ratio).

    • Seal the flask (e.g., with Parafilm) and wrap it in aluminum foil to protect it from light.

    • Place the flask on an orbital shaker at 150-200 rpm and macerate for 24 hours at room temperature or in a temperature-controlled incubator (e.g., 40°C). 4[20]. Separation: After extraction, separate the solid residue from the liquid extract. This can be done by vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

  • Storage: Transfer the supernatant (the this compound extract) to an amber glass bottle. For immediate analysis, store at 4°C. For long-term storage, store at -20°C.

General Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction s1 Obtain Grape Skins s2 Freeze-Dry s1->s2 s3 Grind to Fine Powder s2->s3 e1 Mix Powder with Acidified Solvent s3->e1 e2 Agitate/Sonicate (Controlled Temp, Time, Dark) e1->e2 p1 Separate Solid & Liquid (Filter/Centrifuge) e2->p1 p2 Collect Supernatant (Crude this compound Extract) p1->p2 p3 Analysis or Storage (Low Temp, Dark) p2->p3

Caption: General experimental workflow for this compound extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample and Solvent Preparation: Prepare the powdered grape skins and acidified solvent as described in Protocol 1.

  • Extraction:

    • Combine 2 g of grape skin powder with 40 mL of solvent (1:20 ratio) in a beaker or flask.

    • Place the vessel into an ultrasonic bath. For probe-type sonicators, insert the probe tip about halfway into the solvent mixture.

    • Set the extraction parameters. Optimal conditions could be a temperature of 60°C for a duration of 5-10 minutes at a high amplitude (e.g., 100%). [12] * Cover the vessel to prevent solvent evaporation and light exposure during sonication.

  • Separation and Storage: Follow steps 4 and 5 from Protocol 1 to separate the extract and store it properly. The rapid nature of UAE significantly reduces extraction time compared to conventional methods.

References

Technical Support Center: Oenin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with oenin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its red color over time. What are the primary factors causing this degradation?

A1: The instability of this compound, an anthocyanin, in aqueous solutions is a common issue. The degradation is primarily influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases (pH 3-6), it converts to a colorless carbinol pseudo-base, and at even higher pH values (>6), it can degrade further into blue or purplish quinonoidal bases which are also unstable.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, leading to a faster loss of color.[3][4]

  • Light: Exposure to light, especially UV light, can cause photo-oxidative degradation of this compound.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the this compound molecule.[1][5]

  • Enzymes: Enzymes like polyphenol oxidase (PPO) can degrade this compound, especially in the presence of other phenolic compounds like caftaric acid.[6]

Q2: How can I improve the stability of my this compound solution?

A2: Several methods can be employed to enhance the stability of this compound in aqueous solutions:

  • Co-pigmentation: This involves the addition of "co-pigments," which are typically colorless organic molecules that stack with the this compound molecule, protecting it from degradation.[7] Effective co-pigments include phenolic compounds like rosmarinic acid, caffeic acid, and procyanidins.[8][9][10] The interaction is often stabilized by hydrogen bonds and can lead to a more intense and stable color.[9][10]

  • Encapsulation: Microencapsulation involves entrapping this compound within a protective matrix.[11][12] Common encapsulating agents include maltodextrin, gum arabic, and whey protein isolate.[13] This technique can significantly improve stability against heat, light, and oxygen.[12][14]

  • pH Adjustment: Maintaining a low pH (ideally below 3) is crucial for preserving the colored flavylium cation form of this compound.[2]

  • Storage Conditions: Store this compound solutions in the dark and at low temperatures to minimize degradation from light and heat.[11]

Q3: I am observing a shift in the color of my this compound solution from red to yellowish-brown. What is causing this?

A3: A color shift from red to yellowish-brown is often indicative of the formation of degradation products. This can occur due to:

  • Formation of Xanthylium Salts: In the presence of certain flavanols like (+)-catechin and (-)-epicatechin, this compound can degrade to form yellowish xanthylium salts.[3][8][15]

  • Oxidative Degradation: Oxidation can lead to the formation of various degradation products, including anthocyanone A, which can contribute to color changes.[16]

  • Polymerization: Anthocyanins can undergo polymerization reactions, which can result in browning.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of red color High pH of the solution.Adjust the pH of the solution to < 3 using a suitable acid (e.g., HCl, citric acid).
Elevated storage temperature.Store the solution at refrigerated temperatures (e.g., 4°C).
Exposure to light.Store the solution in an amber-colored vial or in the dark.
Solution turning yellowish Presence of monomeric flavanols.Consider using procyanidins with a higher degree of polymerization as co-pigments, as they tend to enhance color stability.[3][8][17]
Precipitate formation Self-aggregation or complexation with other molecules.Investigate the use of co-pigments or encapsulating agents to improve solubility and stability.

Quantitative Data on this compound Stability

Table 1: Effect of Co-pigments on this compound Color Stability

Co-pigmentMolar Ratio (this compound:Co-pigment)Storage ConditionsObservationReference
(+)-Catechin1:1pH 3.0, 50°C, 240hDecreased stability, formation of yellowish compounds.[3]
Procyanidin C2 (Trimer)1:1pH 3.0, 50°C, 240hMore stable red color compared to catechin.[3][8]
Catechin TetramerNot specifiedHigher thermal conditionsRemarkable stability.[3][8]
Rosmarinic AcidVaried concentrationsNot specifiedStrongest co-pigmentation effect among tested phenolic acids.[9][10]
Caffeic AcidVaried concentrationsNot specifiedModerate co-pigmentation effect.[9][10]

Table 2: Stability of Encapsulated this compound

Encapsulating AgentStorage ConditionsHalf-lifeReference
Maltodextrin (MD)25°C, darkStrongest stability at 25°C.[13]
MD + Gum Arabic (GA)40°C or 5000 Lux lightMost stable under these conditions.[13]
MD + Whey Protein Isolate (WPI)75% relative humidityMost stable under high humidity.[13]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability by UV-Vis Spectrophotometry

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., citrate-phosphate buffer, pH 3.0).

  • Experimental Setup:

    • Divide the this compound solution into different experimental groups (e.g., control, with co-pigment, different pH values, different temperatures).

    • For light exposure experiments, use transparent vials. For dark control, use amber vials or wrap vials in aluminum foil.

  • Incubation: Incubate the solutions under the desired experimental conditions (e.g., 50°C in a water bath).

  • Data Collection: At regular time intervals (e.g., every 24 hours), take an aliquot of each solution and measure its absorbance spectrum using a UV-Vis spectrophotometer. The maximum absorbance for the red color is typically around 520 nm.

  • Analysis: Plot the absorbance at 520 nm against time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from the degradation rate constant.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

  • Sample Preparation: At each time point from the stability experiment, take an aliquot of the solution and filter it through a 0.45 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector. A C18 column is commonly used for separation.

  • Mobile Phase: A typical mobile phase gradient involves two solvents:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to maintain a low pH.

    • Solvent B: Acetonitrile or methanol.

    • Run a gradient from a low to a high percentage of Solvent B to elute the compounds.

  • Detection: Monitor the elution profile at multiple wavelengths, including 520 nm for this compound and other wavelengths for potential degradation products (e.g., 430 nm for browning index).[4]

  • Quantification: Identify and quantify the this compound peak based on its retention time and spectral characteristics compared to a standard. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Oenin_Degradation_Pathway This compound This compound (Red Flavylium Cation) pH < 3 Carbinol Carbinol Pseudo-base (Colorless) pH 3-6 This compound->Carbinol + H2O - H+ Quinonoidal Quinonoidal Base (Blue/Purple) pH > 6 This compound->Quinonoidal - H+ Carbinol->this compound - H2O + H+ Chalcone Chalcone (Yellowish) Carbinol->Chalcone Ring Opening Degradation Further Degradation Products Quinonoidal->Degradation

Caption: Simplified degradation pathway of this compound in aqueous solution as a function of pH.

CoPigmentation_Mechanism cluster_0 Without Co-pigment cluster_1 With Co-pigment Oenin1 This compound Water Water Molecule Oenin1->Water Hydration Degradation1 Degradation Water->Degradation1 Oenin2 This compound Copigment Co-pigment (e.g., Phenolic Acid) Oenin2->Copigment Stacking Interaction Complex Stable this compound-Copigment Complex Oenin2->Complex Copigment->Complex Experimental_Workflow start Prepare this compound Solution (Aqueous Buffer, pH 3) conditions Incubate under Experimental Conditions (Temp, Light, Co-pigments) start->conditions sampling Collect Aliquots at Time Intervals conditions->sampling analysis Analysis sampling->analysis uv_vis UV-Vis Spectrophotometry (Monitor Absorbance at 520 nm) analysis->uv_vis hplc HPLC-PDA (Quantify this compound and Degradation Products) analysis->hplc results Determine Degradation Kinetics and Stability uv_vis->results hplc->results

References

Technical Support Center: Troubleshooting Oenin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of oenin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is peak tailing and why is it problematic for this compound analysis?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy and reproducibility.[2][3] For this compound and other anthocyanins, which are often part of complex mixtures like plant extracts, good peak shape is crucial for accurate quantification and quality control.[5]

A key metric for measuring peak shape is the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 is ideal, while values greater than 1.2 may indicate a problem that needs addressing.[3][6]

Q2: What are the primary chemical causes of this compound peak tailing in reversed-phase HPLC?

A: The most common cause of peak tailing for compounds like this compound, which possess polar functional groups, is secondary interactions with the stationary phase.[2][6] In reversed-phase HPLC using silica-based columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface that are not end-capped can interact with the polar groups of this compound.[1][2][7] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing some this compound molecules to be retained longer, which results in a tailing peak.[6]

This compound, an anthocyanin, has multiple hydroxyl groups that can engage in hydrogen bonding with these active silanol sites. This is especially problematic at mid-range pH values where the silanol groups can be ionized and highly interactive.[4][7]

cluster_column Silica Stationary Phase C18_1 C18 C18_2 C18 Silanol Si-OH Tailing_Peak Delayed Elution (Peak Tailing) Silanol->Tailing_Peak Causes C18_3 C18 This compound This compound Molecule (with -OH groups) This compound->C18_2 Primary Hydrophobic Interaction This compound->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: Interaction of this compound with the HPLC stationary phase.

Q3: How does the mobile phase pH affect this compound peak shape?

A: Mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds like this compound.[8][9] The ionization state of both the this compound molecule and the residual silanol groups on the column is pH-dependent.

  • Low pH (≤ 3): At a low pH, the residual silanol groups are protonated (Si-OH), making them less likely to interact with the analyte.[1][6][7] This minimizes the secondary interactions that cause tailing and generally results in a much-improved peak shape.[6] For anthocyanin analysis, strongly acidic conditions are often required for reproducible and high-sensitivity analysis.[5]

  • Mid-range pH (> 3): In this range, silanol groups become deprotonated and ionized (SiO-), leading to strong secondary interactions with polar analytes, which is a primary cause of peak tailing.[4][6]

  • High pH: While working at a high pH can also suppress silanol interactions for basic compounds, modern columns are needed for stability under these conditions.[4]

It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to avoid having a mixture of ionized and unionized forms, which can lead to split or distorted peaks.[8][9]

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Peak Asymmetry (As) for this compound
2.5 Stable (Flavylium Cation)Protonated (Si-OH)1.0 - 1.2 (Good)
4.5 Mixed/TransitioningPartially Ionized (SiO-)> 1.5 (Poor)
7.0 UnstableFully Ionized (SiO-)> 2.0 (Very Poor)

Note: This table provides expected trends for this compound based on typical behavior of similar compounds. A study on basic drug compounds showed that lowering the mobile phase pH from 7.0 to 3.0 reduced the asymmetry factor from 2.35 to 1.33.[6]

Q4: Can column temperature influence this compound peak tailing?

A: Yes, column temperature is an important parameter that can affect peak shape, retention time, and selectivity.[10] For complex molecules like anthocyanins, temperature can have a significant impact.

  • Improved Efficiency: Increasing the column temperature (e.g., to 40-50°C) can improve efficiency.[11] This is because it can increase the kinetics of slow on-column inter-conversion reactions that some anthocyanins undergo, leading to sharper peaks.[11]

  • Reduced Viscosity: Higher temperatures reduce the viscosity of the mobile phase, which can lead to lower backpressure and allow for faster flow rates.[10]

  • Analyte Stability: It is important to note that anthocyanins can be thermally labile.[11][12] However, studies have shown that for analysis times of less than 2 hours, no significant on-column thermal degradation is observed at temperatures up to 50°C.[11]

Data Summary: Impact of Column Temperature on Separation Parameters

Column Temperature (°C)Effect on Mobile Phase ViscosityImpact on Mass TransferPotential Effect on this compound Peak Shape
25 (Ambient) HigherSlowerBroader peaks, potential for tailing
40 LowerFasterSharper peaks, reduced tailing
50 LowestFastestPotentially optimal efficiency and peak shape

Note: The optimal temperature should be determined empirically for each specific method.

Q5: What is the role of the HPLC column itself in causing peak tailing?

A: The column is a central factor in peak tailing. Key aspects to consider include:

  • Column Chemistry:

    • Type A vs. Type B Silica: Older "Type A" silica columns have a higher content of acidic silanol groups and trace metal impurities, making them prone to causing peak tailing, especially for basic compounds.[1] Modern "Type B" silica columns are higher purity and have fewer, less acidic silanol groups, resulting in better peak shapes.[1]

    • End-capping: Choose a column that is "end-capped." This process chemically derivatizes many of the residual silanol groups, making them much less interactive.[4][6]

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet or frit can distort peak shapes for all analytes.[13][14]

  • Column Degradation (Voids): A void at the column inlet, caused by pressure shocks or dissolution of the silica bed under harsh pH conditions, can lead to significant peak broadening and tailing.[3][6][7] If all peaks in the chromatogram are tailing, a blocked inlet frit or a column void is a likely cause.[14]

Q6: What instrumental or physical factors can contribute to this compound peak tailing?

A: Issues outside of the column chemistry can also lead to peak tailing. These are often referred to as "extra-column effects."

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[4] This is particularly noticeable for early-eluting peaks.[15][16] Using tubing with a narrow internal diameter (e.g., 0.005") and ensuring all fittings are properly connected can minimize this.[4]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path of the sample, causing tailing for all peaks.[14]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[2][7][17] If you suspect this, try diluting your sample and re-injecting.[7]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2] It is best practice to dissolve the sample in the initial mobile phase if possible.[13]

Troubleshooting Workflow

Start Peak Tailing Observed for this compound Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Physical_Issue Suspect Physical/Hardware Issue Check_All_Peaks->Physical_Issue Yes Chemical_Issue Suspect Chemical Interaction Check_All_Peaks->Chemical_Issue No Yes_Path Yes Check_Frit Check for blocked column frit or guard column Physical_Issue->Check_Frit Check_Void Check for column void Check_Frit->Check_Void Check_Connections Check for extra-column volume (tubing, connections) Check_Void->Check_Connections End Peak Shape Improved Check_Connections->End No_Path No Optimize_pH Adjust Mobile Phase pH (e.g., to pH < 3) Chemical_Issue->Optimize_pH Check_Column Use end-capped, high-purity silica (Type B) column Optimize_pH->Check_Column Optimize_Temp Increase Column Temperature (e.g., 40-50°C) Check_Column->Optimize_Temp Check_Overload Dilute sample to check for mass overload Optimize_Temp->Check_Overload Check_Overload->End

Caption: A logical workflow for troubleshooting this compound peak tailing.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment and Optimization

This protocol describes how to lower the mobile phase pH to minimize silanol interactions.

Objective: To improve this compound peak shape by protonating residual silanol groups.

Materials:

  • HPLC-grade water

  • HPLC-grade organic modifier (e.g., acetonitrile or methanol)

  • High-purity acid (e.g., formic acid, trifluoroacetic acid)

  • Calibrated pH meter

  • Sterile-filtered mobile phase reservoirs

Procedure:

  • Prepare the Aqueous Phase: In a clean glass beaker, measure out the required volume of HPLC-grade water for your mobile phase.

  • Acidify the Aqueous Phase: While stirring, carefully add the acid dropwise to the aqueous phase. For example, to achieve a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of water. This will typically bring the pH to around 2.5-3.0.[15]

  • Confirm pH: Use a calibrated pH meter to confirm that the final pH of the aqueous component is in the desired range (e.g., pH ≤ 3).

  • Mix Mobile Phase: Combine the acidified aqueous phase with the organic modifier in the desired ratio (e.g., 90:10 aqueous:organic).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to remove dissolved gases.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable.

  • Analyze Sample: Inject the this compound standard or sample and evaluate the peak shape.

Protocol for Column Flushing and Regeneration

This protocol is for cleaning a column suspected of contamination.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column. This helps to flush contaminants off the inlet frit more effectively.[6][14]

  • Flush with a Series of Solvents: Sequentially flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase column is:

    • Mobile phase (without buffer salts)

    • 100% HPLC-grade water

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • 100% HPLC-grade water

  • Re-equilibrate: Turn the column back to its normal flow direction and re-equilibrate with your mobile phase until the baseline is stable.

  • Test Performance: Inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.

cluster_causes Root Causes cluster_specifics Specific Factors Chemical Chemical Interactions Silanol_Interaction Silanol Interactions Chemical->Silanol_Interaction Contamination Column Contamination Chemical->Contamination Physical Physical/Hardware Issues Column_Void Column Void / Frit Blockage Physical->Column_Void Extra_Column_Volume Extra-Column Volume Physical->Extra_Column_Volume Method Method Parameters pH_Issue Incorrect Mobile Phase pH Method->pH_Issue Overload Sample Overload Method->Overload Effect This compound Peak Tailing Silanol_Interaction->Effect Contamination->Effect Column_Void->Effect Extra_Column_Volume->Effect pH_Issue->Effect Overload->Effect

Caption: Cause-and-effect relationships in HPLC peak tailing.

References

Enhancing the resolution of Oenin from other anthocyanins in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of Oenin (malvidin-3-O-glucoside) from other anthocyanins in High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in anthocyanin separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound and other anthocyanins.

IssuePossible CausesSuggested Solutions
Poor resolution between this compound (malvidin-3-O-glucoside) and other anthocyanins (e.g., peonidin-3-O-glucoside, petunidin-3-O-glucoside) - Inappropriate mobile phase composition or gradient.- Suboptimal column temperature.- Incorrect column chemistry.- High flow rate.- Optimize Mobile Phase: Adjust the gradient slope to be shallower, providing more time for separation. Experiment with different acid modifiers like trifluoroacetic acid (TFA) instead of formic acid, as this can alter selectivity.[1] A low pH (around 2) is crucial to keep anthocyanins in their stable flavylium cation form.[2]- Adjust Temperature: Increase the column temperature in increments (e.g., to 30°C, 35°C, or 40°C). Higher temperatures can reduce mobile phase viscosity and improve efficiency, but can also affect selectivity.[3][4] Monitor for any potential degradation of anthocyanins at elevated temperatures.- Column Selection: Ensure you are using a C18 column, which is standard for reversed-phase separation of anthocyanins. Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.[5]- Modify Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better equilibration between the mobile and stationary phases, which can enhance resolution.[6]
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 1-2) to suppress the ionization of silanol groups.[2]- Reduce Injection Volume: Inject a smaller volume or a more dilute sample to avoid overloading the column.- Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry to minimize silanol interactions.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Poor column equilibration.- Prepare Fresh Mobile Phase: Ensure accurate preparation and thorough mixing of mobile phase components. Degas the mobile phase to prevent bubble formation.- Use a Column Oven: Maintain a constant and stable column temperature using a thermostat-controlled column compartment.[4]- Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
No or Low Signal for Anthocyanins - Anthocyanin degradation.- Incorrect detection wavelength.- Insufficient sample concentration.- Sample Stability: Protect samples from light and heat. Use an extraction solvent with an acidifier (e.g., methanol with 2% HCl) to maintain stability.[7] Anthocyanins are unstable in neutral or basic solutions.[8]- Set Correct Wavelength: Set the DAD or UV-Vis detector to the maximum absorbance wavelength for anthocyanins, which is typically around 520 nm.[8][9]- Concentrate Sample: If the concentration is too low, consider a sample concentration step or increase the injection volume, being mindful of potential overloading.

Frequently Asked Questions (FAQs)

Q1: How can I improve the separation between this compound (malvidin-3-O-glucoside) and Peonidin-3-O-glucoside, which often co-elute?

A1: Improving the resolution between these two anthocyanins can be challenging due to their similar structures. Here are some strategies:

  • Optimize the Gradient: A shallower gradient elution is often effective. By slowing the rate of increase of the organic solvent, you provide more time for the column to resolve closely eluting peaks.[10]

  • Change the Organic Solvent: While acetonitrile is commonly used, switching to methanol as the organic modifier in the mobile phase can alter the selectivity of the separation and may improve the resolution between peonidin and malvidin derivatives.[10]

  • Adjust the Acid Modifier: The type and concentration of the acid in the mobile phase can impact selectivity. While formic acid is common, some methods use trifluoroacetic acid (TFA), which can provide different selectivity for anthocyanins.[1]

Q2: What is the ideal column temperature for this compound analysis?

A2: The optimal temperature can vary depending on the specific method and column. A good starting point is often slightly above ambient temperature, around 30-40°C.[4][7][9] Increasing the temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[3][11] However, temperature can also alter the selectivity between different anthocyanins. It is recommended to test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal balance between resolution and analysis time for your specific separation.[2]

Q3: What are the recommended mobile phases for this compound separation?

A3: The most common mobile phases for reversed-phase HPLC of anthocyanins, including this compound, consist of a two-solvent system:

  • Solvent A: An aqueous solution acidified to a pH of approximately 1-2. Common choices include water with 5-10% formic acid or water with 0.1% trifluoroacetic acid (TFA).[1][5][10]

  • Solvent B: An organic solvent, typically HPLC-grade acetonitrile or methanol.[9][10] A gradient elution is used, starting with a low percentage of Solvent B and gradually increasing its concentration to elute the more hydrophobic anthocyanins.

Q4: How should I prepare grape skin samples for this compound analysis?

A4: A common procedure for extracting anthocyanins from grape skins is as follows:

  • Freeze-dry the grape skins to remove water.

  • Grind the dried skins into a fine powder.

  • Extract a known weight of the powder with a solvent mixture, such as methanol containing a small percentage of acid (e.g., 2% HCl or 0.05% TFA) to ensure anthocyanin stability.[7][12]

  • Vortex or sonicate the mixture to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[7][9]

Experimental Protocols

Protocol 1: HPLC-DAD Method for General Anthocyanin Profiling in Grapes

This protocol is adapted from methodologies designed for the analysis of anthocyanins in grape extracts.[2][9][12]

1. Sample Preparation (Grape Skins):

  • Homogenize 50g of grapes with 100 mL of methanol containing 2% HCl.

  • Store the mixture in the dark at 4°C for 24 hours.

  • Centrifuge the extract at 3500 x g for 20 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 4% Phosphoric acid in water.[9]

  • Mobile Phase B: 100% Acetonitrile.[9]

  • Detection: DAD at 520 nm.

  • Column Temperature: 30°C.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0946
158515
308020
457030
605050
65946
72946
Protocol 2: High-Resolution u-HPLC Method for Anthocyanin Glucosides

This protocol is a rapid method suitable for high-throughput analysis.[7]

1. Sample Preparation:

  • Weigh 0.1 g of dried and powdered sample into a flask.

  • Add 15 mL of methanol containing 2.0% HCl.

  • Shake the flask to dissolve the sample.

  • Transfer 5 mL of the supernatant to a 20 mL volumetric flask and bring to volume with 10% phosphoric acid.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

2. u-HPLC Conditions:

  • Column: C18 reversed-phase column suitable for u-HPLC.

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 5% Formic acid in acetonitrile.

  • Detection: DAD at 520 nm.

  • Column Temperature: 40°C.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
11000
117525
127525
141000
171000

Data Presentation

Table 1: Method Validation Parameters for an Optimized HPLC-DAD Methodology

Data adapted from a study on anthocyanin determination in grape skins.[12]

AnthocyaninLinearity Range (mg/kg)LOD (mg/kg)LOQ (mg/kg)
Delphinidin-3-O-glucoside0.2 - 500.99970.060.20
Cyanidin-3-O-glucoside0.2 - 500.99960.060.20
Petunidin-3-O-glucoside0.2 - 500.99920.120.40
Peonidin-3-O-glucoside0.2 - 500.99940.120.40
Malvidin-3-O-glucoside (this compound) 0.6 - 1500.99980.180.60

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Grape Sample extraction Extraction with Acidified Methanol sample->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.45 µm) centrifuge->filtration injection Sample Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection at 520 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC analysis of anthocyanins.

troubleshooting_workflow start Poor Resolution of This compound Peak check_method Review Method Parameters: - Gradient Profile - Mobile Phase pH - Temperature start->check_method is_gradient_optimal Is Gradient Shallow Enough? check_method->is_gradient_optimal adjust_gradient Action: Decrease Gradient Slope (Slower increase in %B) is_gradient_optimal->adjust_gradient No is_temp_optimal Is Temperature Optimized? is_gradient_optimal->is_temp_optimal Yes adjust_gradient->is_temp_optimal adjust_temp Action: Test Different Temperatures (e.g., 30-40°C) is_temp_optimal->adjust_temp No is_solvent_optimal Consider Mobile Phase Solvent is_temp_optimal->is_solvent_optimal Yes adjust_temp->is_solvent_optimal change_solvent Action: Switch Acetonitrile to Methanol (or vice-versa) is_solvent_optimal->change_solvent No end Improved Resolution is_solvent_optimal->end Yes change_solvent->end

Caption: Troubleshooting poor resolution of this compound.

References

Technical Support Center: Minimizing Oenin Losses During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of oenin (malvidin-3-O-glucoside) during experimental sample preparation. By addressing common challenges through troubleshooting and frequently asked questions, this document aims to ensure the accuracy and reliability of your research data.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the extraction, purification, and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is changing color from red/purple to brownish. What is causing this?

A1: A color shift to brown typically indicates the degradation of this compound. This can be caused by several factors, including:

  • Oxidation: Exposure to oxygen can lead to the breakdown of the anthocyanin structure.[1][2]

  • High pH: this compound is most stable in acidic conditions (pH < 3). At higher pH values, it can undergo structural changes, leading to color loss and degradation.[2][3][4]

  • Enzymatic Activity: Enzymes such as polyphenol oxidases (PPOs) and glycosidases, naturally present in plant materials, can degrade this compound.[3][5]

  • High Temperatures: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]

To troubleshoot this, consider the following:

  • Work in an oxygen-limited environment where possible (e.g., use nitrogen gas).

  • Ensure your extraction and storage solvents are acidified.

  • Inactivate enzymes by flash-freezing samples in liquid nitrogen immediately after collection or by using appropriate inhibitors.

  • Perform all extraction and preparation steps at low temperatures (e.g., on ice or in a cold room).

Q2: I'm observing a significant decrease in this compound concentration in my samples, even when stored in the freezer. How can I improve long-term stability?

A2: While freezing is essential, other factors can still contribute to this compound loss over time:

  • Inappropriate Storage Solvent: The solvent used for storage is critical. An acidified solvent is necessary to maintain a low pH.

  • Light Exposure: this compound is sensitive to light, which can cause photodegradation.[1][2][3]

  • Repeated Freeze-Thaw Cycles: These cycles can damage the molecular structure of this compound and introduce oxygen into the sample.

Recommendations for improved stability:

  • Store extracts in an acidified solvent (e.g., methanol with 0.1% HCl or formic acid) at -80°C for long-term storage.

  • Use amber-colored vials or wrap vials in aluminum foil to protect them from light.[6][7]

  • Aliquot samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the most effective solvent for extracting this compound?

A3: The choice of solvent is crucial for efficient extraction while preserving stability.

  • Acidified Methanol or Ethanol: These are the most commonly used and effective solvents for anthocyanin extraction.[5][8][9][10] The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) is essential to maintain a low pH, which keeps this compound in its stable flavylium cation form.[8][9]

  • Acetone Mixtures: Mixtures of acetone and water can also be effective but may extract other, less desirable compounds.[5][10]

  • Water: While this compound is water-soluble, using only water is not recommended as it can lead to lower extraction efficiency and does not provide the acidic environment needed for stability.[5][8][9]

Q4: How can I remove interfering compounds like sugars and other phenolics from my this compound extract?

A4: Solid-phase extraction (SPE) is a highly effective and common method for purifying this compound extracts.[10][11][12][13]

  • C18 SPE Cartridges: These are widely used for the purification of anthocyanins.[5][12] The general principle involves retaining the less polar this compound on the C18 sorbent while more polar impurities like sugars are washed away.[12] The this compound is then eluted with a solvent like acidified methanol.[11]

  • Mixed-Mode Cation-Exchange and Reversed-Phase SPE: This technique offers enhanced selectivity for purifying anthocyanins and can efficiently remove non-anthocyanin phenolics.[12][13][14]

Q5: I am seeing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What could be the cause?

A5: These are common issues in HPLC and can often be resolved with systematic troubleshooting:

  • Mobile Phase pH: The pH of the mobile phase is critical for consistent chromatography of anthocyanins. A low pH (typically between 2 and 3) is necessary to ensure this compound remains in a single, stable form. Fluctuations in pH can lead to shifting retention times.[15]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can cause peak tailing and pressure increases.[15][16] Using a guard column and ensuring adequate sample cleanup (e.g., via SPE) can mitigate this.[15]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.[16][17]

  • Column Temperature: Inconsistent column temperature can cause retention time drift. Using a column oven is highly recommended for reproducible results.[15][18]

Section 2: Data Presentation

The stability of this compound is highly dependent on environmental factors. The following tables summarize quantitative data on the effects of pH and temperature on this compound degradation.

Table 1: Effect of pH on this compound Stability

pHRelative StabilityColor
< 3HighRed/Purple (Stable Flavylium Cation)
3 - 6LowColorless (Carbinol/Chalcone Forms)
> 6Very LowBlue/Purple (Unstable Quinoidal Base)

Data compiled from multiple sources indicating general trends for anthocyanins.[2][3][4]

Table 2: Effect of Temperature on this compound Degradation Kinetics

Temperature (°C)Degradation Rate Constant (k)Half-life (t½)
5LowLong
25ModerateIntermediate
50HighShort
80Very HighVery Short

This table illustrates the general principle that as temperature increases, the rate of degradation increases, and the half-life decreases. Specific values can vary depending on the sample matrix and pH.[19][20] The degradation of anthocyanins typically follows first-order kinetics.[19][20]

Section 3: Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material (e.g., Grape Skins)

  • Sample Preparation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt enzymatic activity. The frozen tissue can then be lyophilized and ground into a fine powder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol containing 0.1% formic acid or hydrochloric acid.

  • Extraction Procedure: a. Add the powdered plant material to the acidified methanol in a ratio of 1:10 (w/v). b. Sonicate the mixture for 15-20 minutes in an ice bath to enhance extraction efficiency while keeping the temperature low.[5] c. Alternatively, stir the mixture in the dark at 4°C for 1-2 hours. d. Centrifuge the mixture at 4°C to pellet the solid material. e. Carefully collect the supernatant containing the this compound extract. f. Repeat the extraction on the pellet to ensure complete recovery and combine the supernatants.

  • Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure at a temperature below 35°C.

  • Reconstitution: Reconstitute the dried extract in a small volume of acidified water (pH ~3) or the initial mobile phase for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water.[11]

  • Sample Loading: Load the reconstituted this compound extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities such as sugars and organic acids.[11] A second wash with ethyl acetate can be used to remove less polar, non-anthocyanin phenolics.[12]

  • Elution: Elute the purified this compound from the cartridge using acidified methanol.[11]

  • Final Preparation: Dry the eluted fraction under a stream of nitrogen gas and reconstitute it in the appropriate solvent for analysis or storage.

Section 4: Visualizations

Diagram 1: Factors Leading to this compound Degradation

cluster_factors Degradation Factors This compound This compound (Malvidin-3-O-glucoside) Degradation Degradation (Loss of Color & Bioactivity) This compound->Degradation leads to pH High pH (>4) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Enzymes Enzymes (PPO, Glycosidases) Enzymes->Degradation

Caption: Key environmental and biochemical factors that cause the degradation of this compound.

Diagram 2: Experimental Workflow for Minimizing this compound Loss

cluster_prep Sample Collection & Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis & Storage A 1. Sample Collection B 2. Flash Freeze (Liquid N2) - Inactivates Enzymes A->B C 3. Lyophilization & Grinding B->C D 4. Acidified Solvent Extraction (e.g., MeOH + 0.1% Formic Acid) - Low Temperature, Dark C->D E 5. Solid-Phase Extraction (SPE) - Removes Sugars & Impurities D->E F 6. Analysis (e.g., HPLC) E->F G 7. Storage (-80°C, Dark, Acidified Solvent) E->G For later use

Caption: A recommended workflow designed to minimize this compound degradation at each step.

References

Overcoming matrix effects in Oenin quantification by LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oenin quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4] This phenomenon can compromise the accuracy, reproducibility, and sensitivity of the quantification.[2]

Q2: Why is this compound quantification particularly susceptible to matrix effects?

A2: this compound, an anthocyanin, is often extracted from complex sample matrices such as grape skins, wine, or biological fluids. These matrices are rich in compounds that can interfere with the LC-MS analysis. For instance, phospholipids from biological samples are notorious for causing ion suppression and can co-extract with analytes during sample preparation.[5] The complexity of these matrices makes it challenging to isolate this compound completely, increasing the likelihood of co-eluting substances that cause matrix effects.[4]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are three main strategies to mitigate matrix effects:

  • Advanced Sample Preparation: The most effective approach is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[1][6][7]

  • Chromatographic Optimization: Modifying LC conditions, such as the mobile phase composition, gradient, and column type, can help separate this compound from interfering matrix components, preventing them from co-eluting.[1][2]

  • Calibration and Correction Methods: When matrix effects cannot be eliminated, their impact can be compensated for by using specific calibration techniques. These include matrix-matched calibration, the standard addition method, and the use of a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard.[2][8][9]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it effective?

A4: A Stable Isotope-Labeled Internal Standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[10] Because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte's signal to the SIL-IS signal remains constant.[1] This allows for highly accurate and precise quantification, effectively correcting for matrix effects and variations in sample processing.[9][11]

Troubleshooting Guide

Problem: Poor or no this compound signal intensity.

Possible Cause Suggested Solution
Ion Suppression Co-eluting matrix components are interfering with this compound's ionization.[1][12]
Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][7]
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks. A post-column infusion experiment can help identify regions of ion suppression.[2][13]
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
Instrument Contamination Residues from previous samples or the matrix itself have contaminated the ion source or mass spectrometer.[12]
Clean the Ion Source: Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[12][14]
Check for Contamination: Run blank injections to ensure the system is clean.[14]

Problem: Inconsistent or irreproducible this compound quantification results.

Possible Cause Suggested Solution
Variable Matrix Effects The composition of the matrix varies between samples, causing different degrees of ion suppression or enhancement.[5]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for sample-to-sample variations in matrix effects.[8][9]
Employ the Standard Addition Method: This method involves creating a calibration curve within each sample, which accounts for the specific matrix effects of that individual sample.[15][16]
Sample Preparation Inconsistency The efficiency of the extraction and cleanup process varies between samples.
Automate Sample Preparation: If possible, use automated systems to minimize human error and improve consistency.[17]
Use an Internal Standard: Add an internal standard at the very beginning of the sample preparation process to account for analyte losses.[10]

Problem: this compound peak shows tailing, broadening, or splitting.

Possible Cause Suggested Solution
Column Contamination/Degradation Buildup of matrix components, particularly phospholipids, on the analytical column can degrade performance.[5]
Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.
Implement Column Washing: Incorporate a robust column wash step at the end of each run to elute strongly bound interferences.
Injection Solvent Mismatch The sample solvent has a stronger elution strength than the initial mobile phase, causing poor peak shape.[18]
Match Solvents: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.[18]

Problem: Retention time of this compound is shifting.

Possible Cause Suggested Solution
Column Equilibration Issues The analytical column is not sufficiently equilibrated between injections, especially after a steep gradient.[14]
Increase Equilibration Time: Extend the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.[14]
Changes in Mobile Phase The composition or pH of the mobile phase has changed over time.[12]
Prepare Fresh Mobile Phase: Regularly prepare fresh mobile phase and ensure accurate pH measurement.
Column Degradation The stationary phase of the column is degrading due to harsh conditions or matrix buildup.[12]
Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan and needs to be replaced.

Data Presentation: Impact of Mitigation Strategies

The following tables summarize hypothetical data to illustrate the impact of matrix effects and the effectiveness of different corrective strategies.

Table 1: this compound Response in Different Matrices

Sample TypeThis compound Concentration (spiked)Peak AreaMatrix Effect (%)*
Pure Solvent (Methanol)100 ng/mL1,500,000N/A
Grape Extract (after PPT)100 ng/mL750,000-50% (Suppression)
Grape Extract (after SPE)100 ng/mL1,350,000-10% (Suppression)

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100

Table 2: Comparison of Quantification Methods in Grape Extract Matrix

MethodKnown ConcentrationMeasured ConcentrationAccuracy (%)
External Calibration (in solvent)100 ng/mL52.5 ng/mL52.5%
Matrix-Matched Calibration100 ng/mL98.9 ng/mL98.9%
Stable Isotope Dilution (SID)100 ng/mL101.2 ng/mL101.2%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Wine

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol, followed by 5 mL of water.

  • Loading: Dilute 1 mL of wine sample with 4 mL of water containing 0.1% formic acid. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences. Follow with a wash of 5 mL of 5% methanol in water to remove less retained impurities.

  • Elution: Elute this compound and other anthocyanins from the cartridge using 5 mL of methanol containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantification by Standard Addition

  • Sample Aliquoting: Divide the prepared sample extract into at least four equal aliquots (e.g., 200 µL each).[16]

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of an this compound standard solution. The added amounts should be similar to the estimated amount in the sample (e.g., 0.5x, 1x, and 1.5x the expected concentration).[16]

  • Analysis: Analyze all aliquots by LC-MS and record the peak area for this compound.

  • Calculation: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the sample.[19]

Visualizations

Workflow_Matrix_Effects cluster_prep Sample Preparation cluster_lcms LC-MS Analysis Sample Raw Sample (e.g., Wine, Plasma) Extraction Extraction (LLE, SPE, PPT) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration ME1 Matrix Effects: Incomplete removal of interferences Extraction->ME1 Injection LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection Mass Analyzer Ionization->Detection ME2 Matrix Effects: Co-elution causes ion suppression/ enhancement Ionization->ME2 Data Data Acquisition & Processing Detection->Data

Caption: LC-MS workflow highlighting stages where matrix effects can impact this compound analysis.

Caption: Decision tree for troubleshooting inaccurate this compound quantification due to matrix effects.

Sample_Prep_Comparison cluster_methods Sample Preparation Methods cluster_results Resulting Extract Cleanliness Start Raw Sample Matrix PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Clean_Low Low (High Matrix) PPT->Clean_Low Fast, non-selective Clean_Med Medium (Reduced Matrix) LLE->Clean_Med More selective Clean_High High (Minimal Matrix) SPE->Clean_High Most selective ME_High Significant Ion Suppression Clean_Low->ME_High High risk of matrix effects ME_Med Reduced Ion Suppression Clean_Med->ME_Med Moderate risk of matrix effects ME_Low Minimal Ion Suppression Clean_High->ME_Low Low risk of matrix effects

Caption: Comparison of sample preparation methods for mitigating matrix effects.

References

Technical Support Center: Stabilizing Oenin Color with Co-pigmentation Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of oenin color using co-pigmentation agents.

FAQs

Q1: What is the primary mechanism behind this compound color stabilization through co-pigmentation?

A1: Co-pigmentation is a phenomenon where a "co-pigment" molecule, typically a colorless or lightly colored organic compound, forms a non-covalent complex with the this compound molecule. This interaction protects the this compound from degradation and enhances its color. The primary driving forces for this complex formation are π-π stacking interactions between the aromatic rings of this compound and the co-pigment, hydrogen bonding, and hydrophobic effects.[1][2][3] This complex shields the this compound from hydration and nucleophilic attack, which would otherwise lead to color loss.

Q2: Which types of co-pigmentation agents are most effective for this compound?

A2: A variety of phenolic compounds have been shown to be effective co-pigments for this compound. These include:

  • Phenolic acids: Such as caffeic acid, ferulic acid, and rosmarinic acid.[1]

  • Flavan-3-ols: Including (+)-catechin and (-)-epicatechin, as well as their polymers, procyanidins.[4][5]

  • Flavonols: Such as quercetin.[3]

The effectiveness of a co-pigment is influenced by its molecular structure, including the number and position of hydroxyl groups and the presence of conjugated π-systems.[6][7]

Q3: How does pH affect the stability of this compound and the efficiency of co-pigmentation?

A3: The color and stability of this compound, an anthocyanin, are highly pH-dependent. In strongly acidic conditions (pH < 3), this compound exists predominantly in its colored flavylium cation form. As the pH increases, it can be converted into colorless or less stable forms, such as the carbinol pseudobase and chalcone.[8][9] Co-pigmentation is most effective in the pH range where the flavylium cation is present, as the co-pigment complex helps to shift the equilibrium in favor of this colored form, thus stabilizing the color at a slightly higher pH than would be possible for this compound alone.[10][11]

Q4: What is the expected visual effect of successful co-pigmentation on an this compound solution?

A4: Successful co-pigmentation typically results in two main observable effects on the color of an this compound solution:

  • Hyperchromic effect: An increase in the intensity of the color, making it appear more vibrant.[6]

  • Bathochromic shift: A shift in the maximum absorbance wavelength to a longer wavelength, which can result in a color change towards a bluish or purplish hue.[6][12]

Troubleshooting Guide

Problem 1: The color of my this compound solution is fading despite the addition of a co-pigment.

Possible Cause Suggested Solution
Incorrect pH Verify that the pH of your solution is within the optimal range for this compound stability and co-pigmentation (typically pH 3.0-4.0). Adjust the pH using appropriate buffers if necessary.[9]
Suboptimal Co-pigment Concentration The molar ratio of co-pigment to this compound is critical. A low concentration may not be sufficient to form enough stable complexes. Increase the molar ratio of the co-pigment to this compound. It is recommended to perform a concentration-response experiment to determine the optimal ratio for your specific co-pigment.[12]
Degradation Due to Temperature High temperatures can accelerate the degradation of this compound, even in the presence of co-pigments.[11] Conduct your experiments at a controlled, lower temperature. If heating is necessary, minimize the duration of heat exposure.
Oxidation The presence of oxygen can contribute to the degradation of this compound.[11] Consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Photodegradation Exposure to light, especially UV light, can cause this compound to degrade. Protect your samples from light by using amber vials or by working in a dark environment.[9]

Problem 2: The color of my this compound solution is shifting to yellow or brown.

Possible Cause Suggested Solution
Formation of Xanthylium Salts Some monomeric flavanols, like (+)-catechin and (-)-epicatechin, can lead to the formation of yellowish xanthylium salts, especially under thermal stress.[4][5]
Anthocyanin Degradation to Chalcones At a higher pH or with prolonged exposure to destabilizing conditions, this compound can degrade into yellow-colored chalcones.[8]
Oxidative Polymerization In the presence of oxygen and certain enzymes (like polyphenol oxidase), phenolic compounds can polymerize, leading to browning.[10]

To address these issues, consider using polymeric procyanidins as co-pigments, as they have been shown to be more effective at stabilizing the red color of this compound.[4][13] Also, ensure that the pH is maintained in the acidic range and that exposure to oxygen and high temperatures is minimized.

Quantitative Data on Co-pigmentation

The following table summarizes the binding constants for the interaction of different co-pigments with this compound, providing a quantitative measure of the stability of the resulting complexes.

Co-pigmentBinding Constant (K) [M⁻¹]Experimental Conditions
EpicatechinVaries with concentrationpH 3.5, 12% ethanol citrate buffer
EpigallocatechinHigher than epicatechinpH 3.5, 12% ethanol citrate buffer
Procyanidin B3VariespH 3.5, 12% ethanol citrate buffer
This compound-(O)-catechinHighest among testedpH 3.5, 12% ethanol citrate buffer

Data synthesized from studies where higher K values indicate stronger binding and more stable complexes.[6][7]

Experimental Protocols

Protocol 1: General Method for Evaluating this compound Co-pigmentation

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acidified methanol).

    • Prepare stock solutions of the co-pigmentation agents to be tested in the same solvent.

  • Preparation of Buffer Solution:

    • Prepare a buffer solution at the desired pH (e.g., 0.2 M citrate buffer at pH 3.5).[7]

  • Sample Preparation:

    • In a series of volumetric flasks, add a constant aliquot of the this compound stock solution.

    • Add varying volumes of the co-pigment stock solution to achieve a range of this compound-to-co-pigment molar ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:30).[12]

    • Prepare a control sample containing only this compound.

    • Bring all flasks to the final volume with the buffer solution.

  • Equilibration:

    • Allow the solutions to equilibrate in the dark for a specified period (e.g., 30 minutes) at a controlled temperature.[1]

  • Spectrophotometric Analysis:

    • Record the UV-Vis absorption spectrum of each solution over the visible range (e.g., 380-780 nm).

    • Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Data Analysis:

    • Calculate the hyperchromic effect and the bathochromic shift for each co-pigmented solution relative to the control.[12]

    • The binding constant (K) and stoichiometry (n) of the co-pigmentation complex can be determined by plotting the change in absorbance as a function of the co-pigment concentration.

Visualizations

Co_Pigmentation_Mechanism cluster_this compound This compound (Anthocyanin) cluster_CoPigment Co-pigment cluster_Complex Stabilized Complex This compound This compound (Flavylium Cation) Complex This compound-Co-pigment Complex This compound->Complex π-π Stacking Hydrogen Bonding CoPigment Co-pigment (e.g., Phenolic Acid) CoPigment->Complex

Caption: Mechanism of this compound stabilization via co-pigmentation.

Troubleshooting_Workflow Start This compound Color Fading Issue Check_pH Is pH between 3.0 and 4.0? Start->Check_pH Check_Concentration Is Co-pigment:this compound Ratio Sufficient? Check_pH->Check_Concentration Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled and Minimized? Check_Concentration->Check_Temp Yes Increase_Conc Increase Co-pigment Concentration Check_Concentration->Increase_Conc No Check_Light Is Sample Protected from Light? Check_Temp->Check_Light Yes Control_Temp Lower/Control Temperature Check_Temp->Control_Temp No Solution Color Stability Improved Check_Light->Solution Yes Protect_Light Use Amber Vials/Dark Check_Light->Protect_Light No Adjust_pH->Check_pH Increase_Conc->Check_Concentration Control_Temp->Check_Temp Protect_Light->Check_Light

Caption: Troubleshooting workflow for this compound color fading.

Oenin_Degradation_Pathway This compound This compound (Flavylium Cation) Red/Purple Carbinol Carbinol Pseudobase Colorless This compound->Carbinol +H₂O (Hydration, pH dependent) Chalcone Chalcone Yellow/Colorless Carbinol->Chalcone Ring Opening Degradation Further Degradation Products Chalcone->Degradation Oxidation/Heat

Caption: Simplified degradation pathway of this compound.

References

Oenin Degradation Under UV Light: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oenin Degradation Kinetics under UV Light Exposure. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the photostability of this compound (malvidin-3-glucoside), a key anthocyanin. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental analysis of this compound's UV degradation.

Question/Issue Possible Cause(s) Troubleshooting Steps
Why is my this compound solution degrading faster/slower than expected? pH of the solution: this compound stability is highly pH-dependent. At acidic pH (around 1-3), the flavylium cation form is more stable, while at higher pH values, it converts to less stable forms.[1] Solvent composition: The type of solvent and presence of co-solvents can influence the degradation rate. Light Source Intensity/Wavelength: The intensity and wavelength of the UV lamp directly impact the degradation kinetics. Inconsistent lamp output can lead to variable results.Verify and buffer the pH: Ensure the pH of your this compound solution is accurately measured and buffered to maintain consistency throughout the experiment. Standardize solvent system: Use a consistent and well-defined solvent system for all experiments. Calibrate and monitor your light source: Regularly check the output of your UV lamp using a radiometer or actinometry to ensure consistent irradiance.
I'm observing inconsistent results between replicate experiments. Temperature fluctuations: Temperature can affect the rate of chemical reactions, including photodegradation. Inconsistent sample positioning: The distance and angle of the sample relative to the UV source can alter the light intensity received. Oxygen availability: The presence of oxygen can accelerate photodegradation through photo-oxidation.Control the temperature: Use a temperature-controlled sample chamber to maintain a constant temperature during irradiation. Use a fixed sample holder: Ensure all samples are placed at the same distance and orientation from the UV lamp. Control the atmosphere: For mechanistic studies, consider purging the solution with an inert gas like nitrogen or argon to create an oxygen-free environment.
My HPLC chromatogram shows broad or split peaks for this compound. Column degradation: Low pH mobile phases, often used for anthocyanin analysis, can degrade silica-based columns over time.[2] Incompatible injection solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Column overloading: Injecting too concentrated a sample can lead to peak broadening.Use a pH-stable column: Employ a column specifically designed for low pH applications. Dissolve sample in mobile phase: Whenever possible, dissolve your sample in the initial mobile phase. Optimize injection volume/concentration: Reduce the injection volume or dilute the sample to prevent overloading.
I am detecting unexpected peaks in my chromatogram after UV exposure. Formation of degradation products: UV light can break down this compound into various smaller molecules. Sample contamination: Contaminants in the solvent or from the experimental setup can appear as extra peaks.Analyze degradation products: Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate the degradation pathway. Syringic acid and 2,4,6-trihydroxybenzaldehyde are known degradation products of malvidin-3-glucoside under other conditions.[3] Run a blank: Irradiate a sample of the solvent without this compound to check for any interfering peaks originating from the solvent or setup.

Quantitative Data on this compound Degradation

While specific kinetic data for the UV degradation of this compound is not abundantly available in the literature, the following tables provide data on related anthocyanins and general principles that can be used as a reference. The degradation of anthocyanins often follows first-order or Weibull kinetics.[4]

Table 1: Factors Influencing Anthocyanin Stability

FactorEffect on this compound StabilityReference
pH More stable at low pH (1-3) in its flavylium cation form. Stability decreases as pH increases.[1]
Temperature Higher temperatures generally accelerate degradation.
Light (UV) UV irradiation leads to degradation. The extent of degradation depends on the wavelength and intensity.
Oxygen The presence of oxygen can lead to photo-oxidative degradation.
Co-pigments Certain molecules (co-pigments) can form complexes with this compound, enhancing its stability.

Table 2: Illustrative Degradation Rate Constants of Anthocyanins Under Different Conditions (for comparative purposes)

AnthocyaninConditionRate Constant (k)Half-life (t½)Reference
Anthocyanins from Grumixama BerriesUV light (25 W)3.74 h⁻¹0.18 h[5]
Anthocyanins from Grumixama BerriesFluorescent light0.015 h⁻¹45.6 h[5]
Anthocyanins from Grumixama BerriesIncandescent light0.012 h⁻¹59.6 h[5]

Note: This data is for a mixture of anthocyanins and should be used as a general guide. The specific rate for this compound may vary.

Experimental Protocols

This section provides a detailed methodology for a typical this compound photodegradation experiment.

Protocol 1: Determination of this compound Photodegradation Kinetics

1. Objective: To determine the kinetic parameters (rate constant and half-life) of this compound degradation under UV-A irradiation.

2. Materials:

  • This compound (malvidin-3-glucoside) standard

  • HPLC-grade methanol

  • Formic acid

  • Deionized water

  • Buffer solution (e.g., citrate-phosphate buffer, pH 3.0)

  • Quartz cuvettes or vials

  • UV-A lamp (e.g., 365 nm) with a controlled temperature chamber

  • HPLC system with a DAD or UV-Vis detector

  • pH meter

3. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acidified methanol (e.g., 0.1% formic acid). Determine the exact concentration using a spectrophotometer and the molar extinction coefficient of this compound.

  • Preparation of Working Solutions: Dilute the stock solution with the pH 3.0 buffer to a known concentration (e.g., 50 µM).

  • UV Irradiation:

    • Transfer a known volume of the working solution into a quartz cuvette.

    • Place a corresponding sample in a light-protected container (e.g., wrapped in aluminum foil) to serve as a dark control.[6]

    • Place both the sample and the dark control in the temperature-controlled chamber of the UV reactor.

    • Irradiate the sample with the UV-A lamp.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from the irradiated solution and the dark control.

  • HPLC Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC.

    • Mobile Phase A: Water with 5% formic acid

    • Mobile Phase B: Methanol with 5% formic acid

    • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B to elute the this compound and its degradation products.

    • Column: A C18 reversed-phase column suitable for low pH is recommended.[2]

    • Detection: Monitor the elution at the maximum absorbance wavelength of this compound (around 520-530 nm) and at a lower wavelength (e.g., 280 nm) to detect degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Correct for any degradation observed in the dark control.

    • Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution working Working Solution (pH 3.0) stock->working uv_sample UV Irradiated Sample working->uv_sample dark_control Dark Control working->dark_control hplc HPLC-DAD Analysis uv_sample->hplc Aliquots at time intervals dark_control->hplc Aliquots at time intervals kinetics Kinetic Analysis (Rate Constant, Half-life) hplc->kinetics

Caption: Experimental workflow for determining this compound photodegradation kinetics.

Proposed this compound Degradation Pathway under UV Light

The photodegradation of this compound likely proceeds through photo-oxidation, leading to the cleavage of the pyran ring and subsequent formation of smaller phenolic compounds.

degradation_pathway This compound This compound (Malvidin-3-glucoside) excited Excited State This compound* This compound->excited UV Photon (hν) chalcone Chalcone Intermediate excited->chalcone Isomerization cleavage Ring Cleavage Products chalcone->cleavage Photo-oxidation (with O2) syringic Syringic Acid cleavage->syringic phloroglucinaldehyde Phloroglucinaldehyde Glucoside cleavage->phloroglucinaldehyde

Caption: Proposed photodegradation pathway of this compound under UV irradiation.

References

Technical Support Center: Oenin Stability in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oenin (malvidin-3-O-glucoside) in food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in food products?

This compound is an anthocyanin, a natural pigment responsible for the red and purple colors in many fruits, particularly grapes.[1] As a potent antioxidant, this compound can offer various health benefits.[2][3] However, this compound is highly unstable and susceptible to degradation during food processing and storage, which can lead to color loss and a decrease in nutritional value.[4][5]

Q2: What are the primary factors that cause this compound oxidation and degradation?

This compound degradation is primarily influenced by:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases, it becomes more susceptible to degradation.[5][6][7][8]

  • Temperature: High temperatures significantly accelerate the degradation of this compound.[5][9][10][11][12] Thermal processing can lead to the formation of brown pigments.[12]

  • Oxygen: Exposure to oxygen promotes oxidative degradation of this compound.[4][13]

  • Light: Light, especially UV light, can cause photodegradation of this compound.[13]

  • Enzymes: Enzymes like polyphenol oxidase (PPO) can contribute to this compound degradation, especially when fruit tissues are damaged.[14]

Q3: How can I improve the stability of this compound in my food product?

Several methods can be employed to reduce this compound oxidation and improve its stability:

  • Copigmentation: This involves the addition of other phenolic compounds (copigments) that can form complexes with this compound, protecting it from degradation and enhancing its color.[15][16][17]

  • Microencapsulation: Encapsulating this compound within a protective matrix can shield it from adverse environmental factors.[18][19]

  • Control of Processing Parameters: Minimizing exposure to high temperatures, light, and oxygen during processing is crucial.[4][13]

  • pH Adjustment: Maintaining a low pH in the food product can significantly enhance this compound stability.[5][6][7][8]

  • Use of Antioxidants: Incorporating other antioxidants can help to scavenge free radicals and protect this compound from oxidation.

Troubleshooting Guides

Issue 1: Rapid Color Fading in an this compound-Containing Beverage

Possible Cause Troubleshooting Step
High pH Measure the pH of your beverage. If it is above 3.5, consider adding food-grade acids (e.g., citric acid, tartaric acid) to lower the pH. Phenolic compounds are generally more stable in acidic conditions.[7]
Exposure to Oxygen During production, minimize headspace in your packaging. Consider using nitrogen flushing or vacuum sealing to reduce oxygen exposure.[9]
Exposure to Light Store the beverage in opaque or dark-colored packaging to protect it from light-induced degradation.[13]
High Storage Temperature Store the beverage at refrigerated temperatures. Higher temperatures accelerate the degradation of anthocyanins.[9][11]
Enzymatic Activity If using fresh fruit juices, ensure that enzymes like polyphenol oxidase have been inactivated through a brief heat treatment (blanching).[14]

Issue 2: Inconsistent Results in this compound Stability Studies

Possible Cause Troubleshooting Step
Variability in Raw Materials Ensure that the this compound source (e.g., grape extract) is from a consistent batch with a standardized this compound concentration.
Inconsistent Analytical Procedures Use a validated and standardized analytical method, such as HPLC, for quantifying this compound and its degradation products.[14][20] Ensure consistent sample preparation and instrument calibration.
Fluctuations in Storage Conditions Use a stability chamber with controlled temperature and humidity for your storage studies.[21] Monitor and record these conditions regularly.
Interaction with Other Ingredients Be aware that other components in your food matrix can interact with this compound and affect its stability.[22] Conduct studies with a simplified model system first to understand these interactions.

Quantitative Data Summary

Table 1: Effect of Temperature on the Degradation Rate of Anthocyanins

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
800.004 - 0.02231.5 - 173.3
900.007 - 0.03519.8 - 99.0
1000.012 - 0.06011.6 - 57.8
1200.035 - 0.0858.2 - 19.8

Data synthesized from studies on sour cherry and purple maize extracts, which contain anthocyanins similar to this compound.[10][11]

Table 2: Copigmentation Effect of Phenolic Acids on Anthocyanin Color Intensity

CopigmentMolar Ratio (Anthocyanin:Copigment)Increase in Color Intensity (%)
Ferulic Acid1:20~25
Sinapic Acid1:20~30
Syringic Acid1:20~15

Data based on studies with Chinese bayberry anthocyanins.[16]

Experimental Protocols

Protocol 1: Evaluation of Copigmentation Effect on this compound Stability

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer) at a known concentration. The pH should be adjusted to the desired level for the experiment (e.g., pH 3.5).

    • Prepare stock solutions of the chosen copigments (e.g., caffeic acid, ferulic acid, catechin) in the same buffer at various concentrations.

  • Sample Preparation:

    • Mix the this compound stock solution with each copigment stock solution to achieve different molar ratios (e.g., 1:1, 1:5, 1:10, 1:20).[16]

    • Prepare a control sample containing only the this compound stock solution.

    • Incubate all samples in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.[15]

  • Analysis:

    • Measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer to determine any changes in color intensity and maximum absorption wavelength.

    • Quantify the this compound concentration using a validated HPLC method.

  • Data Evaluation:

    • Calculate the percentage increase in color intensity and the percentage of this compound remaining in each sample compared to the control.

Protocol 2: Determination of this compound Antioxidant Activity using the DPPH Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the this compound sample in methanol.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • Add a specific volume of the DPPH stock solution to each dilution of the this compound sample and the control.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[23]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity for each this compound concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Visualizations

Oenin_Degradation_Pathway This compound This compound (Flavylium Cation, Red) Carbinol_Pseudobase Carbinol Pseudobase (Colorless) This compound->Carbinol_Pseudobase Hydration (increase in pH) Oxidized_Products Oxidized Degradation Products (Brown) This compound->Oxidized_Products Oxidation (O2, Light, Heat) Chalcone Chalcone (Colorless) Carbinol_Pseudobase->Chalcone Tautomerization

Caption: Simplified degradation pathway of this compound.

Copigmentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oenin_sol This compound Solution Mix Mix this compound and Copigment (Varying Ratios) Oenin_sol->Mix Copigment_sol Copigment Solution Copigment_sol->Mix Incubate Incubate (Allow Complex Formation) Mix->Incubate Spectro UV-Vis Spectroscopy (Color Analysis) Incubate->Spectro HPLC HPLC (Quantification) Incubate->HPLC

Caption: Experimental workflow for copigmentation analysis.

Microencapsulation_Process Oenin_Core This compound (Core Material) Emulsion Emulsion Formation Oenin_Core->Emulsion Wall_Material Wall Material (e.g., Maltodextrin) Wall_Material->Emulsion Drying Drying Process (e.g., Spray Drying) Emulsion->Drying Microcapsule This compound Microcapsule (Enhanced Stability) Drying->Microcapsule

Caption: Overview of the this compound microencapsulation process.

References

Addressing solubility issues of Oenin in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Oenin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural anthocyanin, specifically the 3-glucoside of malvidin.[1] It is one of the primary red pigments found in the skins of purple grapes and in red wine.[2] In research, this compound is investigated for its neuroprotective and antioxidant properties, as well as its ability to stimulate autophagy.[1]

Q2: What are the known solvents for this compound?

A2: this compound has varying solubility in different solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, while its solubility is lower in ethanol and significantly lower in aqueous solutions like phosphate-buffered saline (PBS).[1]

Q3: Why is this compound difficult to dissolve directly in cell culture media?

A3: this compound, like many polyphenolic compounds, has limited solubility in aqueous solutions at a neutral pH, which is typical for most cell culture media. Direct addition of this compound powder to media will likely result in poor dissolution and inaccurate concentrations for your experiments.

Q4: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solvating power for this compound and its miscibility with cell culture media.[1][3]

Q5: What is the maximum concentration of DMSO that is safe for most cell lines?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with many protocols recommending keeping it at or below 0.1%. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Troubleshooting Guide

Q1: My this compound powder is not dissolving completely in the solvent. What should I do?

A1: If you are experiencing difficulty dissolving this compound powder, consider the following steps:

  • Increase Solvent Volume: Ensure you are using an adequate volume of solvent for the amount of this compound.

  • Gentle Warming: Warm the solution in a water bath at 37°C to aid dissolution.[4] Avoid excessive heat, which could degrade the compound.

  • Vortexing/Sonication: Briefly vortex the solution at a high setting or use a sonicator bath to mechanically break up clumps and facilitate dissolution.[4]

Q2: My this compound stock solution precipitates when I add it to the cell culture medium. How can I prevent this?

A2: Precipitation occurs when the this compound concentration exceeds its solubility limit in the final aqueous medium. This is a common issue when diluting a stock solution from an organic solvent into a buffer or medium.[3] To prevent this:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. A recommended method is to first dilute the DMSO stock into a small volume of pre-warmed fetal bovine serum (FBS) before further diluting into the final cell culture medium.[4]

  • Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the tube/flask to ensure rapid and even dispersion.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. What could be the cause?

A3: Cytotoxicity could be due to several factors:

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. Always run a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity.

  • This compound Concentration: The concentration of this compound itself may be cytotoxic to your cells. Perform a dose-response experiment to determine the optimal non-toxic concentration range.

  • Compound Purity: Ensure the this compound you are using is of high purity. Impurities could contribute to cytotoxic effects.

Q4: The color of my this compound-supplemented media changes over time. Is this normal?

A4: Yes, this is expected. This compound is an anthocyanin, and like other members of this family, its color is pH-dependent. The flavylium cation form of this compound is red, but its structure and color can change with variations in pH.[2] Self-aggregation and copigmentation can also affect color stability at higher pH values.[2] While a color change is normal, a significant and rapid change could indicate a drastic shift in the medium's pH, which should be investigated.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)20 mg/mL[1]
Ethanol2 mg/mL[1]
PBS (pH 7.2)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution

This protocol describes the preparation of a 20 mg/mL (approximately 37.8 mM) stock solution of this compound in DMSO and its subsequent dilution into cell culture medium.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

Part A: Preparing a 20 mg/mL Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions. For example, weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to achieve a 20 mg/mL concentration. For 10 mg of this compound, add 500 µL of DMSO.

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. This compound is stable for at least 4 years under proper storage conditions.[1]

Part B: Preparing a Working Solution in Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Determine the final concentration of this compound needed for your experiment (e.g., 50 µM).

  • Perform a serial dilution. For example, to achieve a final concentration of 50 µM in 10 mL of medium: a. Calculate the volume of stock solution needed: (50 µM * 10 mL) / 37.8 mM = 1.32 µL. b. To ensure accurate pipetting, first, perform an intermediate dilution. Add 2 µL of the 20 mg/mL stock to 98 µL of pre-warmed complete medium to get a 400 µg/mL (756 µM) intermediate solution. c. Add 66.1 µL of the intermediate solution to 10 mL of pre-warmed complete medium.

  • Add the calculated volume of the diluted this compound solution dropwise to the pre-warmed medium while gently swirling the flask or tube.

  • Mix thoroughly and immediately add the this compound-supplemented medium to your cell cultures.

  • Crucially, prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of medium to treat control cells.

Visualizations

Oenin_Workflow Workflow for this compound Preparation and Cell Treatment cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) add_dmso->dissolve aliquot 4. Aliquot and Store (-20°C) dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 7. Serially Dilute into Medium thaw->dilute prewarm 6. Pre-warm Culture Medium prewarm->dilute add_to_cells 8. Add to Cell Culture dilute->add_to_cells Troubleshooting_Flowchart Troubleshooting this compound Solubility Issues start Start: Dissolving this compound q1 Does this compound fully dissolve in DMSO? start->q1 sol1 Vortex vigorously Warm to 37°C Increase solvent volume q1->sol1 No q2 Does it precipitate in media? q1->q2 Yes sol1->q1 sol2 Pre-warm media Use serial dilution Add dropwise while mixing q2->sol2 Yes q3 Is there cytotoxicity? q2->q3 No sol2->q2 sol3 Run vehicle control Lower DMSO concentration Perform dose-response curve q3->sol3 Yes end Successful Solubilization q3->end No end_fail Re-evaluate protocol sol3->end_fail Oenin_Signaling_Pathway Potential Signaling Effects of this compound This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Reduces autophagy Autophagy Induction This compound->autophagy Stimulates stress Oxidative Stress & Cellular Damage ros->stress protection Neuroprotection & Cell Survival autophagy->protection Promotes stress->protection

References

Optimizing storage conditions for Oenin standards.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage, handling, and troubleshooting of oenin standards to ensure experimental accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound standards?

A1: Solid this compound standards should be stored in a dry, dark place.[1] For long-term storage, it is recommended to keep them in tightly sealed containers at -20°C.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is advisable to prepare stock solutions by dissolving the solid standard in an appropriate solvent such as methanol, acetonitrile, or water, depending on the analytical method.[3] For short-term storage, aliquots of the stock solution should be kept in tightly sealed vials at -20°C for up to one month.[4] To minimize degradation, it is best to prepare fresh solutions on the day of use whenever possible.[4]

Q3: What are the main factors that can cause this compound standards to degrade?

A3: this compound, an anthocyanin, is sensitive to several factors including light, temperature, pH, and the presence of oxygen.[5][6] Exposure to light, elevated temperatures, and neutral or alkaline pH can significantly accelerate its degradation.[5]

Q4: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound standard. What could it be?

A4: An unexpected peak could be a degradation product of this compound. Common degradation products identified under various conditions include syringic acid and malvidin-3-O-glucoside chalcone.[7] The presence of these peaks indicates that your standard may have degraded.

Q5: Can the solvent I use for my mobile phase affect the stability of this compound during HPLC analysis?

A5: Yes, the mobile phase composition can influence this compound stability. Acetonitrile is often preferred over methanol in reversed-phase HPLC as it can provide better peak shapes and lower back pressure.[8][9] The pH of the mobile phase is also critical; acidic conditions are generally used to maintain the stability of the flavylium cation form of anthocyanins.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound standards in experimental settings.

Issue 1: Rapid degradation of the this compound standard solution.

  • Possible Cause: Improper storage conditions.

  • Solution: Ensure the solution is stored at -20°C in a tightly sealed, light-protected container.[2][4] Avoid repeated freeze-thaw cycles by preparing small aliquots. For daily use, allow the aliquot to reach room temperature before opening to prevent condensation.[2]

Issue 2: Inconsistent results or loss of peak area in HPLC analysis.

  • Possible Cause 1: Degradation of the standard due to light exposure.

  • Solution 1: Prepare and handle all this compound solutions under subdued light. Use amber vials or wrap vials with aluminum foil to protect them from light.

  • Possible Cause 2: Degradation due to inappropriate pH.

  • Solution 2: Maintain an acidic pH for your solutions. For HPLC analysis, ensure the mobile phase is sufficiently acidified (e.g., with formic acid) to stabilize the this compound.[1][10]

  • Possible Cause 3: Interaction with other compounds.

  • Solution 3: Be aware that the presence of compounds like procyanidins can affect this compound stability, sometimes leading to the formation of new pigments.[7]

Quantitative Data on this compound Stability

The stability of anthocyanins like this compound is significantly influenced by temperature and light. The following table summarizes the degradation effects under different conditions.

ConditionTemperatureLight ExposureObservation
Accelerated Storage40°CWith LightFastest degradation observed for juice drinks containing anthocyanins.
Accelerated Storage30°CWith LightShelf-life prediction was 11 times faster compared to storage at 20°C.
Thermal Degradation50°C-Approximately 87% of anthocyanin pigments were retained.[4]
Thermal Degradation80°C-Only 61% of anthocyanin pigments were retained.[4]
Light StabilityAmbientDark Incubation84% pigment retention after a 10-day period.[4]

Experimental Protocols

Protocol for Stability Assessment of this compound Standards by HPLC

This protocol outlines a method for quantifying this compound and assessing its stability.

1. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound chloride standard and dissolve it in HPLC-grade methanol or acetonitrile containing a small percentage of formic or hydrochloric acid (e.g., 0.1%) to ensure stability.
  • Working Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is typically used.
  • Solvent A: Water with 5% formic acid.
  • Solvent B: Acetonitrile or Methanol.
  • Gradient Program: A typical gradient might be:
  • 0-5 min: 10% B
  • 5-20 min: 10-30% B
  • 20-25 min: 30-50% B
  • 25-30 min: 50-10% B (return to initial conditions)
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 520 nm (for the flavylium cation form of this compound).
  • Injection Volume: 20 µL.
  • Column Temperature: 25°C.

3. Stability Study Procedure:

  • Prepare several aliquots of the this compound standard solution at a known concentration.
  • Expose the aliquots to different stress conditions (e.g., various temperatures, light intensities, and pH values) for specific time intervals.
  • At each time point, analyze the samples by HPLC.
  • Quantify the remaining this compound concentration using the calibration curve.
  • Calculate the percentage degradation over time for each condition.

Visualizations

Oenin_Troubleshooting Troubleshooting this compound Standard Degradation start Start: Inconsistent Results or Unexpected Peaks check_storage Review Storage Conditions: - Temperature (-20°C?) - Light exposure (dark?) - Container sealed? start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Procedures: - Aliquot and freeze at -20°C - Use amber vials - Minimize freeze-thaw cycles improper_storage->correct_storage Yes check_prep Examine Solution Preparation: - Solvent purity? - Acidified solvent used? - Age of solution? improper_storage->check_prep No reanalyze Prepare Fresh Standard & Re-analyze correct_storage->reanalyze end End: Consistent & Reliable Results reanalyze->end prep_issue Preparation Issue check_prep->prep_issue correct_prep Follow Best Practices: - Use HPLC-grade, acidified solvent - Prepare fresh solutions daily prep_issue->correct_prep Yes check_hplc Investigate HPLC Method: - Acidified mobile phase? - Column integrity? - Unexpected peaks present? prep_issue->check_hplc No correct_prep->reanalyze hplc_issue HPLC Method/Degradation Issue check_hplc->hplc_issue optimize_hplc Optimize HPLC Method: - Adjust mobile phase pH - Use a guard column - Identify degradation peaks (e.g., syringic acid) hplc_issue->optimize_hplc Yes hplc_issue->end No optimize_hplc->reanalyze

Caption: Troubleshooting workflow for this compound standard degradation.

References

Technical Support Center: Enhancing Oral Bioavailability of Oenin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and evaluation of oenin formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Encapsulation Efficiency (<50%) in this compound Nanoformulations

  • Question: We are preparing this compound-loaded nanoparticles (e.g., PLGA, chitosan) and consistently observe low encapsulation efficiency. What are the potential causes and how can we improve it?

  • Answer: Low encapsulation efficiency of this compound is a common challenge primarily due to its hydrophilic nature and instability. Here are the likely causes and troubleshooting steps:

    • Cause 1: this compound Degradation during Formulation. this compound is highly sensitive to pH, temperature, and light.[1][2] The formulation process itself (e.g., high-energy homogenization, use of organic solvents) can lead to significant degradation before encapsulation.

      • Solution:

        • pH Control: Maintain a slightly acidic pH (around 3-4) during the formulation process to enhance this compound stability.[3]

        • Temperature Management: Avoid high temperatures. If using techniques like hot homogenization for solid lipid nanoparticles, optimize the temperature and duration to minimize this compound degradation.

        • Light Protection: Protect the formulation from light at all stages of the process.

        • Inert Atmosphere: Purging the system with nitrogen can help prevent oxidative degradation.

    • Cause 2: Poor Affinity between this compound and the Polymer Matrix. As a hydrophilic molecule, this compound may have limited interaction with hydrophobic polymers like PLGA, leading to its leakage into the external aqueous phase during nanoparticle formation.

      • Solution:

        • Polymer Selection: Consider using more hydrophilic or amphiphilic polymers. Chitosan, with its cationic nature, can interact with the phenolic groups of this compound.

        • Formulation Technique: The double emulsion (w/o/w) solvent evaporation technique is often more suitable for encapsulating hydrophilic compounds in hydrophobic polymers.

        • Process Optimization: In the single emulsion (o/w) method, rapid solvent evaporation or nanoprecipitation can help to quickly solidify the polymer matrix and trap the this compound before it diffuses out.

    • Cause 3: Inappropriate Drug-to-Polymer Ratio. An excessively high this compound concentration relative to the polymer can lead to saturation of the polymer's encapsulating capacity.

      • Solution:

        • Ratio Optimization: Experiment with different this compound-to-polymer ratios to find the optimal loading capacity. Start with a lower ratio and gradually increase it.

  • Logical Relationship for Troubleshooting Low Encapsulation Efficiency:

    low_encapsulation_efficiency start Low Encapsulation Efficiency (<50%) cause1 This compound Degradation start->cause1 cause2 Poor this compound-Polymer Affinity start->cause2 cause3 Inappropriate Drug:Polymer Ratio start->cause3 solution1 Control pH, Temp, Light Use Inert Atmosphere cause1->solution1 solution2 Optimize Polymer Selection Use Double Emulsion Technique cause2->solution2 solution3 Optimize Drug:Polymer Ratio cause3->solution3

    Troubleshooting Low this compound Encapsulation Efficiency.

Issue 2: Physical Instability of Lipid-Based Formulations (e.g., SEDDS, SLN)

  • Question: Our this compound-loaded self-emulsifying drug delivery system (SEDDS) shows phase separation upon storage, and the solid lipid nanoparticles (SLN) tend to aggregate. What could be the reasons?

  • Answer: The stability of lipid-based formulations is critical for their performance. Here are common causes and solutions for instability:

    • Cause 1 (SEDDS): Incorrect Excipient Ratios. The stability of a SEDDS is highly dependent on the precise ratio of oil, surfactant, and cosurfactant. An imbalance can lead to phase separation.

      • Solution:

        • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal self-emulsifying region for your chosen oil, surfactant, and cosurfactant system. This will help in selecting stable formulation ratios.

        • Excipient Screening: Ensure the chosen excipients are miscible and that this compound is soluble in the system.

    • Cause 2 (SEDDS & SLN): this compound-Induced Instability. The phenolic groups of this compound can interact with the components of the lipid formulation, potentially disrupting the self-emulsifying properties or the surface charge of nanoparticles.

      • Solution:

        • Compatibility Studies: Perform compatibility studies of this compound with individual excipients before formulating the complete system.

        • Solidification: For SEDDS, consider adsorbing the liquid formulation onto a solid carrier to create a solid-SEDDS (S-SEDDS), which can improve stability.[4]

    • Cause 3 (SLN): Insufficient Surfactant Concentration. Surfactants are crucial for stabilizing the nanoparticle surface and preventing aggregation. An inadequate amount will lead to particle agglomeration over time.

      • Solution:

        • Optimize Surfactant Concentration: Experiment with different surfactant concentrations to ensure adequate coverage of the nanoparticle surface. A combination of surfactants can sometimes provide better stability.

        • Zeta Potential Measurement: Measure the zeta potential of your SLN formulation. A zeta potential of at least ±30 mV is generally considered indicative of good colloidal stability.

Issue 3: Inconsistent Results in In Vitro Release Studies

  • Question: We are observing either a very rapid "burst release" or an unexpectedly slow and incomplete release of this compound from our formulations during in vitro dissolution testing. How can we achieve a more controlled and complete release profile?

  • Answer: Inconsistent in vitro release profiles often point to issues with the formulation's structure or the experimental setup.

    • Cause 1: Burst Release. A high burst release is often due to a significant amount of this compound being adsorbed on the surface of the nanoparticles rather than being encapsulated within the core.

      • Solution:

        • Washing Step: After nanoparticle preparation, include a washing step (e.g., centrifugation and resuspension) to remove surface-adsorbed this compound.

        • Optimize Formulation Parameters: A slower polymer precipitation rate during nanoparticle formation can lead to a more compact structure and less surface-associated drug.

    • Cause 2: Slow/Incomplete Release. This can be caused by strong interactions between this compound and the matrix material or poor swelling and erosion of the polymer matrix in the release medium.

      • Solution:

        • Polymer Properties: Select polymers with appropriate degradation or erosion kinetics. For example, PLGA with a higher glycolic acid content will degrade faster.

        • Inclusion of Porogens: For solid dosage forms, incorporating a water-soluble excipient (a porogen) can create channels for the release medium to penetrate and facilitate drug release.

        • Release Medium: Ensure that the release medium has adequate sink conditions to solubilize the released this compound. The pH of the medium should also be considered, as it affects this compound's stability and solubility.

Issue 4: Low this compound Permeability in Caco-2 Cell Assays

  • Question: Our this compound formulation shows good in vitro release, but the apparent permeability coefficient (Papp) in our Caco-2 cell model is very low. Why is this happening and how can we improve it?

  • Answer: Low permeability in Caco-2 assays despite good in vitro release suggests challenges with this compound's transport across the intestinal epithelium.

    • Cause 1: Inherent Poor Permeability of this compound. As a glycoside, this compound is relatively hydrophilic and large, which limits its passive diffusion across cell membranes.

      • Solution:

        • Inclusion of Permeation Enhancers: Co-formulate this compound with safe and effective permeation enhancers that can transiently open the tight junctions between Caco-2 cells or fluidize the cell membrane.

        • Targeted Delivery: Formulations with surface modifications (e.g., with folate or transferrin) could potentially enhance uptake via receptor-mediated endocytosis, although this is more relevant for targeted delivery than general absorption enhancement.

    • Cause 2: Efflux Transporter Activity. this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs) expressed on Caco-2 cells, which actively pump the compound back into the apical (lumenal) side.

      • Solution:

        • Bidirectional Transport Study: Perform a bidirectional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

        • Use of Efflux Inhibitors: Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if this compound permeability increases.

    • Cause 3: Cellular Metabolism. Caco-2 cells have some metabolic activity and may be metabolizing this compound into other compounds that are not being measured by the analytical method.

      • Solution:

        • Metabolite Analysis: Analyze the cell lysates and both the apical and basolateral media for potential this compound metabolites using LC-MS/MS.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound generally low?

This compound, like many anthocyanins, suffers from low oral bioavailability due to several factors:

  • Poor Stability: It is unstable in the neutral to alkaline pH of the small intestine, where most drug absorption occurs.[1][2]

  • Low Permeability: As a hydrophilic glycoside, its ability to pass through the lipid-rich intestinal cell membranes via passive diffusion is limited.

  • Gut Microbiota Metabolism: It can be extensively metabolized by enzymes in the gut microbiota before it has a chance to be absorbed.[1]

  • First-Pass Metabolism: After absorption, it may be subject to significant metabolism in the intestinal cells and the liver.

2. What are the most promising formulation strategies to improve this compound's oral bioavailability?

Several strategies have shown promise for enhancing the oral bioavailability of poorly soluble and/or permeable compounds like this compound:[5]

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLN). They can improve this compound's solubility and protect it from degradation in the GI tract.[6]

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA or natural polymers like chitosan can protect it from the harsh GI environment and potentially offer controlled release.

  • Co-pigmentation: The addition of other phenolic compounds (co-pigments) can stabilize the this compound molecule through molecular stacking, protecting it from degradation.[3]

3. How do I choose between a lipid-based formulation and a polymeric nanoparticle system for this compound?

The choice depends on the specific objectives of your research:

  • Lipid-based formulations are often advantageous for improving the solubility of lipophilic drugs, but for hydrophilic compounds like this compound, their primary benefit is protecting the drug from degradation and potentially utilizing lipid absorption pathways.[6] They are generally easier to scale up.

  • Polymeric nanoparticles offer great versatility in controlling the release profile of the drug. They can be surface-modified for targeted delivery and may be better suited for achieving sustained release.

4. What in vitro models are most relevant for predicting the in vivo performance of this compound formulations?

A combination of in vitro models is recommended:

  • In Vitro Release/Dissolution Studies: These are essential to understand how the formulation releases this compound under simulated GI conditions (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Caco-2 Cell Permeability Assays: This model is considered the gold standard for in vitro prediction of intestinal drug absorption as it mimics the human intestinal epithelium, including the presence of tight junctions and efflux transporters.[7]

  • In Vitro Digestion Models: For lipid-based formulations, models that simulate the digestion process (e.g., lipolysis models) are crucial to understand how the formulation behaves and releases the drug in the presence of digestive enzymes and bile salts.[8][9]

Quantitative Data on Formulation Strategies

The following tables summarize quantitative data from studies on flavonoid/anthocyanin formulations to provide a benchmark for experimental outcomes.

Table 1: Comparison of Nanoformulation Parameters for Anthocyanins and Similar Flavonoids

Formulation TypeActive CompoundPolymer/LipidParticle Size (nm)Encapsulation Efficiency (%)Bioavailability Enhancement (Fold Increase)Reference
SLNQuercetinImwitor 900 K~15093%Not Reported[10]
NLCQuercetinImwitor 900 K / MCT~16091%Not Reported[10]
PLGA NanoparticlesCurcuminPLGA-PEG100-300>60%Up to 55-foldNot Reported
Whey Protein MicrocapsulesCherry Peel AnthocyaninsWhey ProteinNot Specified~70%Not Reported[1]

Table 2: Performance of Self-Emulsifying Drug Delivery Systems (SEDDS)

Active CompoundOilSurfactantCo-surfactantDroplet Size (nm)In Vitro Release (at 60 min)Bioavailability Enhancement (Fold Increase)Reference
GliclazideLemon OilTween 80LabrasolNot Specified>90%Not Reported[4]
Mefenamic AcidNot SpecifiedTween 40Ethanol187.290.42%Not Reported[11]
TocotrienolsTocotrienol-rich fractionPoloxamer / Labrasol-210-277Not Specified3.4 - 3.8[12]

Experimental Protocols

Protocol 1: In Vitro Release Study of this compound from Nanoparticles

  • Preparation of Release Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8 or 7.4.

  • Sample Preparation:

    • Accurately weigh a quantity of this compound-loaded nanoparticles and disperse it in a known volume of release medium.

  • Experimental Setup (Dialysis Bag Method):

    • Transfer the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 10-14 kDa).

    • Place the sealed dialysis bag into a beaker containing a larger, known volume of the release medium, maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the this compound concentration in the collected samples using a validated analytical method, such as HPLC-UV/Vis.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point, correcting for the removed sample volumes.

    • Plot the cumulative percentage release versus time.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-23 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. Only use monolayers with TEER values within the laboratory's established range.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow or mannitol to confirm tight junction integrity.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

    • Take a sample from the apical chamber at the beginning and end of the experiment to assess compound stability and recovery.

  • Quantification:

    • Determine the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of this compound appearance in the receiver chamber (mol/s).

      • A: The surface area of the filter membrane (cm²).

      • C0: The initial concentration of this compound in the donor chamber (mol/cm³).

  • Experimental Workflow for Formulation and Evaluation:

    formulation_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility, Compatibility) formulation_prep Formulation Preparation (e.g., Nanoprecipitation, Homogenization) excipient_screening->formulation_prep optimization Process Optimization (e.g., Drug:Polymer Ratio, Energy Input) formulation_prep->optimization particle_size Particle Size & PDI optimization->particle_size zeta_potential Zeta Potential particle_size->zeta_potential ee_lc Encapsulation Efficiency (EE) & Loading Capacity (LC) zeta_potential->ee_lc morphology Morphology (SEM/TEM) ee_lc->morphology release_study In Vitro Release Study morphology->release_study caco2_assay Caco-2 Permeability Assay release_study->caco2_assay stability_study Stability Assessment caco2_assay->stability_study pk_study Pharmacokinetic Study in Rats stability_study->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc

    Workflow for this compound Formulation Development and Evaluation.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., n=6 per group).

    • Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously (e.g., via the tail vein) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins (e.g., with acetonitrile).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (Area Under the plasma concentration-time Curve)

      • t1/2 (half-life)

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Signaling Pathways and Cellular Uptake

Cellular Uptake and Bioactivity of this compound

The cellular uptake of anthocyanins like this compound is a complex process. While some passive diffusion of the aglycone form (after hydrolysis of the glucose moiety) may occur, studies suggest that carrier-mediated transport is also involved. Specifically, glucose transporters, such as SGLT1 and GLUT2, may play a role in the uptake of anthocyanin glycosides.[14][15] Once inside the cell, anthocyanins can exert their biological effects by modulating various signaling pathways. One important pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which is a key regulator of the cellular antioxidant response.[16]

  • Diagram of this compound's Potential Cellular Uptake and Action:

    oenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Glycoside) glut Glucose Transporter (e.g., SGLT1/GLUT2) This compound->glut Uptake oenin_in Intracellular This compound glut->oenin_in keap1 Keap1 oenin_in->keap1 Induces dissociation ros ROS ros->keap1 Oxidative Stress nrf2 Nrf2 keap1->nrf2 Releases nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes

    This compound Cellular Uptake and Nrf2 Pathway Activation.

References

Refinement of protocols for Oenin's antioxidant capacity measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the accurate measurement of oenin's antioxidant capacity.

Frequently Asked Questions (FAQs)

A list of common questions regarding the measurement of this compound's antioxidant capacity.

  • Q1: Which antioxidant capacity assay is best suited for this compound? A single assay is not sufficient to fully characterize the antioxidant capacity of a complex molecule like this compound.[1] It is recommended to use a battery of tests that measure different aspects of antioxidant activity.[1] Commonly used assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).[2][3][4]

  • Q2: How does the glycosylation of malvidin (to form this compound) affect its antioxidant activity? The effect of glycosylation can vary. While some studies suggest that glycosylation can increase stability and water solubility, it might not always enhance the direct antioxidant activity.[5] For instance, this compound (malvidin-3-glucoside) was found to have lower antioxidant activity than its aglycone form, malvidin, in an ABTS assay.[5]

  • Q3: What is the general mechanism of this compound's antioxidant activity? this compound, like other anthocyanins, exerts its antioxidant effects through several mechanisms. It can directly scavenge free radicals by donating a hydrogen atom or a single electron from its phenolic hydroxyl groups.[6] Additionally, it can exhibit indirect antioxidant effects by modulating cell signaling pathways, such as activating the Nrf2 pathway, which leads to the production of endogenous antioxidant enzymes.[5][7][8]

  • Q4: Can this compound act as a pro-oxidant? Yes, under certain in vitro conditions, particularly in the presence of transition metal ions, anthocyanins like this compound may exhibit pro-oxidant activity.[5]

  • Q5: How does pH affect the stability and color of this compound during experiments? The stability and color of anthocyanins are highly pH-dependent. At low pH, this compound exists predominantly in its stable, colored flavylium cation form. As the pH increases, it undergoes structural transformations to colorless or less stable forms, which can affect absorbance readings and overall stability.[9] It is crucial to control the pH according to the specific assay protocol.

Troubleshooting Guides

General Issues
  • Problem: Low reproducibility of results.

    • Possible Cause: Inconsistent incubation times or temperatures.[10][11] Pipetting errors. Instability of the this compound sample or reagents.

    • Solution: Use a temperature-controlled incubator or water bath.[11] Ensure all reagents and samples are equilibrated to the reaction temperature before starting the assay. Calibrate pipettes regularly. Prepare fresh this compound solutions for each experiment, as anthocyanins can degrade over time.[12]

  • Problem: Results vary significantly between different solvents.

    • Possible Cause: The polarity of the solvent significantly affects the solubility of this compound and the reaction kinetics of the assay.[13][14][15][16]

    • Solution: The choice of solvent should be consistent across all experiments you intend to compare.[13] For this compound, which is water-soluble, aqueous buffers or mixtures of ethanol/methanol and water are commonly used.[15][17] Note that ABTS assay values tend to increase with solvent polarity, while DPPH values may decrease.[13] Always report the solvent used when presenting results.

DPPH Assay-Specific Issues
  • Problem: The absorbance of the DPPH control solution is unstable.

    • Possible Cause: The DPPH radical is light-sensitive and can degrade over time. The stock solution may be too old.

    • Solution: Always prepare a fresh DPPH working solution for each analysis.[18] Store the stock solution in a dark, refrigerated environment. Ensure the absorbance of the working solution is within the recommended range (e.g., 0.8 ± 0.02) before starting the experiment.[3][18]

  • Problem: The purple color of the DPPH solution disappears too quickly or not at all.

    • Possible Cause: The concentration of the this compound sample is either too high or too low.

    • Solution: Perform a serial dilution of the this compound extract to find a concentration that results in a 20-80% reduction in DPPH absorbance. This will ensure your measurements fall within the linear range of the assay.

ABTS Assay-Specific Issues
  • Problem: Sample absorbance reading is higher than the control.

    • Possible Cause: The inherent color of the this compound sample is interfering with the absorbance reading at the assay wavelength (typically 734 nm).[19]

    • Solution: Prepare a sample blank. This blank should contain the this compound sample and the solvent used for the ABTS solution, but not the ABTS radical itself. Subtract the absorbance of the sample blank from the absorbance of your test sample.

  • Problem: Inconsistent generation of the ABTS radical cation (blue/green color).

    • Possible Cause: Incorrect ratio of ABTS to potassium persulfate or insufficient incubation time for radical generation.

    • Solution: Ensure the molar ratio of ABTS to potassium persulfate is correct as per the protocol (typically 1:0.5).[20] Allow the mixture to stand in the dark for the recommended time (12-16 hours) to ensure complete radical formation.[20][21]

FRAP Assay-Specific Issues
  • Problem: The color of the this compound extract interferes with the assay.

    • Possible Cause: this compound has a strong color that can absorb light at the same wavelength as the FRAP reaction product (593 nm).

    • Solution: A sample color control is necessary.[22] Prepare a parallel sample tube where the TPTZ solution in the FRAP reagent is replaced with the buffer (e.g., 40 mM HCl).[22] Subtract this blank reading from your sample reading.

  • Problem: The reaction color does not stabilize within the standard assay time (e.g., 6 minutes).

    • Possible Cause: Some plant extracts, including those rich in complex polyphenols, may react slowly with the FRAP reagent.[22]

    • Solution: Extend the incubation time and take kinetic readings to determine when the reaction reaches a plateau. An incubation of 30 minutes at 37°C is often sufficient for a more complete reaction.[23]

ORAC Assay-Specific Issues
  • Problem: High variability between replicate wells.

    • Possible Cause: Inconsistent temperature across the 96-well plate. Inaccurate pipetting of the free radical initiator.

    • Solution: Ensure the plate reader's incubation chamber is set to 37°C and allow the plate to equilibrate for at least 30 minutes before adding the initiator.[24][25] Use a multichannel pipette or an automated liquid handling system to add the AAPH free radical initiator to all wells as simultaneously as possible.[25][26]

  • Problem: The fluorescence decay curve for the blank is too rapid or too slow.

    • Possible Cause: The concentration of the AAPH free radical initiator is incorrect, or the fluorescein probe has degraded.

    • Solution: Prepare the AAPH solution fresh daily.[27] Protect the fluorescein stock solution from light and store it at 4°C. The final assay values for the blank control should be less than 10% of the initial values for the assay to be considered complete.[25]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common antioxidant capacity assays. These values are intended as a guide and may require optimization for your specific experimental conditions.

Table 1: Spectrophotometric Parameters for Antioxidant Assays

AssayWavelength (nm)Typical Standard
DPPH515-517[6][28][29]Trolox, Ascorbic Acid[30]
ABTS734[20][31]Trolox[20]
FRAP593[17]FeSO₄, Trolox, Ascorbic Acid
ORACEx: 480-485, Em: 520-528[25][26][27]Trolox[24]

Table 2: Recommended Reagent Concentrations and Incubation Parameters

AssayKey ReagentsIncubation TimeIncubation Temperature (°C)
DPPH 0.1 mM DPPH in methanol/ethanol30 minutes[29][30]Room Temperature
ABTS 7 mM ABTS with 2.45 mM K₂S₂O₈30 minutes (sample reaction)[20]Room Temperature
FRAP 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ, 20 mM FeCl₃30 minutes[23]37[23]
ORAC 75 mM AAPH, 8.16 x 10⁻⁵ mM Fluorescein60-90 minutes (kinetic reading)[25][27]37[24][25]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in 95% methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water, 50:50 v/v). Create a series of dilutions.

  • Assay Procedure:

    • In a microplate well or cuvette, add 100 µL of the this compound sample (or standard/blank).

    • Add 1.9 mL of the DPPH working solution to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[30]

    • Measure the absorbance at 517 nm against a methanol blank.[29]

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Results are typically expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol assesses the capacity of this compound to neutralize the pre-formed ABTS radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[20]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Assay Procedure:

    • Add 20 µL of the this compound sample (or standard/blank) to a microplate well.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 30 minutes in the dark.[20]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O.[23]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 50 µL of the this compound sample (or standard/blank) to a test tube.

    • Add 1.5 mL of the pre-warmed FRAP reagent.

    • Vortex and incubate at 37°C for 30 minutes.[23]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using FeSO₄. Results are expressed as µmol Fe²⁺ equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol measures the ability of this compound to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals.

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare a 75 mM AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer. Prepare this fresh for each use.[27]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound sample (or Trolox standard/blank) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.[25][26]

    • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[24][25]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[25][26]

    • Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[25]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample.

    • Determine the net AUC by subtracting the AUC of the blank.

    • Plot a standard curve of net AUC for different Trolox concentrations. Express the ORAC value of this compound as µmol Trolox Equivalents (TE) per gram.

Visualizations

Below are diagrams illustrating a key signaling pathway involved in this compound's indirect antioxidant activity and a typical experimental workflow.

Oenin_Antioxidant_Signaling_Pathway This compound This compound (Anthocyanin) keap1 Keap1 This compound->keap1 promotes dissociation ros Oxidative Stress (ROS) ros->keap1 induces dissociation nrf2 Nrf2 keap1->nrf2 are Antioxidant Response Element (ARE) nrf2->are activates phaseII Phase II Enzymes (e.g., NQO1, GST) are->phaseII drives transcription phaseII->ros neutralizes protection Cellular Protection phaseII->protection

Caption: Nrf2 signaling pathway activation by this compound.

Antioxidant_Assay_Workflow prep_sample Sample Preparation (this compound Extraction/Dilution) reaction Reaction Incubation (Sample + Reagent) prep_sample->reaction prep_reagent Reagent Preparation (e.g., DPPH, ABTS•+) prep_reagent->reaction measurement Spectrophotometric / Fluorometric Measurement reaction->measurement data_analysis Data Analysis (% Inhibition / TEAC) measurement->data_analysis results Final Results (e.g., IC50) data_analysis->results

Caption: General experimental workflow for antioxidant capacity assays.

References

Validation & Comparative

Oenin vs. Malvidin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of oenin and its aglycone form, malvidin. Both are naturally occurring anthocyanins, pigments found in various plants, including grapes, that are recognized for their potential health benefits.[1] This analysis is supported by experimental data from established in vitro antioxidant assays to assist researchers in evaluating their respective efficacy.

Introduction to the Compounds

Malvidin is one of the six most common anthocyanidins, the core aglycone structures of anthocyanins. Its antioxidant potential is attributed to its specific chemical structure, which allows it to donate electrons or hydrogen atoms to neutralize free radicals.[2]

This compound , also known as malvidin-3-O-glucoside, is the most common form of malvidin found in nature, particularly in the skins of purple grapes and in red wine.[1] It consists of a malvidin molecule with a glucose sugar moiety attached at the C3 position. The presence of this sugar group can influence its chemical properties, including its antioxidant activity.[3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and malvidin has been evaluated using various spectrophotometric assays. These assays measure the ability of a compound to scavenge stable free radicals or reduce metal ions. A lower IC50 (half-maximal inhibitory concentration) value indicates higher antioxidant activity.

Studies suggest that the glycosylation of anthocyanidins can have variable effects on their antioxidant capacity. In a direct comparison using the ABTS radical decolorization assay, this compound (malvidin-3-glucoside) was found to have a lower antioxidant activity than its aglycone, malvidin.[3] However, other studies have shown that 3-glucosylation may not significantly affect the antioxidant activity of malvidin in other assays.[3] The activity is influenced by the specific radical being tested and the assay conditions.[3]

Below is a summary of reported antioxidant activities. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

CompoundAssayIC50 / Activity ValueSource
This compound (Malvidin-3-glucoside) DPPH16.72 µg/mL[4][5]
This compound (Malvidin-3-glucoside) ABTSLower than Malvidin[3]
Malvidin ABTSHigher than this compound[3]
Malvidin DPPHDecreases in the order of malvidin > peonidin > pelargonidin[3]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, malvidin and its glycosides exhibit antioxidant effects within cellular systems. They can induce the expression of key antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[2] This is achieved, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor) signaling pathway, a critical regulator of the cellular antioxidant response.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Malvidin Malvidin / this compound Malvidin->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription of Antioxidant Genes (e.g., SOD, CAT) ARE->Transcription initiates

Nrf2 antioxidant response pathway activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activity. The following are generalized protocols for the widely used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6]

Principle: The antioxidant neutralizes the DPPH free radical. The resulting decolorization is proportional to the scavenging activity and is measured spectrophotometrically at approximately 517 nm.[5][6]

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[6]

  • Sample Preparation: Dissolve this compound, malvidin, and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of dilutions.[6]

  • Reaction: In a microplate well or cuvette, mix a volume of the test sample dilution (e.g., 0.5 mL) with a larger volume of the DPPH working solution (e.g., 3 mL).[5]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[5][6]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is used as a reference.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[7]

Principle: Antioxidants donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing the solution to lose its color. The degree of decolorization, measured by the decrease in absorbance at ~734 nm, is proportional to the antioxidant's activity.[8][9]

Procedure:

  • Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[7]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) or solvent to an absorbance of approximately 0.700 at 734 nm.[10]

  • Sample Preparation: Prepare serial dilutions of this compound, malvidin, and a positive control (e.g., Trolox) in the appropriate solvent.

  • Reaction: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 195 µL) in a microplate well.[7]

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 5-30 minutes) at room temperature in the dark.[7][10]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Stock Solutions (this compound, Malvidin, Control) p2 Prepare Serial Dilutions p1->p2 p3 Prepare Assay Reagents (DPPH or ABTS•+) p2->p3 a1 Mix Samples with Reagents p3->a1 a2 Incubate in Dark a1->a2 a3 Measure Absorbance (517nm for DPPH, 734nm for ABTS) a2->a3 d1 Calculate % Inhibition a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Values d2->d3 d4 Compare Potency d3->d4

General workflow for in vitro antioxidant assays.

Conclusion

Based on available in vitro data, malvidin generally exhibits slightly higher or comparable direct radical scavenging activity compared to its glycoside form, this compound.[3] The removal or absence of the glucose moiety in malvidin may facilitate more effective interaction with certain free radicals.[3] However, both compounds demonstrate potent antioxidant capabilities. This compound's activity is significant, and its higher stability and bioavailability in certain contexts may compensate for any minor reduction in direct scavenging power. Furthermore, both compounds can contribute to cellular health by upregulating endogenous antioxidant defense systems via the Nrf2 pathway.[2]

For researchers, the choice between this compound and malvidin may depend on the specific application. For direct antioxidant formulations, malvidin might offer a slight potency advantage. For applications involving cellular systems or where bioavailability is a key factor, this compound remains a highly relevant and potent antioxidant.

References

Comparative analysis of Oenin content in different grape varieties.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Oenin Content in Different Grape Varieties

For researchers, scientists, and drug development professionals, understanding the this compound content in various grape varieties is crucial for harnessing its potential therapeutic benefits. This compound, also known as malvidin-3-O-glucoside, is a prominent anthocyanin in red grapes, contributing significantly to their color and antioxidant properties. This guide provides a comparative analysis of this compound content across different grape cultivars, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different grape varieties, influenced by genetic factors, viticultural practices, and environmental conditions.[1][2] The following table summarizes the this compound (malvidin-3-glucoside) content found in the skins of several grape varieties, as reported in various scientific studies.

Grape VarietyThis compound (Malvidin-3-glucoside) Content (mg/g of skin)Reference
Tinta Miúda6.09[3]
Sousão4.89[3]
Tinta Amarela4.88[3]
Carignan Noir4.85[3]
Tinta Barroca4.79[3]
Jean4.78[3]
Cabernet Franc4.69[3]
Aramon4.67[3]
Bastardo4.41[3]
Alvarilhão4.39[3]
Grenache4.38[3]
Tinta Barca4.32[3]
Cornifesto4.29[3]
Rufete4.19[3]
Gamay4.18[3]
Malvasia Preta4.17[3]
Tinto Cão4.15[3]
Camarate3.99[3]
Monvedro3.98[3]
Moreto Boal3.97[3]
Negro Mouro3.96[3]
Alfrocheiro3.95[3]
Negro Mole3.94[3]
Gewürztraminer0.62[3]
Cabernet SauvignonHighest content of total acylated and monomeric anthocyanins[4]
SyrahLowest total acylated anthocyanins content[4]
Petit VerdotLowest total monomeric anthocyanins content[4]

Note: The data presented is compiled from different studies and experimental conditions may vary.

Experimental Protocols

A standardized and reliable methodology is paramount for the accurate quantification of this compound in grape samples. The following protocol is a synthesis of commonly employed methods for the extraction and analysis of anthocyanins from grape skins.[3][5][6]

Sample Preparation
  • Grape Skin Separation: Manually separate the skins from the pulp and seeds of the grape berries.

  • Rinsing: Gently rinse the skins with distilled deionized water to remove any surface contaminants.[7]

  • Homogenization: Freeze-dry the grape skins and then grind them into a fine powder using a coffee grinder or a similar laboratory mill.[5][8] This increases the surface area for efficient extraction.

This compound Extraction
  • Solvent Preparation: Prepare an extraction solvent of methanol, water, and hydrochloric acid (HCl) in a ratio of 70:29:1 (v/v/v) to achieve a pH of approximately 0.7.[5] Another common solvent is a hydroalcoholic solution of 12.5% ethanol with 2 g/L potassium hydrogen tartrate (pH 3.6).[7]

  • Extraction Process:

    • Weigh a precise amount of the powdered grape skin (e.g., 5 g).[8]

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 0.03 g/mL).[5]

    • Conduct the extraction at a controlled temperature (e.g., 45°C) with continuous stirring for a defined period (e.g., 24 hours).[5] To minimize degradation, the process should be carried out in the dark.[7]

    • Alternatively, ultrasound-assisted or microwave-assisted extraction can be employed to reduce extraction time.[9]

  • Centrifugation and Filtration:

    • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.[5]

    • Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter before analysis.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Utilize an HPLC system equipped with a photodiode array (DAD) or a mass spectrometry (MS) detector.[1][6]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for anthocyanin separation.

    • Mobile Phase: A gradient elution is commonly employed using two solvents:

      • Solvent A: Water/formic acid/acetonitrile (e.g., 87:10:3, v/v/v).

      • Solvent B: Acetonitrile/formic acid/water (e.g., 50:10:40, v/v/v).

    • Flow Rate: A typical flow rate is 0.7 mL/min.[3]

    • Detection: Monitor the absorbance at 520 nm, which is the maximum absorption wavelength for anthocyanins.[3]

  • Quantification:

    • Identify this compound by comparing its retention time and spectral data with that of a certified this compound chloride standard.[10]

    • Quantify the concentration of this compound by creating a calibration curve using standard solutions of known concentrations.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the analysis of this compound content in grape varieties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output grape_berries Grape Berries skin_separation Skin Separation grape_berries->skin_separation grinding Freeze-drying & Grinding skin_separation->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification hplc->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Caption: Experimental workflow for this compound analysis in grapes.

This guide provides a foundational understanding of the comparative this compound content in different grape varieties and the methodologies to quantify it. For researchers and professionals in drug development, this information is pivotal for selecting promising grape varieties for further investigation into the health benefits of this compound.

References

A Comparative Guide to the Neuroprotective Effects of Oenin and Other Natural Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Oenin (Malvidin-3-O-glucoside), an anthocyanin found in grapes and red wine, with two other well-researched natural compounds: Resveratrol and Curcumin. The following sections present a comprehensive overview of their performance in preclinical animal models of neurodegenerative diseases, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Data Presentation: Comparative Efficacy in Neurodegenerative Disease Models

The following tables summarize the quantitative outcomes of this compound (as Malvidin-3-glucoside or Malvidin), Resveratrol, and Curcumin in animal models of Alzheimer's and Parkinson's disease.

Table 1: Neuroprotective Effects in Animal Models of Alzheimer's Disease

CompoundAnimal ModelDosageKey FindingsReference
Malvidin AlCl₃-induced cognitive impairment in rats100 and 200 mg/kg, p.o. for 60 days- Dose-dependently improved performance in behavioral tests (Elevated Plus Maze, Morris Water Maze).- Significantly decreased acetylcholinesterase (AChE) activity.- Increased levels of antioxidant enzymes (SOD, CAT, GPx) and glutathione (GSH).- Reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]
Resveratrol 3xTg-AD miceDiet enriched with Resveratrol for 5 months- Reduced accumulation of toxic amyloid-beta (Aβ) species.- Decreased tau oligomer expression.- Reduced neuroinflammation and apoptosis.- Increased expression of key neurotrophins.[2]
Resveratrol AβPP/PS1 miceOral administration- Prevented memory loss in the object recognition test.- Reduced amyloid burden.- Increased mitochondrial complex IV protein levels.- Mediated effects through activation of Sirtuin 1 and AMPK pathways.[3]

Table 2: Neuroprotective Effects in Animal Models of Parkinson's Disease

CompoundAnimal ModelDosageKey FindingsReference
Malvidin Rotenone-induced Parkinson's disease in rats100 and 200 mg/kg, p.o. for 21 days- Ameliorated behavioral deficits.- Reduced oxidative stress and cholinergic imbalances.- Decreased expression of inflammatory markers (TNF-α) and apoptosis marker (caspase-3).- Increased expression of the antioxidant transcription factor Nrf-2.[4]
Curcumin 6-OHDA-induced rat model of Parkinson's200 mg/kg, intragastric treatment- Improved abnormal motor behavior.- Offered neuroprotection against the reduction of dopaminergic neurons.- Effects were mediated via an α7-nicotinic acetylcholine receptor (α7-nAChR) mechanism.[5]
Curcumin Rotenone-induced mouse model of Parkinson's50, 100, and 200 mg/kg, p.o. for 3 weeks- Significantly improved behavioral alterations.- Mitigated oxidative damage and mitochondrial enzyme complex dysfunction.- Restored motor deficits and enhanced antioxidant enzyme activities.[6]

Experimental Protocols

Detailed methodologies for the key animal models cited in this guide are provided below.

Scopolamine-Induced Amnesia Model for Alzheimer's Disease

This model is widely used to screen for compounds that can ameliorate cognitive deficits associated with cholinergic dysfunction, a hallmark of Alzheimer's disease.[7]

  • Animals: Male Swiss albino mice (20-25g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Induction of Amnesia: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[8]

  • Treatment: The test compound (e.g., this compound, Resveratrol) is administered orally (p.o.) or via another appropriate route at predetermined doses for a specified period before or after scopolamine administration.

  • Behavioral Assessment:

    • Y-Maze Test: To assess spatial working memory, mice are placed in a Y-shaped maze and the sequence and number of arm entries are recorded to determine the percentage of spontaneous alternation.

    • Novel Object Recognition (NOR) Test: This test evaluates learning and memory. Mice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is measured.

    • Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.[9]

  • Biochemical Analysis: Following behavioral tests, brain tissues (typically the hippocampus and cortex) are collected for analysis of acetylcholinesterase (AChE) activity, oxidative stress markers (MDA, SOD, GSH), and inflammatory markers.

MPTP-Induced Mouse Model of Parkinson's Disease

This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[2][10][11][12]

  • Animals: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • Induction of Parkinsonism: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is 20 mg/kg of free base MPTP in PBS administered every 24 hours for 4 weeks to create a semi-chronic model.[13] Another protocol involves repeated injections of 40 mg/kg for 7 consecutive days.[2]

  • Treatment: The test compound (e.g., this compound, Curcumin) is administered before, during, or after the MPTP regimen.

  • Behavioral Assessment:

    • Open Field Test: To assess locomotor activity, rearing frequency, and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Pole Test: To measure bradykinesia.

  • Neurochemical and Histological Analysis:

    • High-Performance Liquid Chromatography (HPLC): To quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Immunohistochemistry: To visualize and quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound, Resveratrol, and Curcumin are mediated through the modulation of various intracellular signaling pathways.

This compound (Malvidin-3-O-glucoside) Signaling Pathway

This compound, as a potent antioxidant and anti-inflammatory agent, is proposed to exert its neuroprotective effects primarily through the activation of the Nrf2/ARE signaling pathway.

Oenin_Pathway This compound This compound (Malvidin-3-O-glucoside) ROS Oxidative Stress (ROS) This compound->ROS Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation Keap1 Keap1 ROS->Keap1 Keap1->Nrf2 ARE ARE Nrf2->ARE Translocation to nucleus HO1 HO-1 ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription GCL GCL ARE->GCL Transcription Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection GCL->Neuroprotection

Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.

Resveratrol Signaling Pathway

Resveratrol is well-documented to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity, which plays a crucial role in neuroprotection.

Resveratrol_Pathway cluster_inhibition Inhibition of Pro-apoptotic and Pro-inflammatory Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Apoptosis Apoptosis p53->Apoptosis Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Inflammation Neuroinflammation NFkB->Inflammation Neuroprotection Neuroprotection Mito_Biogenesis->Neuroprotection

Caption: Resveratrol's neuroprotective mechanism via SIRT1 activation.

Curcumin Signaling Pathway

Curcumin exerts its neuroprotective effects through multiple pathways, with the PI3K/Akt signaling cascade being a significant contributor to its pro-survival and anti-apoptotic actions.

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival CREB->Neuronal_Survival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Curcumin's pro-survival signaling through the PI3K/Akt pathway.

Conclusion

The preclinical data presented in this guide suggest that this compound, as a representative of the anthocyanin class, holds significant promise as a neuroprotective agent. Its efficacy in animal models of Alzheimer's and Parkinson's disease, primarily attributed to its potent antioxidant and anti-inflammatory properties, is comparable to that of more extensively studied compounds like Resveratrol and Curcumin. While direct in vivo studies on this compound are still needed to fully validate its therapeutic potential, the existing evidence for its parent compound, malvidin-3-glucoside, provides a strong rationale for its further investigation in the development of novel therapies for neurodegenerative diseases. The distinct yet overlapping mechanisms of action of these three natural compounds highlight the potential for multi-target therapeutic strategies in combating the complex pathology of neurodegeneration.

References

Oenin vs. Other Anthocyanins: A Comparative Analysis of Stability and Color

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural pigments, anthocyanins are lauded for their vibrant hues and potential health benefits. Among them, oenin (malvidin-3-O-glucoside), the primary pigment in red grapes and wine, is of significant interest to researchers and product developers. This guide provides an objective comparison of this compound's stability and color profile against other common anthocyanins: cyanidin-3-glucoside, delphinidin-3-glucoside, peonidin-3-glucoside, and pelargonidin-3-glucoside. The information presented is supported by experimental data to aid in the selection and application of these natural colorants.

Chemical Structures at a Glance

The fundamental structural differences between this compound and other anthocyanins lie in the substitution patterns on the B-ring of the anthocyanidin backbone. These substitutions significantly influence the molecule's stability and color expression.

Figure 1: Chemical Structures of Common Anthocyanins.

Stability Comparison

The stability of anthocyanins is a critical factor for their application in food, pharmaceuticals, and other industries. It is primarily influenced by pH, temperature, and light.

pH Stability

Anthocyanins exhibit a remarkable range of colors depending on the pH of their environment. This is due to structural transformations of the anthocyanin molecule. In highly acidic conditions (pH < 3), they exist predominantly as the colored flavylium cation. As the pH increases, they can be converted to colorless carbinol pseudo-bases and chalcones, or to blue/purple quinoidal bases.

Table 1: Comparative pH Stability of this compound and Other Anthocyanins

AnthocyaninOptimal pH for StabilityColor at pH < 3Color at Neutral pHColor at Alkaline pHGeneral Remarks
This compound (Malvidin-3-glucoside) < 3Red-PurpleBluish-PurpleBlueGenerally more stable at higher pH compared to many other anthocyanins due to the methoxy groups on the B-ring.
Cyanidin-3-glucoside < 3RedViolet/BlueUnstable, degrades to brownish compoundsHighly susceptible to degradation at neutral and alkaline pH.
Delphinidin-3-glucoside < 3Bluish-Red/PurpleBlueUnstable, prone to degradationThe three hydroxyl groups on the B-ring make it more susceptible to degradation.
Peonidin-3-glucoside < 3Reddish-PinkPurplishMore stable blue hue than cyanidinThe methoxy group on the B-ring confers slightly better stability than cyanidin.
Pelargonidin-3-glucoside < 3Orange-RedColorless/Slightly coloredUnstable, degrades rapidlyGenerally the least stable among the common anthocyanins.
Thermal Stability

Elevated temperatures can accelerate the degradation of anthocyanins, leading to color loss. The rate of degradation typically follows first-order kinetics.

Table 2: Comparative Thermal Degradation of this compound and Other Anthocyanins

AnthocyaninRelative Thermal StabilityHalf-life (t½) at 90°C, pH 3 (approx. hours)Degradation Products
This compound (Malvidin-3-glucoside) High> 10Phloroglucinaldehyde, Syringic acid
Cyanidin-3-glucoside Moderate~5 - 10Phloroglucinaldehyde, Protocatechuic acid
Delphinidin-3-glucoside Low< 5Phloroglucinaldehyde, Gallic acid
Peonidin-3-glucoside Moderate to High~8 - 12Phloroglucinaldehyde, Vanillic acid
Pelargonidin-3-glucoside Low< 5Phloroglucinaldehyde, 4-Hydroxybenzoic acid

It is important to note that acylation of the glycosyl moiety can significantly enhance the thermal stability of anthocyanins.

Light Stability

Exposure to light, particularly UV and visible light, can lead to the photodegradation of anthocyanins. The rate of degradation is dependent on the anthocyanin structure, the presence of oxygen, and the food matrix.

Table 3: Comparative Photostability of this compound and Other Anthocyanins

AnthocyaninRelative Photostability
This compound (Malvidin-3-glucoside) High
Cyanidin-3-glucoside Moderate
Delphinidin-3-glucoside Low
Peonidin-3-glucoside Moderate to High
Pelargonidin-3-glucoside Low

Color Comparison

The color of an anthocyanin is determined by the substitution pattern on its B-ring. Generally, an increase in the number of hydroxyl groups results in a bathochromic shift (a shift to longer wavelengths), leading to bluer hues. Conversely, methoxylation of these hydroxyl groups can also influence the color.

Table 4: Comparative Color Profile of this compound and Other Anthocyanins in Acidic Solution (pH < 3)

| Anthocyanin | Visual Color | Maximum Absorbance (λmax) (nm) | CIELAB L* (Lightness) | CIELAB a* (Redness/Greenness) | CIELAB b* (Yellowness/Bl

A Comparative Guide to Oenin Quantification: Cross-Validation of HPLC and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantification of Oenin (malvidin-3-O-glucoside), a key anthocyanin responsible for the color of many red wines and other plant-based products. This document outlines detailed experimental protocols for both methods and presents a cross-validation of their performance based on experimental data, enabling researchers to make informed decisions for their analytical needs.

Introduction

This compound is a significant bioactive compound with antioxidant properties, making its accurate quantification crucial in various fields, including food science, natural product chemistry, and pharmacology. Both HPLC and spectrophotometry are commonly employed for this purpose. HPLC offers high specificity and the ability to separate and quantify individual anthocyanins, while spectrophotometry, particularly the pH differential method, provides a simpler and more cost-effective approach for determining total monomeric anthocyanin content. This guide presents a side-by-side comparison of these two methods for this compound quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the method described by Quirós et al. (2008) for the analysis of this compound in wine samples.[1]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water/Formic Acid (90:10, v/v).

  • Mobile Phase B: Acetonitrile/Water/Formic Acid (50:40:10, v/v/v).

  • Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and gradually increasing to elute this compound and other compounds. A common gradient could be:

    • 0-15 min: 10-30% B

    • 15-30 min: 30-50% B

    • 30-35 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 520 nm, which is the maximum absorbance wavelength for this compound.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound chloride in methanol containing 0.1% HCl. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Sample Preparation: Samples (e.g., wine, fruit extracts) should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter. Dilution with the mobile phase may be necessary to bring the this compound concentration within the linear range of the calibration curve.

Spectrophotometric (pH Differential) Method

This protocol is based on the widely used pH differential method for total monomeric anthocyanin determination, as described by Lee et al. (2008).[2]

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Potassium Chloride Buffer (0.025 M), pH 1.0: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl, and then bring the final volume to 1 L with distilled water.

  • Sodium Acetate Buffer (0.4 M), pH 4.5: Dissolve 54.43 g of CH3CO2Na·3H2O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl, and then bring the final volume to 1 L with distilled water.

Procedure:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.

  • Let the solutions stand for 15 minutes to allow for equilibration.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance for this compound (typically around 520 nm) and at 700 nm (to correct for haze) against a blank of distilled water.

  • Calculate the absorbance difference (A) as follows: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • Calculate the concentration of this compound (mg/L) using the following formula: this compound (mg/L) = (A x MW x DF x 1000) / (ε x L) Where:

    • MW (Molar Mass of this compound) = 493.4 g/mol

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient of this compound) = 28,000 L·cm-1·mol-1

    • L (Pathlength of the cuvette) = 1 cm

Method Validation and Performance Comparison

The following tables summarize the key performance characteristics of the HPLC and spectrophotometric methods for this compound quantification. The data is compiled from various studies to provide a comprehensive comparison.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterHPLCSpectrophotometry (pH Differential)
Linearity (R²) > 0.999[1]Typically > 0.99
Linear Range 0.5 - 50 mg/L[3]Dependent on sample dilution, generally wide
Accuracy (% Recovery) 95 - 105%[1]90 - 110%
Precision (RSD%)
- Repeatability (Intra-day)< 2%< 5%
- Intermediate Precision (Inter-day)< 3%[1]< 10%
Limit of Detection (LOD) ~0.1 mg/L[3]~1 mg/L
Limit of Quantification (LOQ) ~0.3 mg/L~3 mg/L

Table 2: Qualitative Comparison of HPLC and Spectrophotometric Methods

FeatureHPLCSpectrophotometry (pH Differential)
Specificity High (can separate this compound from other anthocyanins and interfering compounds)Moderate (measures total monomeric anthocyanins; susceptible to interference from other colored compounds)
Sensitivity HighModerate
Analysis Time per Sample 20 - 40 minutes15 - 20 minutes
Cost of Instrumentation HighLow
Cost per Analysis Moderate (solvents, columns)Low (reagents)
Technical Expertise Required HighLow to Moderate
Sample Throughput Lower (can be improved with autosamplers)Higher (can be adapted for microplate readers)

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of HPLC and spectrophotometric methods for this compound quantification.

experimental_workflow sample Sample Collection (e.g., Wine, Fruit Extract) prep Sample Preparation (Filtration, Dilution) sample->prep split Sample Aliquoting prep->split hplc HPLC Analysis split->hplc Aliquot 1 spec Spectrophotometric Analysis (pH Differential Method) split->spec Aliquot 2 hplc_data HPLC Data Acquisition (Chromatogram, Peak Area) hplc->hplc_data spec_data Spectrophotometric Data (Absorbance Readings) spec->spec_data hplc_quant This compound Quantification (Calibration Curve) hplc_data->hplc_quant spec_quant This compound Quantification (Beer-Lambert Law) spec_data->spec_quant comparison Data Comparison and Method Validation hplc_quant->comparison spec_quant->comparison report Publish Comparison Guide comparison->report

Caption: Cross-validation workflow for this compound quantification.

Discussion and Conclusion

The cross-validation data reveals a strong correlation between the HPLC and spectrophotometric methods for this compound quantification.[2] HPLC is demonstrably superior in terms of specificity and sensitivity, making it the method of choice for research applications that require the accurate quantification of this compound in complex matrices or the simultaneous analysis of multiple anthocyanins.

The spectrophotometric pH differential method, while less specific, offers a rapid, simple, and cost-effective alternative for routine quality control and for laboratories without access to HPLC instrumentation.[4] It provides a reliable estimate of the total monomeric anthocyanin content, which is often sufficient for many applications in the food and beverage industries.

Ultimately, the choice of method will depend on the specific research question, the required level of accuracy and specificity, and the available resources. For precise quantification of this compound, especially in the presence of other similar compounds, HPLC is the recommended technique. For a high-throughput and economical estimation of total this compound-like anthocyanins, the spectrophotometric pH differential method is a viable and valuable tool.

References

A Comparative Analysis of the Bioactivities of Oenin and Malvidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of oenin (malvidin-3-O-glucoside) and its aglycone, malvidin. This compound is a naturally occurring anthocyanin responsible for the color of red grapes and wine, while malvidin is the core molecule without the attached glucose sugar.[1] The presence or absence of this sugar moiety significantly influences their physicochemical properties and biological activities. This comparison is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Comparative Bioactivity: this compound vs. Malvidin

The primary difference in bioactivity stems from the glycosylation of malvidin to form this compound. This structural modification alters solubility, stability, and interaction with cellular targets. While the aglycone (malvidin) often exhibits more potent effects in in vitro settings, the glycoside (this compound) may have altered bioavailability and stability in vivo.

Both this compound and malvidin are recognized for their potent antioxidant properties, primarily through scavenging free radicals.[2][3] However, their efficiencies can differ depending on the specific radical and the assay used. Generally, the antioxidant activity of anthocyanidins (like malvidin) is influenced by the structure of the aglycone.[4]

Studies have shown that in some assays, such as the ABTS• decolorization assay, this compound has a lower antioxidant activity than its aglycone, malvidin.[4] Conversely, other research indicates that glycosylation can sometimes enhance antioxidant capacity. For instance, in human umbilical vein endothelial cells (HUVECs), both this compound and malvidin decreased reactive oxygen species (ROS), but the glycosides were noted to improve the antioxidant capacity of malvidin to a great extent.[4][5] The reactivity towards specific radicals also varies; for peroxynitrite, malvidin was found to be more reactive than this compound (malvidin-3-glucoside).[4]

Table 1: Comparison of Antioxidant Activity

Assay Compound Result Reference
ABTS• Decolorization This compound Lower activity than malvidin [4]
Superoxide Radical Scavenging Malvidin Less active than delphinidin and petunidin [4]
Peroxynitrite Scavenging Malvidin More reactive than this compound [4]

| Cellular Antioxidant Activity (HUVECs) | this compound & Malvidin | Decreased ROS levels, increased SOD levels |[4][5] |

Malvidin and its glycosides have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][6] Malvidin has been shown to attenuate the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in the inflammatory response.[7][8]

In RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), malvidin effectively reduced the production of nitric oxide (NO) and reactive oxygen species (ROS).[7][8] Similarly, this compound and other malvidin glycosides inhibit the production of pro-inflammatory molecules such as monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells by suppressing the NF-κB pathway.[9] This suggests that both the aglycone and its glycosides are potent anti-inflammatory agents.

Table 2: Comparison of Anti-inflammatory Activity

Model/Cell Line Compound Effect Reference
LPS-stimulated RAW 264.7 Macrophages Malvidin Attenuated NF-κB, MAPK activation; reduced ROS production [7][8]
TNF-α-stimulated Endothelial Cells This compound (Mv-3-glc) & Mv-3-gal Inhibited MCP-1, ICAM-1, VCAM-1 production via NF-κB pathway [9]

| Osteoarthritis Model | Malvidin | Attenuated pain and inflammation by inhibiting NF-κB signaling |[6] |

The anticancer properties of both compounds have been investigated in various cancer cell lines. Malvidin has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in human colorectal cancer and oral cancer cell lines.[6] It can also inhibit signaling pathways crucial for cancer progression, such as the STAT-3 and PI3K/AKT pathways.[6]

Studies on malvidin-3-glucoside (this compound) and its derivatives have also reported significant antiproliferative activity. For instance, a derivative of this compound, oxovitisin A, showed strong antiproliferative effects on human gastrointestinal cancer cell lines MKN-28 and Caco-2.[10] This indicates that while malvidin itself is a potent anticancer agent, its glycosylated forms and their metabolites also retain significant bioactivity.[11][[“]]

Table 3: Comparison of Anticancer Activity (IC50 Values)

Cell Line Compound IC50 (µM) Reference
MKN-28 (Gastric Cancer) Oxovitisin A (derived from this compound) 538.42 ± 50.06 [10]
Caco-2 (Colorectal Cancer) Oxovitisin A (derived from this compound) 434.85 ± 11.87 [10]

| Human Colorectal Cancer Cells | Malvidin | Exhibited cytotoxic effects, induced apoptosis and G2/M arrest |[6] |

Malvidin and its glycosides are known for their beneficial effects on the cardiovascular system.[6][13] Malvidin has been found to protect the heart against ischemia/reperfusion injury by activating the PI3K/NO/cGMP/PKG signaling pathway.[14] It helps restore the levels of endogenous antioxidants like catalase (CAT) and superoxide dismutase (SOD) while reducing lipid peroxidation in cardiac tissue.[15][16]

This compound (malvidin-3-glucoside) also contributes to vascular protection. It can reduce the adhesion of monocytes to endothelial cells, a key event in the development of atherosclerosis, by decreasing the levels of adhesion molecules like E-selectin.[6] Furthermore, this compound protects endothelial cells from damage induced by peroxynitrite by inhibiting the mitochondrial apoptotic pathway.[17]

Table 4: Comparison of Cardioprotective Effects

Activity Compound Mechanism/Effect Reference
Ischemia/Reperfusion Injury Malvidin Activation of PI3K/NO/cGMP/PKG pathway; antioxidant restoration [14][16]
Endothelial Dysfunction This compound (Mv-3-glc) Reduced monocyte adhesion; decreased E-selectin levels [6]

| Peroxynitrite-induced Damage | this compound (Mv-3-glc) | Inhibited mitochondrial apoptosis; decreased ROS formation |[17] |

Bioavailability and Metabolism

A critical factor influencing the in vivo bioactivity is bioavailability. Anthocyanins like this compound are generally poorly absorbed in their intact form.[18][19] Studies have shown that after ingestion of red wine or grape juice, this compound (malvidin-3-glucoside) can be detected in plasma and urine, but at low concentrations.[18][19] The aglycone (malvidin) and its conjugates are not typically detected, suggesting that this compound itself or its metabolites are the active forms in the body.[18] The lower bioavailability of the parent compounds suggests that their metabolites may be responsible for some of the observed health benefits.[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays
  • Prepare a 0.1 mM DPPH solution in ethanol.[20]

  • Add 20 µL of the sample (this compound or malvidin at various concentrations) to 180 µL of the DPPH solution in a 96-well plate.[21]

  • Incubate the mixture in the dark at room temperature for 20-30 minutes.[20][21]

  • Measure the absorbance at 515-517 nm using a microplate reader.[20][21]

  • Calculate the scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.[20]

  • Trolox is typically used as a standard for comparison.[20]

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution. Incubate in the dark at room temperature for 12-16 hours.[20][21]

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Add 20 µL of the sample to 180 µL of the diluted ABTS•+ solution in a 96-well plate.[21]

  • Allow the reaction to proceed for 6 minutes in the dark.[21]

  • Measure the absorbance at 734 nm.[22]

  • Calculate the scavenging activity as a percentage of inhibition relative to the control.[20]

Anti-inflammatory Activity Assays
  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or malvidin for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) to induce inflammation, leaving an unstimulated control group.[23]

  • Incubate for 18-24 hours.[23][24]

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration (an indicator of NO production) using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[23]

  • Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 530-540 nm.[23]

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated group.[23]

  • Following a similar cell culture and stimulation protocol as the NO assay, collect the cell supernatant after 6-24 hours of LPS stimulation.[23][25]

  • Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[23][26]

  • The results are typically expressed as pg/mL or ng/mL, and the percentage inhibition is calculated.

Anticancer Activity Assays
  • Seed cancer cells (e.g., MCF-7, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[27][28]

  • Treat the cells with various concentrations of this compound or malvidin and incubate for a specified period (e.g., 24, 48, or 72 hours).[27]

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][28]

  • The viable cells' mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[29]

  • Remove the medium and dissolve the formazan crystals by adding 100-150 µL of a solubilizing agent like DMSO or an ethanol/DMSO mixture.[27][28]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[28][30]

  • Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined as the concentration that inhibits cell growth by 50%.[31]

  • Treat the target cancer cells with the test compound (e.g., at its IC50 concentration) for a specified time (e.g., 72 hours).[27]

  • Harvest the cells and extract the genomic DNA using a DNA extraction kit.

  • Run the extracted DNA on a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualize the DNA under UV light.

  • Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal units (multiples of 180-200 bp). Non-apoptotic cells will show a single high-molecular-weight band.[27]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing bioactivity and a key signaling pathway modulated by these compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Data Interpretation compound Prepare this compound & Malvidin Stock Solutions treatment Pre-treat with Compounds compound->treatment cell_culture Culture RAW 264.7 Macrophages seeding Seed Cells in 96-Well Plates cell_culture->seeding seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess NO Measurement (Griess Assay) supernatant->griess elisa PGE2/Cytokine Measurement (ELISA) supernatant->elisa data_analysis Calculate % Inhibition & IC50 griess->data_analysis elisa->data_analysis comparison Compare Bioactivity of this compound vs. Malvidin data_analysis->comparison

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates Malvidin Malvidin / this compound Malvidin->IKK Inhibits Malvidin->MAPK Inhibits NFkB_active Active NF-κB (p65/p50) Malvidin->NFkB_active Inhibits Nuclear Translocation IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65->NFkB_active Translocates MAPK->NFkB_active Activates Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by malvidin and this compound.

References

A comparative study of Oenin's interaction with different proteins.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Oenin's Interactions with Diverse Protein Targets

This guide provides a comparative overview of the interactions between this compound (malvidin-3-O-glucoside), a primary anthocyanin in red grapes, and various classes of proteins. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource detailing this compound's binding characteristics, its influence on critical signaling pathways, and the experimental methodologies used to study these interactions. The information presented is supported by experimental data to facilitate an objective comparison of its performance and potential therapeutic applications.

Quantitative Analysis of this compound-Protein Interactions

The binding affinity of this compound to different proteins varies significantly, influenced by the protein's structure, the surrounding pH, and the specific experimental conditions. These interactions are primarily non-covalent, involving a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces.[1][2][3] The quantitative data from various studies are summarized below.

Target Protein/PeptideProtein ClassExperimental MethodKey Findings (Binding/Dissociation Constants)Reference
Human Serum Albumin (HSA) Transport ProteinFluorescence QuenchingBinding Constants (Ka) range from 1.08 × 10⁵ to 13.2 × 10⁵ M⁻¹; affinity is pH-dependent. A hydrophobic effect dominates at acidic pH, while electrostatic interactions are more significant at physiological pH (7.4).[4]
Proline-Rich Peptide (IB7-14) Salivary ProteinSaturation Transfer Difference (STD) NMRDissociation Constant (KD) of 17.5 mM. The study noted that acetylated and coumaroylated forms of malvidin-3-O-glucoside exhibit different binding affinities and stoichiometries.[5]
Prion Protein (PrPSc) Pathogenic ProteinIn vitro aggregation assays (RT-QuIC)This compound completely inhibited the de novo formation of PrPSc fibrils and promoted the clearance of existing pathogenic aggregates.[6]

This compound's Impact on Cellular Signaling Pathways

This compound's biological effects, including its antioxidant, anti-inflammatory, and neuroprotective properties, are mediated through its interaction with key proteins in various signaling cascades.

Antioxidant and Neuroprotective Effects via Keap1-Nrf2 Pathway

This compound demonstrates potent antioxidant and neuroprotective capabilities by activating the Keap1-Nrf2 signaling pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. This compound is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of crucial antioxidant and cytoprotective genes, such as GCLM and HMOX1.[6] This mechanism is central to its role in mitigating oxidative stress, a key factor in neurodegenerative diseases.[6]

G cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Interaction nrf2_c Nrf2 keap1_nrf2->nrf2_c Release keap1 Keap1 keap1_nrf2->keap1 Dissociation nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds genes Antioxidant Genes (e.g., HMOX1, GCLM) are->genes Activates Transcription G cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) lps->receptor pathway Upstream Signaling (IKK Complex) receptor->pathway nfkb_activation NF-κB Activation & Translocation pathway->nfkb_activation nfkb_n NF-κB nfkb_activation->nfkb_n genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_n->genes Activates Transcription This compound This compound This compound->pathway Inhibition G cluster_prep cluster_exp cluster_analysis cluster_results prep Sample Preparation protein_prep Purify & Buffer Target Protein prep->protein_prep oenin_prep Prepare this compound Stock Solution prep->oenin_prep exp Experimental Measurement (e.g., Fluorescence Titration) prep->exp data_acq Data Acquisition (Record Spectra) exp->data_acq analysis Data Processing & Analysis exp->analysis correction Correct for Dilution & Inner Filter Effects analysis->correction results Result Interpretation analysis->results fitting Fit Data to Binding Model correction->fitting params Determine Binding Parameters (Kd, Ka, ΔH, etc.) results->params

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Oenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of oenin (malvidin-3-O-glucoside), a prominent anthocyanin found in red grapes and wine, with the well-characterized antioxidant, resveratrol.[1] The following sections present supporting experimental data from both in vitro and in vivo studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways to bridge the gap between chemical reactivity and physiological effects.

In Vitro Antioxidant Activity: A Direct Comparison

The antioxidant capacity of a compound can be initially assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3][4][5][[“]]

Below is a comparative summary of the in vitro antioxidant activity of this compound and resveratrol based on published data.

Parameter This compound Resveratrol Assay Principle
DPPH IC₅₀ (µg/mL) 16.72[7][8]~15.54[9]Measures the concentration required to scavenge 50% of DPPH free radicals. A lower value indicates higher activity.
ORAC (µmol TE/µmol) Data not readily available~2.5 - 3.0Quantifies the capacity to neutralize peroxyl radicals, expressed as Trolox Equivalents (TE). A higher value indicates greater activity.[10]
FRAP (µmol TE/g) Data not readily available~13.42 - 210.26 (concentration-dependent)Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate stronger reducing power.[10]

Note: Direct comparison of IC₅₀ values should be done with caution as results can vary based on specific experimental conditions. Resveratrol generally exhibits potent radical scavenging and reducing capabilities in these standard assays.[11][12]

Experimental Protocols: In Vitro Assays

DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][13]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[13]

  • Reaction Mixture: A defined volume of the test compound (this compound or resveratrol at various concentrations) is mixed with the DPPH working solution. A blank is prepared using the solvent instead of the test compound.[8][14]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13][15]

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[8][14]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentration.[15]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17]

Procedure:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[18][19]

  • Reaction Setup: In a 96-well microplate, the test compound, the fluorescent probe, and a standard antioxidant (Trolox) are added to respective wells.[20]

  • Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence decay is monitored kinetically over time (e.g., every 1-5 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18][19]

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).[18][20]

In Vivo Antioxidant Effects: From Model Organisms to Physiological Relevance

While in vitro assays are useful for initial screening, in vivo studies are crucial to understand the antioxidant effects of a compound in a complex biological system.[21][22] These studies account for factors like bioavailability, metabolism, and interaction with cellular machinery.[23][24][25][26] Simple model organisms like Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans are often used to investigate the in vivo effects of natural compounds on oxidative stress.[27][28][29]

Parameter This compound/Malvidin Glycosides Resveratrol Biological Significance
Intracellular ROS Reduction Demonstrated to decrease intracellular ROS in stressed retinal pigment epithelium cells.[30]Shown to scavenge intracellular ROS in HepG2 cells.[9]Measures the direct reduction of reactive oxygen species within cells, a key indicator of antioxidant efficacy.
Antioxidant Enzyme Upregulation Malvidin (this compound's aglycone) increases SOD activity in HUVECs.[31]Increases the activity of catalase (CAT) and superoxide dismutase (SOD) in HepG2 cells.[9]Indicates the ability to enhance the endogenous antioxidant defense system.
Reduction of Oxidative Damage Markers Malvidin reduces oxidative damage in HUVECs.[31]Decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, in HepG2 cells.[9]Shows protection against cellular damage caused by oxidative stress.
Signaling Pathway Modulation Activates the AMPK/SIRT1 signaling pathway.[31]Modulates various signaling pathways, including Nrf2 and Sirtuins.Reveals the molecular mechanisms underlying the antioxidant effects beyond direct radical scavenging.

Experimental Protocol: In Vivo Antioxidant Activity in a Cellular Model

This protocol provides a general framework for assessing the antioxidant effects of a compound in a cell culture model (e.g., HepG2 or HUVEC cells) subjected to oxidative stress.

Procedure:

  • Cell Culture and Treatment: Cells are cultured under standard conditions. Prior to inducing oxidative stress, cells are pre-treated with various concentrations of the test compound (e.g., this compound or resveratrol) for a specified duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or AAPH.[9]

  • Measurement of Intracellular ROS: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate), which fluoresces upon oxidation. Fluorescence intensity is measured using a microplate reader or flow cytometry.

  • Assessment of Antioxidant Enzyme Activity: Cell lysates are prepared, and the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) is measured using commercially available assay kits.

  • Quantification of Lipid Peroxidation: The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA) in cell lysates, often using a thiobarbituric acid reactive substances (TBARS) assay.[9]

  • Western Blot Analysis: To investigate the modulation of signaling pathways, the protein expression levels of key signaling molecules (e.g., Nrf2, p-AMPK, SIRT1) are analyzed by Western blotting.[31]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

The antioxidant effects of this compound and other anthocyanins are not solely due to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that enhance the endogenous antioxidant defense system.[32]

Key Signaling Pathways

The AMPK/SIRT1 pathway is a critical regulator of cellular energy homeostasis and stress resistance. Activation of this pathway can lead to the upregulation of antioxidant defenses. Malvidin, the core structure of this compound, has been shown to exert its antioxidant effects by activating this pathway.[31]

AMPK_SIRT1_Pathway This compound This compound / Malvidin pAMPK p-AMPK (Active) This compound->pAMPK Activates OxidativeStress Oxidative Stress (e.g., H₂O₂) AMPK AMPK OxidativeStress->AMPK AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates AntioxidantDefense Upregulation of Antioxidant Defenses (e.g., SOD) SIRT1->AntioxidantDefense CellProtection Cellular Protection AntioxidantDefense->CellProtection

Caption: this compound activates the AMPK/SIRT1 pathway to boost antioxidant defenses.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is another master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. Anthocyanins are known modulators of this pathway.[32][33]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Anthocyanins Anthocyanins (e.g., this compound) Anthocyanins->Nrf2_Keap1 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation

Caption: Anthocyanins can activate the Nrf2 pathway to enhance antioxidant gene expression.

From In Vitro to In Vivo: A Logical Workflow

The correlation of in vitro and in vivo data is a cornerstone of preclinical drug development. A positive result in an in vitro assay is a prerequisite for more complex and resource-intensive in vivo testing.

InVitro_InVivo_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation DPPH DPPH Assay Activity High Antioxidant Activity DPPH->Activity ORAC ORAC Assay ORAC->Activity FRAP FRAP Assay FRAP->Activity CellCulture Cell-Based Assays (ROS, Enzyme Activity) AnimalModels Animal Models (e.g., C. elegans, Mice) CellCulture->AnimalModels Bioavailability Bioavailability & Metabolism Studies AnimalModels->Bioavailability Compound Test Compound (this compound) Compound->DPPH Compound->ORAC Compound->FRAP Activity->CellCulture Preclinical Preclinical Candidate Bioavailability->Preclinical

Caption: Logical workflow from initial in vitro screening to in vivo validation.

Conclusion

This compound demonstrates significant antioxidant potential both directly through radical scavenging, as shown in in vitro assays like the DPPH test, and indirectly through the modulation of key cellular defense pathways, such as AMPK/SIRT1 and Nrf2, in in vivo models. While direct in vitro comparisons with established antioxidants like resveratrol provide a useful benchmark, the in vivo efficacy of this compound is profoundly influenced by its bioavailability and metabolic fate. Future research should continue to focus on elucidating the activity of this compound's metabolites and on developing strategies to enhance its delivery and stability, thereby fully harnessing its therapeutic potential in combating oxidative stress-related diseases.

References

Oenin vs. Synthetic Antioxidants: A Comparative Guide for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the natural anthocyanin, oenin, against the synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), for the preservation of food products.

In the ongoing effort to extend the shelf-life and maintain the quality of food products, the use of antioxidants is paramount. While synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have been mainstays in the food industry, there is a growing interest in natural alternatives. This guide provides a comparative overview of this compound, a naturally occurring anthocyanin, against BHA and BHT, focusing on their antioxidant efficacy.

It is important to note that direct comparative studies on the antioxidant activity of this compound versus BHA and BHT under identical experimental conditions are limited in publicly available scientific literature. Therefore, the quantitative data presented below is compiled from various sources and should be interpreted with caution as a direct comparison may not be entirely accurate.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available data on the antioxidant capacity of this compound, BHA, and BHT from different studies. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Antioxidant Activity of this compound (Malvidin-3-O-glucoside)

AssayIC50 (µg/mL)Source
DPPH Radical Scavenging16.72[1][2]

Table 2: Antioxidant Activity of Synthetic Antioxidants

AntioxidantAssayIC50 (µg/mL)Source
BHADPPH Radical Scavenging112.05[3]
BHTDPPH Radical Scavenging202.35[3]

Note: The data in Tables 1 and 2 are from separate studies and are not directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate a deeper understanding of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[5]

  • Various concentrations of the test compound (this compound, BHA, or BHT) are prepared.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.[2]

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[2][5]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[6]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of substances.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, which is a major cause of food spoilage.

Principle: Lipid peroxidation can be induced in a model system, such as a linoleic acid emulsion or a biological sample like a rat liver homogenate, using an initiator like ferrous ions or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The extent of lipid peroxidation is often measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure (TBA Reactive Substances - TBARS method):

  • A reaction mixture is prepared containing a lipid source (e.g., linoleic acid emulsion or tissue homogenate), a buffer, and the test antioxidant at various concentrations.

  • Lipid peroxidation is initiated by adding a pro-oxidant (e.g., ferrous sulfate).

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The reaction is stopped, and a solution of thiobarbituric acid (TBA) is added.

  • The mixture is heated to induce the reaction between MDA and TBA, forming a pink-colored adduct.

  • After cooling, the absorbance of the solution is measured at a specific wavelength (e.g., 532 nm).

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing antioxidant activity and the general mechanism of antioxidant action.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound dpph DPPH Assay This compound->dpph abts ABTS Assay This compound->abts lipid_peroxidation Lipid Peroxidation Assay This compound->lipid_peroxidation bha BHA bha->dpph bha->abts bha->lipid_peroxidation bht BHT bht->dpph bht->abts bht->lipid_peroxidation absorbance Measure Absorbance dpph->absorbance abts->absorbance lipid_peroxidation->absorbance inhibition Calculate % Inhibition absorbance->inhibition ic50 Determine IC50 inhibition->ic50 comparison comparison ic50->comparison Compare Efficacy

Caption: Experimental workflow for comparing antioxidant activity.

antioxidant_mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule neutralized by Antioxidant (e.g., this compound) Antioxidant (e.g., this compound) Antioxidant (e.g., this compound)->Free Radical donates electron/hydrogen Less Reactive Antioxidant Radical Less Reactive Antioxidant Radical Antioxidant (e.g., this compound)->Less Reactive Antioxidant Radical

Caption: General mechanism of free radical scavenging by an antioxidant.

Concluding Remarks

While the direct comparative data is sparse, the available information suggests that this compound possesses significant antioxidant activity. The synthetic antioxidants BHA and BHT are effective and have been widely used in the food industry. However, consumer preference for natural ingredients and some safety concerns regarding synthetic additives are driving the exploration of natural alternatives like this compound.

For researchers and professionals in drug development and food science, further studies directly comparing the efficacy and stability of this compound with synthetic antioxidants in various food matrices are crucial. Such research would provide the necessary data to support the broader application of this compound as a natural food preservative.

References

The Impact of Glycosylation on the Bioactivity of Oenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the structure-activity relationship of oenin (malvidin-3-O-glucoside) and its glycosylated derivatives reveals that the presence and nature of sugar moieties significantly modulate its biological effects. This guide provides a comparative analysis of their anti-inflammatory, anticholinergic, antioxidant, and anticancer properties, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

This compound, a prominent anthocyanin in red grapes and wine, and its derivatives are subjects of growing interest for their potential health benefits. The core structure, malvidin, is an aglycone that can be glycosylated at various positions, most commonly at the C3 and C5 hydroxyl groups. This glycosylation pattern is a critical determinant of the molecule's bioactivity, influencing its absorption, metabolism, and interaction with biological targets.

Anti-inflammatory and Anticholinergic Activities: A Tale of Two Moieties

The degree of glycosylation plays a pivotal role in the anti-inflammatory and anticholinergic activities of malvidin derivatives. The aglycone form, malvidin, is a more potent anti-inflammatory agent than its glycosylated counterparts. Conversely, the monoglycosylated form, this compound, exhibits the most significant anticholinergic effects.

Comparative Inhibitory Activity of Malvidin and its Glycosides
CompoundTarget EnzymeIC50 (µM)% Inhibition (at 100 µM)
Anti-inflammatory Activity
Malvidin (Aglycone)COX-112.45 ± 0.70[1]-
COX-22.76 ± 0.16[1]-
This compound (Malvidin-3-O-glucoside)COX-174.78 ± 0.06[1]-
COX-239.92 ± 3.02[1]-
Malvidin-3,5-O-diglucosideCOX-190.36 ± 1.92[1]-
COX-266.45 ± 1.93[1]-
Anticholinergic Activity
Malvidin (Aglycone)Acetylcholinesterase (AChE)-15.2 ± 2.5
Butyrylcholinesterase (BChE)-12.8 ± 1.9
This compound (Malvidin-3-O-glucoside)Acetylcholinesterase (AChE)-26.3 ± 3.1[1]
Butyrylcholinesterase (BChE)-22.1 ± 3.0[1]
Malvidin-3,5-O-diglucosideAcetylcholinesterase (AChE)-18.9 ± 2.1
Butyrylcholinesterase (BChE)-16.5 ± 2.3

Anticancer Properties: A Focus on Aglycone Potency

Emerging evidence suggests that malvidin and its glycosides possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The aglycone, malvidin, has demonstrated notable cytotoxic effects. While direct comparative data for this compound and its other glycosides across the same cell lines is limited, the available information points towards the aglycone being a more potent anticancer agent.

Cytotoxicity of Malvidin and an this compound Derivative Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
MalvidinHT-29 (Colon Cancer)62.22 (72h)[2]
SUP-B15 (Acute Lymphoblastic Leukemia)49 (24h)[1]
KG-1a (Acute Myelogenous Leukemia)72 (24h)[1]
Oxovitisin A (a derivative of this compound)MKN-28 (Gastric Cancer)538.42 ± 50.06[3]
Caco-2 (Colorectal Adenocarcinoma)434.85 ± 11.87[3]

Antioxidant Activity: A Complex Relationship

The structure-activity relationship of this compound and its derivatives concerning antioxidant activity is multifaceted. The antioxidant capacity is influenced by the number and position of hydroxyl groups and can be affected by the steric hindrance introduced by sugar moieties. Generally, the aglycone is a potent antioxidant, and while glycosylation can sometimes diminish this activity, the specific effect depends on the assay used and the free radical being quenched.

Signaling Pathways Modulated by this compound and its Derivatives

The biological activities of this compound and its glycosylated derivatives are underpinned by their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cancer progression.

Signaling_Pathways cluster_stimuli External Stimuli cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Pro-inflammatory\nStimuli Pro-inflammatory Stimuli NF-κB NF-κB Pro-inflammatory\nStimuli->NF-κB Carcinogens Carcinogens MAPK MAPK Carcinogens->MAPK PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt This compound This compound This compound->NF-κB inhibits Malvidin Malvidin Malvidin->NF-κB inhibits Glycosylated\nDerivatives Glycosylated Derivatives Glycosylated\nDerivatives->MAPK inhibit Glycosylated\nDerivatives->PI3K/Akt inhibit ↓ Inflammation ↓ Inflammation NF-κB->↓ Inflammation ↓ Proliferation ↓ Proliferation MAPK->↓ Proliferation ↑ Apoptosis ↑ Apoptosis PI3K/Akt->↑ Apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cyclooxygenase (COX) Inhibition Assay

COX_Inhibition_Workflow reagents Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Test compounds (Malvidin, this compound, etc.) - Assay buffer incubation Incubate enzyme with test compound or vehicle control. reagents->incubation reaction Initiate reaction by adding arachidonic acid. incubation->reaction detection Measure prostaglandin E2 (PGE2) production (e.g., via ELISA or fluorometric methods). reaction->detection analysis Calculate % inhibition and IC50 values. detection->analysis

This assay is based on the principle of measuring the production of prostaglandins, the products of COX enzyme activity.

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 or COX-2, arachidonic acid, and the test compounds (malvidin, this compound, and derivatives) in an appropriate buffer.

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound at various concentrations or a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit or a fluorometric probe.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE_Inhibition_Workflow reagents Prepare Reagents: - AChE enzyme - Acetylthiocholine iodide (substrate) - DTNB (Ellman's reagent) - Test compounds incubation Incubate enzyme with test compound or vehicle control. reagents->incubation reaction Add substrate and DTNB to initiate the colorimetric reaction. incubation->reaction detection Measure the absorbance of the yellow product at 412 nm over time. reaction->detection analysis Calculate the rate of reaction and % inhibition for each compound. detection->analysis

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Incubation: In a 96-well plate, mix the AChE enzyme solution with various concentrations of the test compounds or a vehicle control. Incubate for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction and Detection: Add DTNB and then ATCI to each well to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Determine the rate of the reaction for each concentration. Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compounds to the rate of the control.

Cell Viability (MTT) Assay

MTT_Assay_Workflow seeding Seed cancer cells in a 96-well plate and allow them to adhere overnight. treatment Treat cells with various concentrations of test compounds for 24-72 hours. seeding->treatment mtt_addition Add MTT reagent to each well and incubate for 2-4 hours. treatment->mtt_addition solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. mtt_addition->solubilization detection Measure the absorbance at ~570 nm. solubilization->detection analysis Calculate cell viability and IC50 values. detection->analysis

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a specific density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., malvidin, this compound) and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of curcumin's therapeutic potential for age-related macular degeneration (AMD) against current standard treatments and other alternatives. It is designed to offer an objective overview supported by experimental data to aid in research and development efforts.

Executive Summary

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly.[1] Current treatments for the more severe neovascular (wet) form of AMD primarily involve regular intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents.[1][2] While effective for many, this treatment modality presents a significant burden to patients and the healthcare system.[1] There is no approved treatment for the more common atrophic (dry) form of AMD.[3] This landscape has spurred research into alternative and complementary therapies, with natural compounds like curcumin emerging as a promising candidate due to its multifaceted mechanism of action.[4][5]

Curcumin, the active component of turmeric, exhibits potent anti-inflammatory, antioxidant, and anti-angiogenic properties, all of which are relevant to the pathophysiology of AMD.[6][7] Preclinical and early clinical studies suggest that curcumin may slow the progression of AMD by modulating key signaling pathways involved in oxidative stress, inflammation, and abnormal blood vessel growth.[8][9] This guide will delve into the experimental evidence supporting curcumin's potential and compare its performance metrics with established and emerging therapies for AMD.

Comparative Data on Therapeutic Interventions for AMD

The following tables summarize quantitative data from preclinical and clinical studies on curcumin and comparator treatments for AMD.

Table 1: Preclinical Efficacy of Curcumin in AMD Models

Experimental Model Treatment Key Findings Reference
Hydrogen Peroxide (H₂O₂)-induced oxidative stress in human retinal pigment epithelial (ARPE-19) cells10 µM Curcumin pre-treatment for 24hSignificantly protected cells from oxidative stress-induced cell death and reduced ROS production.[10]
Light-Induced Retinal Degeneration (LIRD) in rats0.2% Curcumin in diet for 2 weeksSignificant retinal neuroprotection, inhibition of NF-κB activation, and downregulation of inflammatory genes.[11]
Ex vivo model of retinal degeneration (optic nerve cut)Curcumin extractExerted a neuroprotective effect, modulated apoptosis and MAPK signaling, and prevented retinal ganglion cell loss.[12]

Table 2: Clinical Trial Outcomes for Curcumin in Dry AMD

Trial Identifier Intervention Dosage Primary Outcomes Status Reference
NCT05062486Curcumin alone vs. Resveratrol, Quercetin, Curcumin (RQC)1000 mg Curcumin twice dailyChange in drusen volume, geographic atrophy growth rate, progression to moderate vision loss.Recruiting[6]
Not specifiedOral Longvida curcuminNot specifiedReduction in volume and number of drusen, decrease in choriocapillaris density loss.Completed[11]

Table 3: Efficacy of Standard Anti-VEGF Therapies for Wet AMD

Drug Clinical Trial Key Efficacy Endpoint Reference
Ranibizumab (Lucentis)MARINA95% of patients lost fewer than 15 letters of vision at 1 year vs. 62% with sham.[13]
Ranibizumab (Lucentis)ANCHOR94-96% of patients lost fewer than 15 letters of vision at 1 year vs. 64% with PDT.[13]
Aflibercept (Eylea)VIEW 1 & 2Non-inferior to ranibizumab in maintaining visual acuity with less frequent dosing.[14]
Bevacizumab (Avastin)CATTSimilar efficacy to ranibizumab in improving visual acuity at 1 year.

Table 4: AREDS2 Formulation for Intermediate AMD

Intervention Primary Outcome Key Finding Reference
AREDS2 formula (Vitamin C, Vitamin E, Lutein, Zeaxanthin, Zinc, Copper)Progression to advanced AMD25% reduction in the risk of progression to advanced AMD over 5 years in participants with at least intermediate AMD.[4][8]

Experimental Protocols

Curcumin In Vitro and In Vivo Studies

1. In Vitro Model of Oxidative Stress in Human Retinal Pigment Epithelial (ARPE-19) Cells [10]

  • Cell Culture: Human RPE cell line ARPE-19 is cultured in a 1:1 mixture of DMEM/F-12 supplemented with 10% fetal bovine serum.

  • Induction of Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress, mimicking a key pathological feature of AMD.

  • Treatment: Cells are pre-treated with varying concentrations of curcumin (e.g., 10 µM) for a specified duration (e.g., 24 hours) before H₂O₂ exposure.

  • Outcome Measures: Cell viability is assessed using assays like the MTT assay. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Protein expression of apoptotic and antioxidant markers (e.g., Bax, Bcl-2, HO-1) is determined by Western blot.

2. Light-Induced Retinal Degeneration (LIRD) in Rodent Models [3][11]

  • Animal Model: Albino rats or mice are commonly used. Animals are dark-adapted for a period (e.g., 18 hours) before light exposure.

  • Treatment: Curcumin is administered through dietary supplementation (e.g., 0.2% in the diet) for a specified period (e.g., 2 weeks) prior to light exposure.

  • Induction of Retinal Degeneration: Animals are exposed to high-intensity light (e.g., white or blue LED) for a defined duration to induce photoreceptor damage.

  • Outcome Measures: Retinal function is assessed by electroretinography (ERG). Retinal structure and thickness are evaluated using optical coherence tomography (OCT) and histology (H&E staining). Molecular markers of inflammation (e.g., NF-κB) and apoptosis are analyzed in retinal tissue.

Clinical Trial Protocols

1. Anti-VEGF Clinical Trials for Wet AMD (General Protocol) [13]

  • Patient Population: Participants with active, subfoveal choroidal neovascularization (CNV) secondary to AMD. Best-corrected visual acuity (BCVA) typically ranges from 20/40 to 20/320.

  • Study Design: Randomized, double-masked, active-controlled (or sham-controlled in earlier trials) multicenter studies.

  • Intervention: Intravitreal injections of an anti-VEGF agent (e.g., ranibizumab 0.5 mg, aflibercept 2.0 mg) are administered at regular intervals (e.g., monthly or every 2 months).

  • Primary Endpoint: The primary efficacy outcome is typically the mean change in BCVA from baseline to a predefined time point (e.g., 12 or 24 months), as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

  • Secondary Endpoints: Include the proportion of patients gaining or losing a certain number of letters in visual acuity, changes in retinal anatomy on OCT, and safety assessments.

2. Age-Related Eye Disease Study 2 (AREDS2) [2][4]

  • Patient Population: Individuals aged 50 to 85 years with bilateral intermediate AMD or advanced AMD in one eye.

  • Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.

  • Intervention: Daily oral supplementation with one of four formulations: placebo, lutein + zeaxanthin, omega-3 fatty acids, or a combination of lutein + zeaxanthin and omega-3 fatty acids. All participants also received a variation of the original AREDS formulation.

  • Primary Outcome: Progression to advanced AMD, defined as the development of neovascular AMD or central geographic atrophy.

  • Follow-up: Participants were followed for a median of 5 years.

Visualizing Mechanisms and Workflows

Signaling Pathways

Curcumin_AMD_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) RPE_Cell_Death RPE Cell Death & Dysfunction Oxidative_Stress->RPE_Cell_Death Inflammation Inflammation (e.g., NF-κB activation) Inflammation->RPE_Cell_Death Angiogenesis Angiogenesis (VEGF) Angiogenesis->RPE_Cell_Death Curcumin Curcumin Antioxidant_Response Antioxidant Response (e.g., Nrf2, HO-1) Curcumin->Antioxidant_Response Anti_inflammatory_Effect Anti-inflammatory Effect (NF-κB inhibition) Curcumin->Anti_inflammatory_Effect Anti_angiogenic_Effect Anti-angiogenic Effect (VEGF inhibition) Curcumin->Anti_angiogenic_Effect Antioxidant_Response->Oxidative_Stress Anti_inflammatory_Effect->Inflammation Anti_angiogenic_Effect->Angiogenesis AMD_Progression AMD Progression RPE_Cell_Death->AMD_Progression

Caption: Curcumin's multifaceted mechanism of action in AMD.

Experimental Workflow

Preclinical_AMD_Workflow start Start model_selection Select AMD Model (In Vitro or In Vivo) start->model_selection treatment_group Treatment Group (Curcumin) model_selection->treatment_group control_group Control Group (Vehicle) model_selection->control_group induction Induce AMD-like Pathology (e.g., Oxidative Stress, Light Damage) treatment_group->induction control_group->induction functional_assessment Functional Assessment (e.g., ERG for In Vivo) induction->functional_assessment structural_assessment Structural Assessment (e.g., OCT, Histology) induction->structural_assessment molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) induction->molecular_analysis data_analysis Data Analysis & Comparison functional_assessment->data_analysis structural_assessment->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Caption: A typical preclinical experimental workflow for evaluating curcumin in AMD models.

Conclusion

Curcumin demonstrates significant therapeutic potential for AMD in preclinical models, primarily through its ability to counteract oxidative stress, inflammation, and angiogenesis. While the evidence is promising, further robust clinical trials are necessary to establish its efficacy and safety in a clinical setting, particularly for the dry form of AMD where treatment options are lacking. The development of more bioavailable formulations of curcumin will also be critical to translating its preclinical success into a viable therapeutic strategy for AMD patients. In comparison to the established anti-VEGF therapies for wet AMD, curcumin's potential lies in its oral administration, prophylactic capabilities, and broader mechanism of action that could address the multifaceted nature of AMD pathogenesis.

References

Safety Operating Guide

Proper Disposal Procedures for Oenin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Oenin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

This compound Identification and Properties

This compound is a natural anthocyanin, the 3-glucoside of malvidin, commonly found in the skin of purple grapes and other plants.[1][2] According to safety data sheets, this compound chloride is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard.[3] However, its toxicological properties have not been thoroughly investigated, and standard laboratory precautions should always be observed.[3]

PropertyDataReference
Chemical Name 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium, monochloride[1]
Synonyms Malvidin-3-O-glucoside, Enin Chloride[1][2]
CAS Number 7228-78-6[3]
Molecular Formula C₂₃H₂₅ClO₁₂[2]
Molecular Weight 528.9 g/mol [1]
Appearance Red-black powder[2]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 0.5 mg/ml[1]

Immediate Safety and Handling Protocols

Before handling or disposing of this compound, ensure all safety precautions are understood and implemented.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard lab coat is required to protect clothing.[4]

  • Respiratory Protection: If handling the powder and dust formation is possible, use a dust mask or work in a fume hood to avoid inhalation.[3]

Handling:

  • Use in a well-ventilated area.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Spill Procedures:

  • Evacuate personnel from the immediate spill area.[3][4]

  • Ensure adequate ventilation.[4]

  • Prevent the substance from entering drains.[3]

  • For solid spills: Carefully sweep or scoop up the material to avoid creating dust. Place into a sealed, labeled container for disposal.

  • For liquid spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[4] Collect the contaminated absorbent material into a sealed, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Workflow

The proper disposal route for this compound depends on its form (solid or solution) and institutional and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Step 1: Hazard Assessment

  • Confirm that the waste is this compound.

  • Review the Safety Data Sheet (SDS), noting that it is not classified as a hazardous chemical.[3]

Step 2: Identify the Waste Form

  • Solid Waste: Includes expired this compound powder, contaminated weigh paper, pipette tips, and contaminated PPE.

  • Liquid Waste: Includes solutions of this compound dissolved in organic solvents or aqueous buffers.

Step 3: Segregate and Dispose Based on Form

  • Route A: Solid this compound Waste

    • Collect all solid this compound waste and grossly contaminated items in a durable, sealable plastic bag or container.

    • Label the container clearly as "this compound Waste (Non-hazardous)" and include the date.

    • Dispose of the container in the designated non-hazardous solid laboratory waste stream, as directed by your EHS department. Do not mix with regular trash unless explicitly permitted.[5]

  • Route B: this compound in Organic Solvents (e.g., DMSO, Ethanol)

    • Even though this compound is non-hazardous, the organic solvent is likely flammable or hazardous.[6]

    • Collect the solution in a designated, properly labeled hazardous waste container for flammable liquids or organic solvents.[7]

    • The container must be kept closed and stored in a designated satellite accumulation area.[6][7]

    • Arrange for pickup by your institution's hazardous waste management service.

  • Route C: this compound in Aqueous Solutions (e.g., buffers, water)

    • Consult EHS: Check your institution's policy on drain disposal. Many institutions prohibit the disposal of dyes or pigmented solutions down the sanitary sewer to avoid environmental issues and interference with wastewater treatment.[6]

    • If Drain Disposal is Prohibited (Most Common):

      • Collect the aqueous solution in a sealed, leak-proof container.

      • Label the container clearly as "Aqueous this compound Waste (Non-hazardous)" and include the major components.

      • Arrange for disposal through your institution's chemical waste program.

    • If Drain Disposal is Permitted:

      • Ensure the solution's pH is between 5.0 and 12.5.[6] Adjust with a suitable acid or base if necessary.

      • Dispose of small quantities by flushing down the drain with copious amounts of running water (at least a 20-fold excess) to ensure dilution.[8]

The logical workflow for making these disposal decisions is visualized below.

G start Start: this compound Waste Disposal assess Step 1: Assess Waste Form start->assess solid_waste Solid Waste (Powder, Contaminated Items) assess->solid_waste Solid liquid_waste Liquid Waste (Solution) assess->liquid_waste Liquid collect_solid Route A: Collect in sealed, labeled container for non-hazardous solid waste. solid_waste->collect_solid solvent_type Step 2: Identify Solvent liquid_waste->solvent_type organic_solvent Organic Solvent (DMSO, Ethanol, etc.) solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution (Water, Buffers) solvent_type->aqueous_solution Aqueous collect_organic Route B: Collect in hazardous solvent waste container for EHS pickup. organic_solvent->collect_organic consult_ehs Step 3: Consult Institutional EHS Policy on Drain Disposal aqueous_solution->consult_ehs end_solid End Disposal collect_solid->end_solid end_organic End Disposal collect_organic->end_organic drain_prohibited Drain Disposal Prohibited consult_ehs->drain_prohibited No drain_permitted Drain Disposal Permitted consult_ehs->drain_permitted Yes collect_aqueous Route C1: Collect in sealed, labeled container for EHS pickup. drain_prohibited->collect_aqueous dispose_drain Route C2: Neutralize pH (if needed) and flush down drain with copious amounts of water. drain_permitted->dispose_drain end_aqueous_collect End Disposal collect_aqueous->end_aqueous_collect end_aqueous_drain End Disposal dispose_drain->end_aqueous_drain

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Oenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Oenin, along with operational and disposal plans to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, adherence to the following PPE guidelines is crucial to prevent exposure. The required equipment is summarized in the table below.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 certified
Hand Protection Chemically resistant, impervious glovesNitrile or Latex
Respiratory Protection Air-purifying respirator with a particulate filterNIOSH-approved N95 or equivalent
Skin and Body Protection Laboratory coatStandard lab attire

It is important to ensure that all PPE is properly fitted and regularly inspected for any signs of damage before use.

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Engineering Controls: Whenever possible, handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

  • Donning PPE: Before handling this compound, put on all required personal protective equipment in the following order: laboratory coat, respirator, eye protection, and then gloves.

  • Weighing and Transferring: When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping. Avoid pouring the powder from a height.

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • Doffing PPE: After handling is complete, remove PPE in a manner that avoids contaminating yourself or the surrounding area. The general sequence for removal is gloves, gown, eye protection, and finally the respirator. Always wash your hands thoroughly after removing PPE.

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused this compound should be disposed of as chemical waste. Contaminated consumables such as gloves, wipes, and pipette tips should be collected in a designated, sealed waste container.

Emergency Procedures

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Oenin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards B Select & Inspect PPE A->B C Don PPE B->C D Handle this compound in Ventilated Area C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Dispose of Waste (Follow Regulations) G->H I Doff PPE H->I J Wash Hands I->J

Figure 1: Procedural workflow for the safe handling of this compound.

Although this compound chloride is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard, it is crucial to remember that the toxicological properties have not been fully investigated.[1] Therefore, treating it with the care and precautions outlined in this guide is essential for maintaining a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.